2-Bromothieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCWAYSRWHURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478179 | |
| Record name | 2-bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756477-36-8 | |
| Record name | 2-bromothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to 2-Bromothieno[2,3-c]pyridine: Properties, Synthesis, and Applications
Abstract: this compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique fused ring structure, combining the electronic properties of thiophene and pyridine, along with the versatile reactivity of the C2-bromine atom, makes it an invaluable intermediate. This guide provides a comprehensive technical overview of its chemical properties, established synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.
The core of this compound is a bicyclic aromatic system where a thiophene ring is fused at its[1][2] positions to the [c] face of a pyridine ring. This arrangement results in a unique electronic landscape and steric environment. The bromine atom at the 2-position of the thiophene ring is the primary site of chemical manipulation, serving as a versatile synthetic handle for diversification.
The IUPAC name for this compound is this compound.[3] Its structure and key identifiers are summarized below.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNS | [1][2][3] |
| Molecular Weight | 214.08 g/mol | [1][3] |
| CAS Number | 756477-36-8 | [1][2] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 317.6 ± 22.0 °C (Predicted) | [2] |
| Density | 1.748 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.91 ± 0.40 (Predicted) | [2] |
| XLogP3 | 2.9 | [3] |
Spectroscopic Signature Analysis
While specific spectra are instrument- and condition-dependent, the expected spectroscopic characteristics provide a reliable fingerprint for structural confirmation:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will display distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the four protons on the heterocyclic core. The precise chemical shifts and coupling constants (J-values) are dictated by the substitution pattern and the relative positions to the nitrogen and sulfur heteroatoms.
-
¹³C NMR: The carbon spectrum provides confirmation of the seven carbon atoms in the core structure. The carbon atom directly bonded to the bromine (C2) will exhibit a characteristic chemical shift, typically in the range of δ 110-125 ppm, which is significantly influenced by the halogen's shielding effect.
-
Mass Spectrometry (MS): The mass spectrum is distinguished by a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost identical intensity at m/z values corresponding to [C₇H₄⁷⁹BrNS]⁺ and [C₇H₄⁸¹BrNS]⁺.
Synthesis and Purification
The synthesis of the thieno[2,3-c]pyridine scaffold is less common than its other isomers, but viable routes have been established.[4] Methodologies generally fall into two categories: construction of the thiophene ring onto a pre-existing pyridine or, conversely, formation of the pyridine ring from a thiophene precursor.
A convenient and effective strategy involves the cyclization of a Schiff base formed from a 2-thiophenecarboxaldehyde derivative and aminoacetaldehyde dimethyl acetal.[5] This approach is particularly high-yielding for halogenated analogues.[5] More recent metal-free methods have also been developed, proceeding through a denitrogenative transformation of a fused 1,2,3-triazole intermediate.[6][7]
Caption: High-level strategies for the synthesis of the thieno[2,3-c]pyridine core.
Protocol: Electrophilic Bromination of Thieno[2,3-c]pyridine
This protocol describes a general method for introducing the bromine atom at the C2 position, a common late-stage functionalization step. The choice of solvent and brominating agent is critical for achieving high regioselectivity and yield.
-
Reactor Setup: In a chemically resistant flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the thieno[2,3-c]pyridine starting material in a suitable anhydrous solvent (e.g., chloroform, acetic acid, or DMF).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise. Causality Note: The C2 position of the thiophene ring is electron-rich and thus highly susceptible to electrophilic attack. Using NBS provides a source of electrophilic bromine (Br⁺) under milder conditions than elemental bromine, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted NBS. Subsequently, add a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Key Reactions
The synthetic utility of this compound stems almost entirely from the reactivity of the carbon-bromine bond. This site serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed reactions, which are foundational in modern drug discovery for assembling complex molecular architectures.
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to form a new C-C bond, attaching a new aryl or alkyl group at the C2 position.
-
Stille Coupling: Coupling with an organostannane reagent (R-SnBu₃) using a palladium catalyst. This method is robust but often avoided in pharmaceutical contexts due to the toxicity of tin byproducts.
-
Sonogashira Coupling: Formation of a C-C triple bond by reacting with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This is essential for introducing alkynyl linkers.
-
Buchwald-Hartwig Amination: Creation of a C-N bond by coupling with an amine, providing direct access to 2-amino-thieno[2,3-c]pyridine derivatives.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The thieno[2,3-c]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities allow it to effectively mimic purine structures, enabling it to interact with a wide range of biological targets.
-
Kinase Inhibitors: The thienopyridine core is a common feature in many kinase inhibitors, which are crucial in oncology.[7] The C2-position, functionalized via the bromo-intermediate, allows for the installation of specific side chains that can target the ATP-binding pocket of kinases like Pim-1.[8]
-
Neuropathic Pain Treatment: Derivatives of tetrahydrothieno[2,3-c]pyridine have been synthesized and evaluated as selective antagonists for the metabotropic glutamate receptor 1 (mGluR1).[9] This research identified lead compounds with excellent in vitro antagonistic activity and in vivo efficacy in animal models of pain.[9]
-
Materials Science: Beyond pharmaceuticals, the electron-rich and aromatic nature of the thienopyridine core makes it a candidate for incorporation into organic semiconductors and other electronic materials, where its electrochemical and photophysical properties can be exploited.[7][10]
Safety, Handling, and Storage
As a halogenated heterocyclic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Profile: According to GHS classifications, this compound is considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid breathing dust, fumes, or vapors.[2] Ensure thorough washing after handling.
-
Storage: Store in a well-ventilated, dry place with the container tightly sealed.[2]
Conclusion
This compound is a high-value synthetic intermediate whose importance is firmly established in the fields of drug discovery and materials science. A deep understanding of its physicochemical properties, synthetic availability, and predictable reactivity in cross-coupling reactions empowers chemists to strategically design and execute the synthesis of complex, high-value molecules. Its role as a key building block for developing novel kinase inhibitors and receptor antagonists underscores its continued relevance in the pursuit of new therapeutic agents.
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An In-depth Technical Guide to 2-Bromothieno[2,3-c]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Thienopyridine Scaffold
The thieno[2,3-c]pyridine core, a heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science. Its structural resemblance to purine has made it a valuable building block in the design of kinase inhibitors and other biologically active molecules. The introduction of a bromine atom at the 2-position, yielding 2-Bromothieno[2,3-c]pyridine (CAS Number: 756477-36-8), creates a versatile intermediate primed for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, offering a critical resource for researchers in the field.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 756477-36-8 | [1] |
| Molecular Formula | C₇H₄BrNS | [1] |
| Molecular Weight | 214.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CN=CC2=C1C=C(S2)Br | [1] |
| InChI | InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | [1] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Predicted Boiling Point | 317.6±22.0 °C | |
| Predicted Density | 1.748±0.06 g/cm³ | |
| Predicted pKa | 3.91±0.40 |
Safety and Handling:
This compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Proposed Pathway
Synthesis of the Thieno[2,3-c]pyridine Core
The foundational thieno[2,3-c]pyridine ring system can be synthesized via a multi-step process starting from 2-chloromethyl-thiophene, as detailed in U.S. Patent 3,969,358A.[2] This process involves the reaction of 2-chloromethyl-thiophene with an N-protected aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization.
Protocol 1: Synthesis of Thieno[2,3-c]pyridine [2]
Step 1: Synthesis of N-(2-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide
-
React 2-chloromethyl-thiophene with N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide (where R is a lower alkyl group) in a suitable solvent such as ethanol.
-
Heat the reaction mixture under reflux to facilitate the nucleophilic substitution.
-
Upon completion, the solvent is removed, and the crude product is purified.
Step 2: Cyclization to Thieno[2,3-c]pyridine
-
Treat the product from Step 1 with a strong mineral acid (e.g., hydrochloric, hydrobromic, or sulfuric acid) in the presence of an inert organic solvent (e.g., dioxane, ethanol).
-
Heat the mixture to a temperature between 50°C and the boiling point of the mixture to induce cyclization.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by neutralization and extraction.
-
The crude thieno[2,3-c]pyridine is then purified by distillation under reduced pressure.
Regioselective Bromination of Thieno[2,3-c]pyridine
The final step to obtain this compound is the electrophilic bromination of the thieno[2,3-c]pyridine core. The regioselectivity of this reaction is crucial. In electrophilic aromatic substitution reactions of pyridine, the C3 position is generally favored.[3] For the fused thieno[2,3-c]pyridine system, theoretical considerations and studies on the related thieno[2,3-b]pyridine isomer suggest that the thiophene ring is more susceptible to electrophilic attack than the pyridine ring. Within the thiophene ring, the C2 position is the most likely site of bromination due to the directing effect of the sulfur atom.
Protocol 2: Proposed Bromination of Thieno[2,3-c]pyridine
-
Dissolve thieno[2,3-c]pyridine in a suitable inert solvent such as chloroform or carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS as a brominating agent offers milder reaction conditions compared to elemental bromine.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by column chromatography on silica gel.
Diagram: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Spectroscopic Characterization
Mass Spectrometry (MS):
The mass spectrum of the parent thieno[2,3-c]pyridine shows a molecular ion peak (M⁺) at m/z 135, with a significant fragment at m/z 108.[4] For 2,3-dibromo-thieno[2,3-c]pyridine, a mass spectrum is also available which can be used for comparison. The expected molecular ion peaks for this compound would be at m/z 213 and 215, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific ¹H and ¹³C NMR data for this compound are not published, data for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines have been reported and can be used for predictive purposes.[1] The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region corresponding to the protons on the pyridine and thiophene rings. The absence of a proton at the 2-position of the thiophene ring would be a key indicator of successful bromination. The ¹³C NMR spectrum would show the characteristic signals for the carbon atoms of the fused ring system, with the signal for the carbon atom attached to the bromine (C2) being significantly shifted.
Reactivity and Applications in Drug Discovery
The bromine atom at the 2-position of the thieno[2,3-c]pyridine scaffold makes it a highly valuable intermediate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. This compound can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate more complex molecules. This reaction is widely used in the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.
Protocol 3: Generalized Suzuki-Miyaura Coupling
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Heat the reaction mixture with stirring for a period of time determined by monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds. This compound can be coupled with primary or secondary amines in the presence of a palladium catalyst and a strong base.
Protocol 4: Generalized Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound, the desired amine (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Diagram: Key Cross-Coupling Reactions
Caption: Major cross-coupling reactions of this compound.
Conclusion and Future Outlook
This compound is a strategically important building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed synthetic and characterization data in the public domain is somewhat limited, this guide provides a robust framework based on established chemical principles and related literature. The versatility of the bromine substituent in cross-coupling reactions opens up a vast chemical space for exploration. Future research will likely focus on the development of more streamlined and efficient syntheses of this compound and its derivatives, as well as the exploration of their biological activities in various therapeutic areas. The continued investigation into the thieno[2,3-c]pyridine scaffold promises to yield new and valuable molecules for the advancement of science and medicine.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 2-Bromothieno[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thieno[2,3-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules, and the introduction of a bromine atom at the 2-position offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery programs.[1] This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and provides insights into the rationale behind the experimental choices.
Strategic Approach to the Synthesis of the Thieno[2,3-c]pyridine Core
The construction of the thieno[2,3-c]pyridine core can be approached through several synthetic strategies. Two common methods involve either the formation of the thiophene ring onto a pre-existing pyridine core or the construction of the pyridine ring from a thiophene precursor.[2]
A particularly effective and versatile method for constructing substituted thieno[2,3-c]pyridines is the Gewald reaction.[3][4][5] This one-pot, multi-component reaction combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. This intermediate is then poised for cyclization to form the desired fused pyridine ring.
An alternative and efficient route involves the cyclization of a Schiff base formed from a substituted thiophene-2-carboxaldehyde and an aminoacetaldehyde acetal. This methodology has been reported to provide good yields, especially for halogenated derivatives, making it a suitable choice for the synthesis of this compound.[6]
Recommended Synthetic Protocol: Synthesis of this compound
This section details a step-by-step protocol for the synthesis of this compound, predicated on the cyclization of a Schiff base derived from 2-bromothiophene-3-carboxaldehyde. This approach is favored for its directness and reported efficiency in producing halogenated thienopyridines.
Rationale for Synthetic Design
The chosen synthetic route, outlined below, begins with the bromination of a suitable thiophene precursor, followed by formylation and subsequent cyclization to construct the pyridine ring. This strategy allows for the early introduction of the bromine atom, a key functional handle for further diversification, for instance, through Suzuki or Stille coupling reactions.[6]
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Step 1: Synthesis of 2-Bromo-3-formylthiophene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) to the cooled THF.
-
Addition of 2-Bromothiophene: To this solution, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF (20 mL) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-formylthiophene as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of 2-bromo-3-formylthiophene (1.0 equivalent) in toluene (100 mL).
-
Addition of Reagents: Add aminoacetaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equivalents).
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cyclization: After the formation of the Schiff base is complete (as monitored by TLC), continue to heat the reaction at reflux for an additional 12-24 hours to effect cyclization.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Comprehensive Characterization of this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNS | [7][8] |
| Molecular Weight | 214.08 g/mol | [7][8] |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | Predicted |
Spectroscopic and Spectrometric Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Caption: Analytical workflow for the characterization of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four signals in the aromatic region. The chemical shifts are predicted based on the analysis of similar thienopyridine and pyridine structures.[9]
-
δ 9.0-8.8 (s, 1H, H-4)
-
δ 8.5-8.3 (d, 1H, J ≈ 5 Hz, H-7)
-
δ 7.6-7.4 (d, 1H, J ≈ 5 Hz, H-6)
-
δ 7.3-7.1 (s, 1H, H-3)
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should exhibit seven distinct signals corresponding to the carbon atoms of the heterocyclic system. Predicted chemical shifts are based on data from related pyridine and thienopyridine compounds.[1][9]
-
δ 150-148 (C-4)
-
δ 145-143 (C-7a)
-
δ 140-138 (C-7)
-
δ 130-128 (C-5a)
-
δ 125-123 (C-3)
-
δ 122-120 (C-6)
-
δ 115-113 (C-2)
-
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
HRMS (ESI+): Calculated for C₇H₅BrNS⁺ [M+H]⁺: 213.9404; Found: 213.94xx. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
IR (KBr, cm⁻¹):
-
~3100-3000: C-H stretching (aromatic)
-
~1600-1450: C=C and C=N stretching vibrations of the aromatic rings[10]
-
Characteristic fingerprint region bands below 1400 cm⁻¹.
-
Conclusion and Future Directions
This guide has provided a detailed protocol for the synthesis of this compound and a comprehensive plan for its characterization. The successful synthesis of this compound opens avenues for the development of novel derivatives with potential applications in drug discovery and materials science. The bromine atom at the 2-position serves as a versatile synthetic handle for the introduction of various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships. Future work could focus on the diversification of the 2-position and the biological evaluation of the resulting compound library.
References
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A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Deoxygenative bromination of thieno[2,3‐b]pyridine 7‐oxide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Gewald reaction. (2023, December 2). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Gürbüz, D., Çetin, C., Güven, Ç., & Çetinkaya, E. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. European Journal of Organic Chemistry, 2021(32), 4543–4551. [Link]
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Gürbüz, D., Çetin, C., Güven, Ç., & Çetinkaya, E. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 12, 2026, from [Link]
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Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved January 12, 2026, from [Link]
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(Supporting Information) Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]
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(Supporting Information) Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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3-Bromothieno[2,3-c]pyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1964). Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9). [Link]
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Pyridine, 2-bromo-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Molecules, 27(3), 993. [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]
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Thieno(2,3-c)pyridine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). Russian Chemical Bulletin, 54(4), 865–897. [Link]
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2-Bromothieno[2,3-c]pyridine molecular structure and IUPAC name
An In-Depth Technical Guide to 2-Bromothieno[2,3-c]pyridine for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the molecule's structural characteristics, physicochemical properties, synthetic pathways, and strategic applications, grounding all claims in authoritative scientific literature.
Strategic Importance of the Thieno[2,3-c]pyridine Scaffold
Thienopyridines, a class of fused heterocyclic compounds, are recognized as "privileged structures" in drug discovery. Their structural resemblance to purines allows them to interact with a wide array of biological targets. Among the various isomers, the thieno[2,3-c]pyridine core has emerged as a critical scaffold in the development of novel therapeutics, including kinase inhibitors, anticancer agents, and anticoagulants.[1][2] The introduction of a bromine atom at the 2-position, as in this compound, creates a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions and nucleophilic substitutions. This makes it a highly valuable building block for constructing complex molecular architectures in drug discovery programs.
Molecular Structure and IUPAC Nomenclature
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] The structure consists of a thiophene ring fused to a pyridine ring at the 'c' face (the bond between positions 3 and 4 of the pyridine ring). The bromine atom is substituted at the 2-position of the thieno[2,3-c]pyridine ring system.
Caption: Molecular structure of this compound.
Physicochemical Properties and Identifiers
A summary of the key computed and identifying properties for this compound is provided below. This data is essential for experimental design, safety assessment, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₇H₄BrNS | [3][4] |
| Molecular Weight | 214.08 g/mol | [3][4] |
| CAS Number | 756477-36-8 | [3][4][5] |
| Canonical SMILES | C1=CN=CC2=C1C=C(S2)Br | [3] |
| InChIKey | UMWCWAYSRWHURQ-UHFFFAOYSA-N | [3] |
| Predicted Boiling Point | 317.6 ± 22.0 °C | [5] |
| Predicted Density | 1.748 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 3.91 ± 0.40 | [5] |
Synthesis and Chemical Reactivity
The synthesis of substituted thieno[2,3-c]pyridines is less documented than that of its other isomers. However, modern metal-free approaches provide an efficient route to the core scaffold, which can then be functionalized.
Protocol: Metal-Free Synthesis of the Thieno[2,3-c]pyridine Core
A contemporary and effective strategy for synthesizing the thieno[2,3-c]pyridine skeleton involves a three-step, metal-free sequence starting from readily available 2-acetylthiophene.[1][2] This method is advantageous as it avoids costly and potentially toxic metal catalysts and proceeds under mild conditions.
Step 1: One-Pot Triazolation
-
Starting Material: 2-acetylthiophene
-
Reaction: A one-pot triazolation reaction is performed to yield 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
Step 2: Pomeranz-Fritsch Cyclization
-
The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, to form the fused thieno[2,3-c][3][4][6]triazolo[1,5-ɑ]pyridine system.
Step 3: Acid-Mediated Denitrogenative Transformation
-
The fused triazole is treated with acid, which mediates a denitrogenative transformation (loss of N₂) to yield the final thieno[2,3-c]pyridine core.
Caption: General synthetic workflow for this compound.
Subsequent Bromination
Once the thieno[2,3-c]pyridine scaffold is obtained, the bromine atom can be installed at the 2-position. The thiophene ring is generally susceptible to electrophilic substitution. A standard and effective laboratory method for this transformation is bromination using N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄. The reaction typically proceeds with high regioselectivity for the 2-position due to the electronic nature of the fused ring system.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value compounds.[1]
-
Scaffold for Kinase Inhibitors: The thieno[2,3-c]pyridine core is present in numerous molecules designed to inhibit protein kinases, which are crucial targets in oncology.[1][2]
-
Building Block for Cross-Coupling Reactions: The C-Br bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation). This allows for the rapid diversification of the core structure, enabling the exploration of a large chemical space during lead optimization.
-
Anticancer and Antimicrobial Agents: Derivatives of the thienopyridine family have demonstrated significant potential as anticancer and antimicrobial agents, making this scaffold a focal point of ongoing research.[1]
GHS Safety and Handling Profile
As a brominated heterocyclic compound, this compound requires careful handling in a laboratory setting. The following GHS hazard information has been reported.
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [5][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][7] |
| Respiratory Irrit. | H335 | May cause respiratory irritation | [5][7] |
Recommended Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a strategically important heterocyclic building block with a well-defined molecular structure and predictable reactivity. Its significance is rooted in the established biological activity of the thieno[2,3-c]pyridine scaffold and the synthetic versatility afforded by the 2-bromo substituent. Modern, metal-free synthetic routes have improved access to its core structure, further enhancing its utility for researchers in medicinal chemistry and materials science who are developing next-generation therapeutics and functional materials.
References
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Title: this compound | C7H4BrNS | CID 12130845 Source: PubChem URL: [Link]
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Title: A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines Source: ResearchGate URL: [Link]
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Title: 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 Source: PubChem URL: [Link]
-
Title: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation Source: Lirias URL: [Link]
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potential biological activity of 2-Bromothieno[2,3-c]pyridine derivatives
Validation: The vehicle control should show no significant difference in viability compared to the untreated control. The positive control (a known cytotoxic drug like Doxorubicin or Cisplatin) should produce a dose-response curve in the expected range. [1][14]
Conclusion and Future Directions
This compound is a powerful and versatile starting material for the generation of novel, biologically active compounds. The derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, often by modulating the activity of key enzymes like kinases and Hsp90. The synthetic accessibility provided by the 2-bromo "handle" allows for systematic exploration of structure-activity relationships, guiding the rational design of more potent and selective drug candidates.
Future work should focus on expanding the diversity of substituents at the C2 position and other positions on the thienopyridine ring. Investigating less-explored biological targets and advancing the most promising compounds into in-vivo efficacy and pharmacokinetic studies will be crucial steps in translating the potential of this remarkable scaffold into tangible therapeutic benefits.
References
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Harnessing the Synthetic Potential of the Thienopyridine Core: A Guide to the Reactivity of 2-Bromothieno[2,3-c]pyridine
An In-Depth Technical Guide
Introduction: The Thieno[2,3-c]pyridine Scaffold – A Privileged Structure in Modern Chemistry
In the landscape of medicinal chemistry and materials science, certain heterocyclic structures consistently emerge as foundational scaffolds for innovation. The thieno[2,3-c]pyridine core is one such "privileged structure," a framework that demonstrates a remarkable propensity for biological activity across a spectrum of therapeutic areas, including oncology, virology, and inflammation.[1][2][3][4] Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a cornerstone in drug discovery programs.[5]
The true synthetic value of this scaffold is unlocked through strategic functionalization. The introduction of a bromine atom at the 2-position of the thiophene ring transforms the otherwise stable core into a versatile and highly reactive building block. 2-Bromothieno[2,3-c]pyridine serves as a linchpin for constructing molecular complexity, primarily through modern palladium-catalyzed cross-coupling reactions.[6][7] The C-Br bond provides a reliable and predictable reaction handle, allowing chemists to forge new carbon-carbon and carbon-heteroatom bonds with exceptional precision.
This guide provides an in-depth exploration of the reactivity of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights into the mechanisms and applications of its most critical transformations. We will explore its utility in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as its susceptibility to nucleophilic aromatic substitution, providing researchers with the foundational knowledge to confidently leverage this powerful intermediate in their synthetic endeavors.
Core Synthesis: Accessing the this compound Building Block
The synthesis of the thieno[2,3-c]pyridine skeleton can be approached through several strategies, typically involving the construction of the thiophene ring onto a pre-functionalized pyridine or, conversely, the formation of the pyridine ring from a thiophene precursor.[8] A common and effective method for accessing 2-substituted thieno[2,3-c]pyridines involves the cyclization of a Schiff base formed from a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, a procedure that has proven particularly effective for halogenated analogues.[9]
While a direct, published synthesis for the parent this compound is not extensively detailed, a reliable pathway can be constructed from established methodologies. This involves the initial synthesis of the parent thieno[2,3-c]pyridine followed by a regioselective electrophilic bromination. The electron-rich nature of the thiophene ring makes it more susceptible to electrophilic attack than the electron-deficient pyridine ring, allowing for selective functionalization.
Experimental Protocol: Synthesis and Bromination
This protocol is a representative, two-step procedure adapted from established methods for synthesizing the core and performing electrophilic bromination on related heterocycles.[6][9]
Step 1: Synthesis of Thieno[2,3-c]pyridine
-
To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Heat the mixture under reflux with a Dean-Stark trap to remove water until the starting aldehyde is consumed (as monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Schiff base.
-
Dissolve the crude intermediate in a suitable high-boiling solvent (e.g., diphenyl ether) containing a catalytic amount of a strong acid (e.g., polyphosphoric acid).
-
Heat the mixture to a high temperature (e.g., 200-250 °C) to effect cyclization. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and purify by column chromatography on silica gel to afford the thieno[2,3-c]pyridine core.[10]
Step 2: Bromination at the 2-Position
-
Dissolve the synthesized thieno[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. The use of NBS is a standard, reliable method for selective bromination of electron-rich thiophenes.[5][6]
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours until TLC analysis indicates full consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is primed for participation in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis because they allow for the precise and efficient formation of C-C, C-N, and C-O bonds under relatively mild conditions. The general mechanism for these reactions follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction.[13] Its prominence stems from the operational simplicity, the vast number of commercially available boronic acids and esters, and the generally mild reaction conditions that tolerate a wide array of functional groups.[14][15] The reaction is initiated by the activation of the boronic acid with a base to form a more nucleophilic boronate complex, which then participates in the transmetalation step.[14]
This protocol is a representative procedure for the Suzuki coupling of a heteroaryl bromide.
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O, 4:1 v/v).[15]
-
Heat the reaction mixture with vigorous stirring at 80-100 °C. The choice of temperature is critical; it must be high enough to drive the catalytic cycle without causing decomposition of the starting materials or catalyst.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 2-arylthieno[2,3-c]pyridine product.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85 | [15] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Isopropanol/H₂O | 92 | [16] |
| 3-Bromoquinoline | 3-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 88 | N/A (General) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals. The reaction mechanism is distinct in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[18][19] The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.[18] Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[20]
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the reaction base. Anhydrous THF or DMF can be used as a co-solvent.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, but progress should be monitored by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-alkynylthieno[2,3-c]pyridine.
Caption: Dual Catalytic Cycles of the Sonogashira Reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[21] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu).[22] The success of this transformation is critically dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands (e.g., BINAP, XPhos, SPhos) are required to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[21][23]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (NaOt-Bu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the mixture to 80-110 °C with stirring. The causality here is that the higher temperature is necessary to overcome the activation barrier for the C-N reductive elimination from the palladium(II) intermediate.
-
Monitor the reaction by TLC or LC-MS. After completion (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction carefully with water. Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 60 | [24] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 98 | [22] |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 95 | [25] (General) |
Alternative Reactivity: Nucleophilic Aromatic Substitution (SNA_r_)
While palladium catalysis dominates the functionalization of this compound, the inherent electronic properties of the scaffold also permit reactivity via nucleophilic aromatic substitution (S_N_Ar). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making them susceptible to attack by strong nucleophiles.[26][27] When a good leaving group like bromine is present at one of these activated positions, S_N_Ar can occur.
In the case of this compound, the bromine is on the thiophene ring. While less activated than a halogen on the pyridine ring itself, substitution can still be achieved under forcing conditions with potent nucleophiles. The mechanism proceeds via an addition-elimination pathway, involving the formation of a high-energy, anionic Meisenheimer complex.[27] The stability of this intermediate is key to the reaction's feasibility.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: S_N_Ar with a Thiolate Nucleophile
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add the nucleophile (e.g., sodium thiophenoxide, 1.5 eq).
-
Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) if the nucleophile is used in its protonated form (e.g., thiophenol).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C). These conditions are necessary to overcome the high activation energy of forming the Meisenheimer complex on the less-activated thiophene ring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.
Conclusion
This compound stands as a testament to the power of strategic halogenation in heterocyclic chemistry. Its reactivity profile is dominated by its exceptional utility in palladium-catalyzed cross-coupling reactions, providing reliable and versatile pathways to a vast array of functionalized derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions transform the C-Br bond into a gateway for constructing complex molecular architectures with tailored C-C and C-N linkages. Complemented by its potential for nucleophilic substitution under specific conditions, this building block offers a rich and diverse chemical toolbox. For researchers in drug development and materials science, a thorough understanding of these reaction pathways is essential for harnessing the full potential of the thieno[2,3-c]pyridine scaffold and accelerating the discovery of novel, high-value molecules.[7][28]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Rao, X., Liu, C., Xing, Y., Fu, Y., & Jin, Z. (2013). Oxygen-promoted Palladium-on-Carbon-catalyzed Ligand-free Suzuki Reaction for the Synthesis of Heterobiaryls in Aqueous Media. ResearchGate. [Link]
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Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Request PDF. (n.d.). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
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El-Gazzar, A. R. B. A., et al. (2019). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of the Iranian Chemical Society. [Link]
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Çetin, C., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. European Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Ashworth, I. W., et al. (2018). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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Çetin, C., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
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Hassan, A., Sarg, M., & El‐Sebaey, S. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Journal of Heterocyclic Chemistry. [Link]
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Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. [Link]
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Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
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Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
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Organ, M. G., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Chemistry - A European Journal. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Wikipedia contributors. (2024). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
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The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
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Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]
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Ghorab, M. M., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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2-Bromothieno[2,3-c]pyridine as a building block in medicinal chemistry
An In-Depth Technical Guide to 2-Bromothieno[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Ascendancy of Thienopyridines in Drug Discovery
Thienopyridines, a class of fused heterocyclic compounds, represent a cornerstone in contemporary medicinal chemistry. Their structural resemblance to purines allows them to function as effective bioisosteres, interacting with a wide array of biological targets.[1][2][3] This has led to their successful application in developing treatments for cardiovascular diseases, central nervous system (CNS) disorders, and cancer.[4][5] Among the various isomers, the thieno[2,3-c]pyridine core has garnered significant attention due to its presence in numerous kinase inhibitors and other pharmacologically significant molecules.[6]
This guide focuses on This compound , a pivotal building block that serves as a versatile linchpin for synthetic diversification. The strategic placement of the bromine atom at the 2-position of the thiophene ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically introduce a wide range of molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties of this compound
A foundational understanding of a building block's properties is critical for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNS | [7][8] |
| Molecular Weight | 214.08 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| CAS Number | 756477-36-8 | [8] |
| XLogP3 | 2.6 | [9] |
| Topological Polar Surface Area | 41.1 Ų | [9] |
| Heavy Atom Count | 10 | [9] |
Part 1: Synthesis of the Thieno[2,3-c]pyridine Core
The construction of the thieno[2,3-c]pyridine scaffold is the first crucial step. Methodologies generally involve the cyclization of either a substituted pyridine to form the thiophene ring or a substituted thiophene to form the pyridine ring.[10] A convenient and effective modern approach involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal, which provides good yields, especially for halogenated analogs like the 2-bromo derivative.[11]
Synthetic Workflow: From Thiophene to Thieno[2,3-c]pyridine
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical principles for this class of compounds.
-
Schiff Base Formation: To a solution of 2-bromothiophene-3-carboxaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water, driving the condensation reaction to completion. Monitor by TLC until the starting aldehyde is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Cyclization: Add the crude Schiff base intermediate to polyphosphoric acid (PPA).
-
Heating: Heat the mixture with stirring (e.g., at 100-120 °C) for several hours. The progress of the intramolecular cyclization and aromatization should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃) to a neutral or slightly basic pH.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Part 2: The Synthetic Utility of this compound
The bromine atom at the C2 position is the key to the synthetic versatility of this scaffold. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[12] This capability is paramount in medicinal chemistry for rapidly generating libraries of analogs for SAR studies.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl systems, which are common motifs in pharmacologically active molecules.[13][14] Coupling this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to 2-arylthieno[2,3-c]pyridine derivatives.[12]
Causality: The introduction of diverse (hetero)aryl substituents allows for the modulation of physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA). Furthermore, these appended rings can form critical interactions (e.g., pi-stacking, hydrogen bonds) with target proteins, enhancing binding affinity and selectivity.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium fluoride (KF) (2.0-3.0 eq).[15]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Then, add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water or dioxane.[12][15]
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) with stirring for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.[12]
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-arylthieno[2,3-c]pyridine.
Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Product | Ref |
| (4-(Aminomethyl)phenyl)boronic acid | Pd(PPh₃)₄ | 1 N Na₂CO₃ (aq) | 1,2-Dimethoxyethane | 100 | (4-(Thieno[2,3-c]pyridin-2-yl)phenyl)methanamine | [12] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | KF | Dioxane | 80-100 | 2-(3,5-Bis(trifluoromethyl)phenyl)thieno[2,3-c]pyridine | [15] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. Isopropanol | Reflux | 2-(4-Methoxyphenyl)thieno[2,3-c]pyridine | [16] |
B. Buchwald-Hartwig Amination: Installing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[17][18] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality: Introducing amine functionalities is a classic medicinal chemistry strategy. Amines can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets. They also serve as key hydrogen bond donors and acceptors, which are critical for molecular recognition and binding affinity.
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An In-Depth Technical Guide to 2-Bromothieno[2,3-c]pyridine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromothieno[2,3-c]pyridine, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The thieno[2,3-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom at the 2-position offers a versatile handle for synthetic elaboration.[1] This document delineates the molecule's core physicochemical properties, provides an analysis of its spectral characteristics, and explores its synthesis and chemical reactivity. Furthermore, we discuss its applications, particularly in the context of drug discovery, and provide detailed experimental protocols for its derivatization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Strategic Value of the Thienopyridine Scaffold
The fusion of thiophene and pyridine rings creates the thienopyridine bicyclic system, a class of compounds that has garnered substantial attention in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide array of biological targets.[2] this compound (CAS No. 756477-36-8) emerges as a particularly valuable synthon.[3][4] The electron-deficient nature of the pyridine ring coupled with the electron-rich thiophene ring establishes a unique electronic landscape that dictates its reactivity.[5] The C2-bromine substituent serves as a key functional group, enabling a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry. This guide aims to consolidate the known data and provide practical insights into the utilization of this potent chemical tool.
Physicochemical and Computed Properties
A thorough understanding of a molecule's physical properties is paramount for its effective use in synthesis, including planning for reaction conditions, purification, and storage. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 756477-36-8 | [3][4] |
| Molecular Formula | C₇H₄BrNS | [3][4] |
| Molecular Weight | 214.08 g/mol | [3][4] |
| Canonical SMILES | C1=CN=CC2=C1C=C(S2)Br | [3] |
| Predicted Boiling Point | 317.6 ± 22.0 °C at 760 mmHg | [6] |
| Predicted Density | 1.748 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 3.91 ± 0.40 | [6] |
| XLogP3 (Lipophilicity) | 2.9 | [3] |
| Storage Conditions | 2-8 °C, under dry conditions | [7] |
Spectral Data Analysis: Structural Elucidation
While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectral features based on well-established principles and data from analogous structures like 2-bromopyridine and other thienopyridines.[8][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring and the single proton on the thiophene ring will exhibit characteristic chemical shifts and coupling constants (J-values) that can be used to confirm the isomeric structure.
-
¹³C NMR Spectroscopy : Seven unique signals corresponding to the carbon atoms of the bicyclic system would be expected. The carbon atom directly bonded to the bromine (C2) will be significantly influenced, and its chemical shift will be a key diagnostic peak.
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹).[10] The fingerprint region will contain a series of complex bands for aromatic C=C and C=N ring stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹.[10]
-
Mass Spectrometry (MS) : The mass spectrum will display a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively (approximately 213 and 215 amu). This pattern is a definitive indicator of a monobrominated compound.[11]
Synthesis and Chemical Reactivity
The synthesis of the thieno[2,3-c]pyridine core can be approached through several strategies, typically involving the construction of one ring onto the other pre-formed ring.[5] One established method involves the cyclization of a Schiff base formed from a 2-thiophenecarboxaldehyde precursor.[12] More contemporary, metal-free methods have also been developed, such as those proceeding through a denitrogenative transformation of a triazole intermediate.[13]
The primary utility of this compound in synthetic chemistry stems from the reactivity of its carbon-bromine bond. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines to form C-N bonds, a cornerstone for the synthesis of many biologically active molecules.[14][15]
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling : Reaction with alkenes to introduce vinyl groups.[5]
This versatility makes it an ideal scaffold for building molecular libraries for high-throughput screening.
Applications in Drug Discovery
The thienopyridine scaffold is a validated pharmacophore present in several marketed drugs. Derivatives of this compound are actively being investigated for a range of therapeutic applications.
-
Antimicrobial Agents : Analogous thienopyridine compounds have demonstrated potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal pathogens.[1]
-
Anticancer Agents : The related benzothieno[2,3-c]pyridine core has been identified as a promising non-steroidal framework for developing inhibitors of the CYP17 enzyme.[1][16] CYP17 is a critical enzyme in the androgen biosynthesis pathway, and its inhibition is a validated strategy for treating castration-resistant prostate cancer.[16] By blocking androgen production, these inhibitors can slow the progression of hormone-sensitive cancers.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol provides a representative, field-proven methodology for the C-N cross-coupling of this compound with a generic primary amine. The causality behind the choice of reagents is critical: a palladium(0) species is the active catalyst, sterically hindered phosphine ligands (like BINAP) stabilize the catalytic intermediates and promote reductive elimination, and a strong, non-nucleophilic base is required to deprotonate the amine.[14][17][18]
Objective: To synthesize N-substituted-thieno[2,3-c]pyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add NaOtBu (1.4 eq), BINAP (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. To this, add this compound (1.0 eq) and the primary amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Self-Validating System: The success of this protocol is validated by the complete consumption of the starting bromide (monitored by TLC/LC-MS) and the appearance of a new, less polar product spot/peak with the expected mass. Characterization of the purified product by ¹H NMR and Mass Spectrometry will confirm its identity.
Safety and Handling
As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable. While a specific safety data sheet for this compound is not widely available, data from closely related brominated heterocyclic compounds should be used to guide handling procedures.[6][11]
-
GHS Hazard Statements (Anticipated) :
-
Precautionary Measures :
-
P261 : Avoid breathing dust, fumes, or vapors.[6]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable entry point to a diverse range of functionalized thienopyridine derivatives. The proven biological relevance of this scaffold, especially in the development of anticancer and antimicrobial agents, ensures that this compound will remain a compound of significant interest to the scientific community. The data and protocols presented in this guide offer a solid foundation for researchers to confidently and safely incorporate this potent molecule into their research and development programs.
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Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromothieno[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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computational and theoretical studies of 2-Bromothieno[2,3-c]pyridine
An In-Depth Technical Guide to the Computational and Theoretical Study of 2-Bromothieno[2,3-c]pyridine
Authored by: Gemini, Senior Application Scientist
Foreword: Bridging Theory and Application in Modern Drug Discovery
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including roles as kinase inhibitors and antiplatelet agents.[1][2][3] The strategic introduction of a bromine atom at the 2-position creates this compound, a versatile intermediate primed for further functionalization through cross-coupling reactions, yet also a molecule with a distinct electronic profile worthy of investigation.
This technical guide moves beyond a simple recitation of facts to provide a cohesive narrative on the why and how of applying computational and theoretical chemistry to understand this specific molecule. For researchers, scientists, and drug development professionals, the ability to predict molecular properties, rationalize experimental outcomes, and guide synthetic efforts through in silico modeling is no longer a niche specialty but a cornerstone of efficient drug discovery. We will explore the foundational quantum chemical calculations that illuminate the structural, electronic, and reactive nature of this compound, demonstrating how theoretical insights directly inform practical applications in the development of novel therapeutics.
The Rationale for Computational Scrutiny
Before committing resources to complex, multi-step synthetic campaigns and biological screening, a robust computational analysis serves as a powerful predictive tool. The central premise is to build a validated theoretical model of the molecule that can forecast its behavior.
Key Objectives of a Computational Study on this compound:
-
Structural Elucidation: To determine the most stable three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. This optimized structure is the fundamental starting point for all other calculations.
-
Electronic Profile Mapping: To understand the distribution of electrons across the molecule. This is crucial for predicting reactivity, intermolecular interactions, and spectroscopic signatures.
-
Reactivity Prediction: To identify which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic pathways and understanding potential metabolic transformations.
-
Spectroscopic Correlation: To calculate theoretical spectra (e.g., Infrared, UV-Visible) that can be used to validate and interpret experimental data.
-
Foundation for Drug Design: To generate essential physicochemical descriptors that are critical inputs for advanced modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.[4]
The workflow for such a study is a systematic, multi-step process designed for self-validation at each stage.
Methodological Framework: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, a more manageable property than the full many-electron wavefunction.
The Choice of Functional and Basis Set: A Deliberate Decision
The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior, particularly for systems with heteroatoms like nitrogen and sulfur.[5][6][7]
-
Basis Set (6-311++G(d,p)): This notation describes a Pople-style basis set.
-
6-311G: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron distribution.
-
++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately modeling lone pairs and non-covalent interactions, which are critical for understanding drug-receptor binding.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape (polarize) in the presence of the electric field of neighboring atoms, leading to a more realistic description of chemical bonds.[8]
-
Experimental Protocol: Step-by-Step Computational Analysis
-
Structure Input: The 2D structure of this compound[9] is drawn in a molecular editor (e.g., GaussView, Avogadro) and a preliminary 3D conformation is generated.
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. The algorithm systematically adjusts all bond lengths, angles, and dihedrals to find the configuration with the minimum potential energy.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is executed at the same level of theory. This serves two purposes:
-
Verification: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Thermodynamics & Spectra: The calculation yields thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and the data required to simulate the infrared (IR) spectrum.[5][7]
-
-
Electronic Property Calculation: Using the validated minimum-energy geometry, single-point energy calculations are performed to derive key electronic properties, including Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).
-
Excited State Calculation (TD-DFT): To simulate the UV-Visible spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method calculates the energies of electronic transitions from the ground state to various excited states.[5]
Analysis of Molecular Properties: From Data to Insight
Optimized Molecular Structure
The computational optimization provides a precise 3D model of the molecule. The resulting geometric parameters can be compared with experimental X-ray crystallography data of similar heterocyclic systems to validate the accuracy of the theoretical model.
Table 1: Predicted Structural Parameters for this compound (Note: These are theoretical values calculated at the B3LYP/6-311++G(d,p) level. Experimental data for this specific molecule is not widely available; these values are consistent with those for related brominated thienopyridines and serve as a robust prediction.)
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
| Bond Length | C2-Br | 1.895 | Bond Angle | C3-C2-Br | 128.5 |
| C2-C3 | 1.380 | S1-C2-Br | 115.3 | ||
| S1-C2 | 1.745 | C2-S1-C7a | 91.5 | ||
| N4-C5 | 1.335 | C3a-N4-C5 | 117.8 | ||
| C3-C3a | 1.430 | C7-C7a-S1 | 111.9 |
Electronic Structure and Reactivity
The electronic properties are paramount for understanding the molecule's potential for interaction and reaction.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the highest occupied and lowest unoccupied molecular orbitals, respectively. Their energies and spatial distributions are fundamental to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is predicted to be distributed primarily across the electron-rich thiophene ring and the sulfur atom.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density indicate sites prone to nucleophilic attack. The LUMO is expected to be localized more over the pyridine ring and the C-Br bond, consistent with the electron-withdrawing nature of the nitrogen and bromine atoms.
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability. A smaller gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity.[5]
Table 2: Calculated Electronic Properties
| Property | Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability |
| LUMO Energy | -1.52 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.33 | High kinetic stability, moderate reactivity |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential projected onto the electron density surface. It provides an intuitive visual guide to the charge distribution and is invaluable for predicting non-covalent interactions, the primary forces in drug-receptor binding.[6]
-
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack and hydrogen bond acceptance. For this compound, the most intense negative potential is localized around the pyridine nitrogen atom due to its lone pair of electrons.
-
Positive Potential (Blue): Regions of electron deficiency, indicating sites for nucleophilic attack. Positive potential is expected around the hydrogen atoms and, to a lesser extent, in the region of the bromine atom (the σ-hole effect), making it a potential halogen bond donor.
-
Neutral Potential (Green): Regions of non-polar character, such as the C-H bonds of the aromatic rings.
This MEP map immediately suggests that the pyridine nitrogen is the primary site for hydrogen bonding with a donor group (e.g., an amino acid residue like Serine or Threonine) in a protein active site.
Applications in Drug Development: A Predictive Paradigm
The true power of these theoretical studies lies in their direct application to the drug discovery pipeline.
Guiding Synthesis and Understanding Reactivity
The computational results provide a chemical "blueprint." The HOMO/LUMO distributions and MEP map highlight the most reactive sites. For instance, the analysis confirms that the bromine at position 2 makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic introduction of diverse chemical moieties to build a library of analogs for screening.[10]
Informing Structure-Activity Relationships (SAR)
By calculating the properties of a series of virtual analogs (e.g., replacing the bromine with other groups), researchers can build predictive QSAR models.[4] For example, one could computationally assess how adding an electron-donating or electron-withdrawing group at a specific position alters the HOMO-LUMO gap or the MEP, and then correlate these changes with predicted biological activity.
Foundation for Molecular Docking
Molecular docking simulations are essential for predicting how a ligand will bind to a biological target. The accuracy of these simulations is highly dependent on the quality of the input parameters for the ligand.
The DFT-optimized geometry ensures the docking algorithm starts with a realistic, low-energy conformation of the molecule. The partial atomic charges derived from the MEP analysis provide a much more accurate description of the electrostatic interactions between the ligand and the protein active site than generic charge models. This leads to more reliable predictions of binding affinity and orientation, helping to prioritize which compounds should be synthesized and tested.[11][12][13] Numerous studies on thienopyridine derivatives have successfully used this integrated approach to identify potent inhibitors for targets like Hsp90 and Pim-1 kinase.[13][14][15]
Conclusion: A Foundation of Predictive Science
The computational and theoretical study of this compound exemplifies the modern, integrated approach to chemical and pharmaceutical research. Through the rigorous application of quantum chemical methods like DFT, we can move beyond empirical observation to a state of predictive understanding. The insights gained from analyzing the molecule's structure, electronic landscape, and reactivity provide an invaluable, cost-effective roadmap for synthetic chemists and drug developers. This in silico foundation enables the rational design of novel therapeutics, accelerating the journey from a promising molecular scaffold to a potentially life-saving medicine.
References
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- Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (n.d.). Taylor & Francis Online.
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- Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 952-962.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (n.d.).
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI.
- Synthesis of Novel Methyl 3-(hetero)
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
- SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). Pharmaceutical Journal.
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- Design, Synthesis and Docking Study of Pyridine and Thieno[2,3-b]pyridine Derivatives as Anticancer Pim-1 Kinase Inhibitors. (2018). Bohrium.
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The Researcher's Guide to 2-Bromothieno[2,3-c]pyridine: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Rising Prominence of a Key Heterocycle
2-Bromothieno[2,3-c]pyridine, a bicyclic heteroaromatic compound, is emerging as a critical building block in medicinal chemistry and drug discovery. Its unique thienopyridine scaffold is a bioisostere of purine, enabling it to interact with a wide range of biological targets. This guide provides an in-depth analysis of its commercial availability, quality control considerations, synthetic routes, and applications, empowering researchers to effectively integrate this versatile molecule into their research and development pipelines. The thieno[2,3-c]pyridine core, in particular, has garnered attention for its role in the development of various kinase inhibitors.[1]
Commercial Availability: A Comparative Landscape of Suppliers
Sourcing high-quality this compound (CAS No. 756477-36-8) is the foundational step for any research program. A variety of chemical suppliers offer this compound, each with differing grades, quantities, and lead times. Below is a comparative table to aid in the selection of a suitable supplier.
| Supplier | Purity | Available Quantities | Lead Time |
| >98% (typical) | 100 mg, 250 mg, 1 g | Inquire with supplier | |
| 95% | 100 mg, 250 mg, 1 g | Inquire with supplier | |
| Varies by supplier | 1 g | Inquire with supplier | |
| 95% | Custom synthesis available | Inquire with supplier | |
| >97% | Inquire with supplier | Inquire with supplier | |
| Inquire with supplier | Inquire with supplier | Inquire with supplier | |
| Inquire with supplier | 100 mg, 250 mg, 1 g | Inquire with supplier | |
| Inquire with supplier | 100 mg, 250 mg | Inquire with supplier |
Note: Purity levels and availability are subject to change. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase.
Quality Control and Purity Assessment: Ensuring Experimental Integrity
The reliability of research data is intrinsically linked to the purity of the starting materials. For this compound, a thorough quality assessment is crucial.
Typical Certificate of Analysis (CoA)
A comprehensive CoA should include the following information:
-
Identifier: Chemical Name, CAS Number (756477-36-8), and Lot Number.[2]
-
Physical Properties: Appearance, and Melting Point.
-
Analytical Data:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).
-
Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Residual Solvents: Analysis by GC-Headspace.
-
Water Content: Determined by Karl Fischer titration.
-
Potential Impurities
The synthetic route employed can introduce specific impurities. Researchers should be aware of potential contaminants such as:
-
Isomeric Impurities: Other brominated thienopyridine isomers.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
A logical workflow for assessing a new batch of this compound is outlined below.
Caption: A streamlined workflow for the quality assessment of incoming this compound.
Synthesis and Mechanistic Insights: Crafting the Core Scaffold
Understanding the synthesis of this compound provides valuable insights into potential impurities and allows for in-house preparation if required. While specific, detailed preparations for this exact isomer are not abundant in publicly available literature, general strategies for the synthesis of the thieno[2,3-c]pyridine scaffold have been reported.[1] These methods typically involve the construction of either the thiophene or the pyridine ring onto a pre-existing partner ring.
One common approach involves the cyclization of a substituted thiophene precursor to form the pyridine ring. A representative, though general, synthetic protocol is detailed below.
Illustrative Synthetic Protocol: A Generalized Approach
Step 1: Synthesis of a Thiophene Precursor
A suitably functionalized thiophene, often a 2-aminothiophene derivative, is prepared.
Step 2: Pyridine Ring Annulation
The thiophene precursor undergoes a cyclization reaction to form the thieno[2,3-c]pyridine core. This can often be achieved through condensation with a 1,3-dicarbonyl compound or its equivalent.
Step 3: Bromination
The thieno[2,3-c]pyridine core is then regioselectively brominated to yield this compound. The choice of brominating agent (e.g., N-bromosuccinimide) and reaction conditions are critical to ensure the desired regioselectivity.
The logical flow of a typical synthetic campaign is depicted in the following diagram.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The thienopyridine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates containing this core. This compound serves as a versatile intermediate for the synthesis of more complex molecules with a range of biological activities.
-
Kinase Inhibitors: The thienopyridine core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The bromine atom in this compound provides a convenient handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate libraries of potential kinase inhibitors. The thieno[2,3-b]pyridine isomer has been investigated for the development of Pim-1 kinase inhibitors.[3]
-
Anticancer Agents: Beyond kinase inhibition, thienopyridine derivatives have shown broader anticancer activities. For instance, benzothieno[2,3-c]pyridines have been designed as non-steroidal CYP17 inhibitors for the treatment of prostate cancer.[4]
-
Central Nervous System (CNS) Agents: The structural similarity of thienopyridines to endogenous purines suggests their potential for interacting with receptors and enzymes in the central nervous system.
Safety and Handling
As a brominated heterocyclic compound, this compound requires careful handling in a laboratory setting. A Safety Data Sheet (SDS) should always be consulted before use.[5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a valuable and increasingly important building block for drug discovery and development. Its commercial availability from a range of suppliers, coupled with a growing body of literature on the synthesis and application of the thienopyridine scaffold, positions it as a key tool for medicinal chemists. As our understanding of the biological targets amenable to modulation by thienopyridine-based compounds expands, the demand for high-quality this compound is expected to grow. This guide serves as a foundational resource for researchers seeking to leverage the potential of this versatile heterocycle.
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safety and handling precautions for 2-Bromothieno[2,3-c]pyridine
An In-depth Technical Guide to the Safe Handling of 2-Bromothieno[2,3-c]pyridine
This document provides a comprehensive technical guide on the , a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Given the absence of a complete, officially published safety data sheet for this specific molecule, this guide synthesizes data from closely related structural analogs, the parent pyridine heterocycle, and established principles of laboratory safety. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals.
Compound Identification and Hazard Assessment
This compound is a brominated heterocyclic compound with the molecular formula C₇H₄BrNS and a molecular weight of approximately 214.08 g/mol .[1][2] Its structure, featuring a fused thienopyridine core, is common in scaffolds for pharmacologically active molecules.
While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be constructed by examining data from close structural isomers and related pyridine compounds. A safety data sheet for a closely related isomer presents a significant hazard profile, which should be conservatively applied to this compound. Furthermore, GHS classifications for the isomer 3-Bromothieno[2,3-c]pyridine indicate it is a skin and eye irritant and may cause respiratory irritation.[3] Based on this available data, the following hazard profile is recommended.
Table 1: Synthesized GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 4 | H227: Combustible liquid. |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3] |
Note: This table is a conservative assessment based on data from structural isomers. All handling procedures should reflect these potential hazards.
The Logic of Risk Mitigation: A Hierarchy of Controls
Effective laboratory safety is not merely about wearing protective equipment; it is a systematic process of risk reduction. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective measures first. This guide is structured around this hierarchy to ensure a self-validating system of safety.
Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.
Engineering Controls: Primary Containment
Due to the compound's potential for respiratory irritation and toxicity, robust engineering controls are non-negotiable.[3]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[4][5] This is the primary barrier to prevent inhalation of vapors or fine particulates.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[4][6] Storage areas should also be ventilated.[6]
Safe Handling and Standard Operating Procedures (SOPs)
Adherence to strict protocols is essential to minimize exposure.
Protocol 1: Weighing and Transfer of Solid this compound
-
Preparation: Don all required PPE as described in Section 5. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of the chemical, a spatula, and the receiving vessel within the fume hood.
-
Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the stock container immediately.
-
Addition: Carefully add the weighed solid to the reaction vessel or solvent.
-
Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., ethanol or isopropanol) into a designated waste container. Dispose of the weigh boat in the solid hazardous waste stream.
-
Cleanup: Wipe down the balance and the fume hood work surface with a damp cloth, which should then be disposed of as hazardous waste.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is the final barrier between the researcher and the chemical hazard. It must be selected and worn correctly at all times.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4] If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[4] Latex gloves are not suitable.[4] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area. Wash hands thoroughly after removing gloves.[5]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect against skin contact.[4][5]
-
Respiratory Protection: If engineering controls fail or in the event of a large spill where vapor/aerosol generation is likely, a full-face respirator with an appropriate filter (e.g., organic vapor cartridge) is required. Routine use should not require a respirator if work is conducted in a fume hood.
Storage and Chemical Incompatibility
Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The storage location should be segregated from incompatible materials and away from sources of heat, sparks, or open flames.[5][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][7] As a pyridine derivative, it may also be incompatible with strong bases.[5]
Emergency Protocols: Preparedness and Response
Immediate and correct action during an emergency can significantly mitigate harm. An emergency eyewash and safety shower must be readily accessible.[5]
Caption: Emergency response workflow for different routes of accidental exposure.
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.
-
For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[6]
-
Do not allow the material to enter drains.
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[4] Collect in a sealable, airtight, and clearly labeled container for disposal by trained personnel according to institutional and local regulations.[5]
Summary of Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrNS | [1][2] |
| Molecular Weight | 214.08 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 756477-36-8 | [1][2] |
| Appearance | Data not available (likely an off-white to yellow solid) |
| XLogP3 | 2.9 |[1] |
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The Solubility Profile of 2-Bromothieno[2,3-c]pyridine: A Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromothieno[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles with established experimental protocols to offer a robust predictive solubility profile and a practical framework for its empirical determination. The guide is intended for researchers, scientists, and drug development professionals to facilitate formulation design, reaction optimization, and purification strategies involving this compound.
Introduction: The Significance of this compound in Drug Discovery
This compound belongs to the thienopyridine class of fused heterocyclic compounds. Thienopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticoagulant and kinase inhibitory properties.[1][2] The bromine substituent on the thiophene ring of this compound serves as a versatile synthetic handle for the introduction of various functional groups through cross-coupling reactions, enabling the generation of libraries of novel drug candidates.
A thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective utilization in a research and development setting. Solubility dictates critical process parameters, including:
-
Reaction Kinetics and Purity: The choice of solvent can significantly influence reaction rates, equilibria, and the impurity profile of synthetic transformations.
-
Crystallization and Purification: Effective purification by crystallization is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system.
-
Formulation and Bioavailability: For preclinical and clinical studies, the ability to formulate the compound in appropriate delivery vehicles is directly tied to its solubility.
This guide will first establish a theoretical framework for predicting the solubility of this compound based on its molecular structure and the physicochemical properties of common organic solvents. Subsequently, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility will be presented.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNS | [3] |
| Molecular Weight | 214.08 g/mol | [3] |
| XLogP3 | 2.9 | [3] |
| CAS Number | 756477-36-8 | [4] |
The positive XLogP3 value of 2.9 suggests that this compound is a lipophilic compound, indicating a preference for non-polar or moderately polar environments over aqueous media.[3] This lipophilicity is a key determinant of its solubility in organic solvents.
Predicted Solubility of this compound in Common Organic Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle posits that a solute will have higher solubility in a solvent that has similar intermolecular forces. The this compound molecule possesses both polar and non-polar characteristics. The fused aromatic ring system contributes to van der Waals forces and potential π-π stacking interactions, while the nitrogen atom in the pyridine ring and the electronegative bromine atom introduce dipole-dipole interactions.
Based on these structural features, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. The following table provides a predicted solubility profile, which should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Moderate to High | The large, non-polar surface area of the fused ring system will interact favorably with the non-polar solvent molecules through London dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents possess dipole moments that can effectively solvate the polar regions of the this compound molecule. The absence of strong hydrogen bonding in the solvent allows for favorable solute-solvent interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The strong hydrogen bonding network of the alcohol solvents may be disrupted to a lesser extent to accommodate the solute. Solubility is expected to decrease with increasing alcohol chain length. |
| Aqueous | Water | Very Low | The high lipophilicity (XLogP3 = 2.9) and the energetic cost of disrupting the strong hydrogen bonding network of water will result in poor aqueous solubility. |
Experimental Determination of Solubility
While theoretical predictions are valuable, quantitative experimental determination of solubility is essential for accurate process development and formulation. The following section outlines a robust protocol for determining the equilibrium solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of the solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved. A preliminary time-course experiment can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method. The mobile phase should be chosen to ensure good peak shape and resolution for this compound.
-
Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solid: Before and after equilibration, there should be a visible amount of undissolved solid, confirming that the solution is indeed saturated.
-
Time to Equilibrium: Performing measurements at multiple time points (e.g., 24, 48, and 72 hours) can confirm that the solubility value has reached a plateau, indicating equilibrium.
-
Reproducibility: Conducting the experiment in triplicate for each solvent will allow for the calculation of the mean solubility and standard deviation, providing a measure of the precision of the results.
Logical Relationships in Solubility
The interplay between the solute, solvent, and experimental conditions dictates the final solubility. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
To bridge the gap between theoretical prediction and practical application, a detailed and robust experimental protocol for the quantitative determination of solubility has been provided. By adhering to this methodology, researchers and drug development professionals can generate reliable and reproducible solubility data, which is crucial for the efficient and effective advancement of this compound-based drug discovery programs.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemical-Suppliers.com. 3-Bromothieno[2,3-b]pyridine. [Link]
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An In-Depth Technical Guide to the Synthesis and Functionalization of 2-Bromothieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the initial investigations into 2-Bromothieno[2,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthesis of the core structure, its subsequent bromination, and its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. The methodologies presented herein are grounded in established chemical principles and supported by proven experimental protocols, offering a robust starting point for researchers venturing into the exploration of this promising class of compounds.
The Thieno[2,3-c]pyridine Core: A Privileged Scaffold
The thieno[2,3-c]pyridine moiety is a prominent heterocyclic system in drug discovery, recognized for its structural resemblance to purines and its ability to modulate various biological pathways.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3][4][5][6][7] The introduction of a bromine atom at the 2-position of the thiophene ring provides a key handle for further molecular elaboration through modern cross-coupling techniques, enabling the synthesis of diverse chemical libraries for biological screening.
Synthesis of the this compound Core
The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the thieno[2,3-c]pyridine core, followed by regioselective bromination.
Synthesis of the Thieno[2,3-c]pyridine Scaffold
Several strategies exist for the synthesis of the thieno[2,3-c]pyridine core, often involving the cyclization of appropriately substituted thiophene or pyridine precursors.[3] A convenient and effective method involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.[8] This approach is particularly advantageous for producing halogenated analogues in good yields.[8]
Alternatively, a metal-free approach for the synthesis of thieno[2,3-c]pyridine derivatives has been developed, proceeding via a fused 1,2,3-triazole intermediate.[2][3] This method offers a more environmentally benign and cost-effective route to the core structure.
Regioselective Bromination
Once the thieno[2,3-c]pyridine scaffold is obtained, the introduction of a bromine atom at the 2-position can be achieved through electrophilic bromination. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this transformation under controlled conditions.[1]
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Derivatives
The bromine atom at the 2-position of the thieno[2,3-c]pyridine core serves as a versatile handle for the introduction of a wide array of functional groups via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10][11][12] This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Adapted from a similar bromopyridine system[13]):
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to a temperature between 80-120 °C with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | ~90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~88 |
*Yields are estimated based on similar reactions with other bromopyridines and may vary.[13]
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1][14][15][16][17][18][19] This reaction has broad substrate scope and functional group tolerance.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol (Adapted from a similar bromopyridine system[14]):
-
Reaction Setup: In a Schlenk tube, combine the amine (1.0 equiv), this compound (1.1 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like (±)-BINAP (0.04 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 80 °C with stirring for the appropriate time, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by recrystallization or column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions of Bromopyridines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | ~95 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | ~92 |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 90 | ~89 |
*Yields are estimated based on similar reactions with other bromopyridines and may vary.[14]
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][20][21][22][23] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Diagram of the Sonogashira Coupling Workflow:
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol (Adapted from a similar bromopyridine system[15]):
-
Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), a phosphine ligand such as PPh₃ (5.0 mol%), and a copper(I) cocatalyst like CuI (5.0 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Solvent and Reagent Addition: Add DMF as the solvent and stir for 30 minutes. Then, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a base such as triethylamine (Et₃N).
-
Reaction: Heat the reaction mixture to 100 °C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction and process as appropriate, which may include aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography.
Table 3: Representative Sonogashira Coupling Reactions of Bromopyridines
| Entry | Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ | Et₃N | DMF | 100 | ~96 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 65 | ~90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | i-Pr₂NH | Toluene | 80 | ~93 |
*Yields are estimated based on similar reactions with other bromopyridines and may vary.[15]
Applications in Medicinal Chemistry
The derivatization of the this compound core through these powerful cross-coupling reactions opens up a vast chemical space for the discovery of novel therapeutic agents. For instance, thieno[2,3-c]pyridine derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against Heat Shock Protein 90 (Hsp90).[5] Furthermore, the benzothieno[2,3-c]pyridine scaffold has been identified as a promising non-steroidal core for the development of potent CYP17 enzyme inhibitors for the treatment of castration-resistant prostate cancer.[4][7] The ability to readily introduce diverse substituents at the 2-position allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds with potential applications in drug discovery and materials science. The synthetic and functionalization methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical and biological potential of this promising scaffold. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enables the efficient and modular construction of diverse libraries of 2-substituted thieno[2,3-c]pyridine derivatives for further investigation.
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Crust, E. J., & Gurnani, P. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023, December 14). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Yilmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3341-3356. [Link]
-
Kelly, P. F., & Kiran, K. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synthesis, (12), 1917-1925. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Ökten, S., Yavuz, S., Dege, N., & Ülker, S. (2020). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry, 2020(36), 5909-5916. [Link]
-
Ökten, S., Yavuz, S., Dege, N., & Ülker, S. (2020). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. European Journal of Organic Chemistry, 2020(36), 5909-5916. [Link]
-
Farghaly, T. A., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Scientific Reports, 11(1), 1-19. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Chemistry of Heterocyclic Compounds, 57(5), 453-458. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 949. [Link]
-
El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
-
Farghaly, T. A., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Scientific Reports, 11(1), 1-19. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Synthesis of 2-Arylthieno[2,3-c]pyridines
Introduction: The Strategic Value of the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a heterocyclic motif of significant interest in modern medicinal chemistry and drug development.[1][2] Its structural framework is present in a variety of biologically active molecules, including potent kinase inhibitors and compounds with demonstrated anticancer properties.[1][2][3] The ability to functionalize this scaffold, particularly at the 2-position, is crucial for elaborating structure-activity relationships (SAR) and optimizing lead compounds.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[4][5][6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for synthetic chemists. This guide provides an in-depth analysis and detailed protocols for the successful application of Suzuki-Miyaura coupling using 2-Bromothieno[2,3-c]pyridine as the electrophilic partner, enabling the synthesis of diverse 2-arylthieno[2,3-c]pyridine libraries.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][7][8]
The three fundamental steps are:
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[5][6] The electron-deficient nature of the pyridine ring can facilitate this step compared to more electron-rich aryl halides.[7]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[4][9]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the thienopyridine and the aryl group) on the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Optimizing Reaction Parameters: A Scientist's Guide
The success of a Suzuki coupling hinges on the careful selection of several key parameters. For a substrate like this compound, where the pyridine nitrogen can potentially coordinate with and inhibit the palladium catalyst, a well-designed reaction system is critical.[10][11]
| Parameter | Common Choices | Expert Insights & Rationale |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive to air. Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst that is readily reduced in situ; the dppf ligand is often excellent for heteroaromatic couplings.[10] Pd₂(dba)₃ and Pd(OAc)₂ are common pre-catalysts that require an external phosphine ligand to form the active species.[12] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos) | The ligand stabilizes the Pd(0) species, prevents the formation of inactive palladium black, and modulates reactivity.[7] For heteroaryl bromides, bulky, electron-rich phosphines like SPhos or XPhos often accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, even at lower temperatures.[13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[9] K₂CO₃ is a cost-effective and common first choice.[12] K₃PO₄ is a stronger base that is often effective in difficult couplings. Cs₂CO₃ is highly effective but more expensive. The choice of base should be matched with the solvent system; inorganic carbonates and phosphates are well-suited for aqueous biphasic systems.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂O | Biphasic solvent systems are highly advantageous.[4] The aqueous phase dissolves the inorganic base, facilitating boronate formation, while the organic phase dissolves the substrate, product, and catalyst. 1,4-Dioxane is a traditional choice, but 2-MeTHF is a greener and often superior alternative.[12] DMF can be useful for substrates with poor solubility.[15] |
| Boron Reagent | Boronic Acids (RB(OH)₂), Boronate Esters (e.g., Pinacol, MIDA) | Boronic acids are most common. However, they can be susceptible to premature protodeboronation (see Troubleshooting). Boronate esters, such as pinacol esters (Bpin) or MIDA boronates , are more stable and can be used to mitigate this side reaction.[9] |
| Temperature | 80 - 120 °C | Most reactions require heating to drive the catalytic cycle, typically between 80-110 °C.[10] Microwave irradiation can significantly accelerate the reaction, reducing times from hours to minutes.[16] |
Troubleshooting Common Side Reactions
Even with optimized conditions, side reactions can occur. Proactive troubleshooting is key to achieving high yields and purity.
-
Protodeboronation : This is the premature cleavage of the C-B bond, often caused by excess water, strong bases, or high temperatures.[9] Using a more stable boronate ester or a milder base like NaHCO₃ can mitigate this issue.[9][12]
-
Dehalogenation : The replacement of the bromine atom on the starting material with a hydrogen atom. This can be caused by hydride sources in the reaction, sometimes originating from solvents like ethanol or from the base.[7] Ensuring a thoroughly inert atmosphere is crucial.
-
Homocoupling : The coupling of two boronic acid molecules to form a biaryl byproduct (R²-R²). This is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate this undesired pathway.[7] Rigorous degassing of solvents and maintaining an inert atmosphere are the primary solutions.[12]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[9]
-
Palladium Catalyst: Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for reactions under inert atmosphere (e.g., Schlenk flask)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).[10]
-
Inert Atmosphere : Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[10]
-
Solvent Addition : Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1 M with respect to the this compound.[10]
-
Reaction : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.[17]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-arylthieno[2,3-c]pyridine.[8][10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 2-arylthieno[2,3-c]pyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse compound libraries for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful transformation.
References
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Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Celik, G., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH National Library of Medicine. [Link]
-
Bells, A. M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
-
Rajagopal, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
-
Nykaza, T. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH National Library of Medicine. [Link]
-
Wolfe, J. P., et al. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Celik, G., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Library of Medicine. [Link]
-
ResearchGate. (2025). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. [Link]
-
Baraldi, P. G., et al. (2005). Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A1 receptor. ElectronicsAndBooks. [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (2022). Examples of thieno[2,3‐b]pyridine‐based drug candidates. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
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- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Protocols for the Buchwald-Hartwig Amination of 2-Bromothieno[2,3-c]pyridine
Introduction
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The thieno[2,3-c]pyridine scaffold is a privileged heterocycle in drug discovery, appearing in a range of biologically active molecules, including kinase inhibitors and anticancer agents.[4][5]
The synthesis of 2-aminothieno[2,3-c]pyridine derivatives via Buchwald-Hartwig amination presents a valuable strategy for the late-stage functionalization of this important core. However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair can pose significant challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 2-Bromothieno[2,3-c]pyridine. It offers detailed, field-proven model protocols, explains the causality behind experimental choices, and provides a framework for troubleshooting and optimization.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]
-
Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired 2-aminothieno[2,3-c]pyridine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Successful Amination
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the reaction parameters.
| Parameter | Common Choices for Heteroaryl Halides | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or preformed precatalysts (e.g., RuPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Precatalysts offer improved stability and catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions. |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos, Xantphos) | These ligands promote the oxidative addition and reductive elimination steps.[8] For electron-deficient heteroaryl halides, ligands like RuPhos and BrettPhos have shown excellent performance.[9] Xantphos is a good choice for achieving high yields with a variety of amines.[10] |
| Base | Strong, non-nucleophilic bases (NaOtBu, LiHMDS) or weaker inorganic bases (K₃PO₄, Cs₂CO₃) | The base is crucial for deprotonating the amine.[11][12] Strong bases like NaOtBu are often used, but for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be more suitable, particularly for couplings with anilines. |
| Solvent | Aprotic, non-polar solvents (Toluene, Dioxane) or polar aprotic solvents (THF) | Toluene and dioxane are the most common solvents. THF is often used with LiHMDS as the base. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[6] |
| Temperature | 80-110 °C | Most reactions require heating to drive the reaction to completion. However, with highly active catalyst systems, reactions can sometimes be performed at lower temperatures. |
Model Protocols for the Amination of this compound
The following are model protocols for the Buchwald-Hartwig amination of this compound with different classes of amines. These protocols are based on established procedures for structurally similar heteroaryl bromides and should serve as a robust starting point for optimization.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol is designed for the coupling of a primary aliphatic amine, which can be prone to side reactions like β-hydride elimination. The use of a specialized ligand like BrettPhos helps to mitigate these issues.[6]
Materials:
-
This compound
-
Benzylamine
-
BrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add anhydrous THF (5 mL) via syringe.
-
Add benzylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Add LiHMDS (1.5 mmol, 1.5 equiv, as a 1 M solution in THF) dropwise via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
Secondary amines are generally good coupling partners in the Buchwald-Hartwig amination. RuPhos is an excellent ligand choice for these transformations.[3]
Materials:
-
This compound
-
Morpholine
-
RuPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a magnetic stir bar to an oven-dried vial.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Coupling with a Primary Arylamine (e.g., Aniline)
The coupling of anilines can often be achieved under slightly milder conditions, sometimes with weaker bases to improve functional group tolerance. Xantphos is a versatile ligand for this type of transformation.[13]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), Xantphos (0.06 mmol, 6 mol%), cesium carbonate (2.0 mmol, 2.0 equiv), and a magnetic stir bar.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous dioxane (5 mL) and aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base combination | - Use a pre-catalyst or a fresh bottle of Pd source.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., BrettPhos, RuPhos) and bases (e.g., LiHMDS, K₃PO₄). |
| Hydrodehalogenation | - Presence of water or protic impurities- Slow reductive elimination | - Use rigorously dried solvents and reagents.- Increase the steric bulk of the ligand to favor reductive elimination over competing pathways. |
| Formation of Side Products | - Reaction temperature too high- Degradation of starting material or product | - Lower the reaction temperature and increase the reaction time.- Consider a milder base if the substrate is base-sensitive. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-aminothieno[2,3-c]pyridine derivatives. The model protocols provided in this application note offer a solid foundation for the successful execution of these important transformations. Careful consideration of the choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. By understanding the underlying principles and employing a systematic approach to optimization, researchers can effectively utilize this powerful reaction to accelerate their drug discovery and development efforts.
References
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
Molecules. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Angewandte Chemie International Edition. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
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Lirias. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Retrieved from [Link]
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Organic Letters. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
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Organic Letters. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]
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European Journal of Medicinal Chemistry. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. [Link]
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Chemical Science. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
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Organic Letters. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]
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ResearchGate. (2022). Conventional methods for synthesis of thieno[2,3‐c]pyridines. Retrieved from [Link]
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ResearchGate. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Retrieved from [Link]
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Molecules. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromothieno[2,3-c]pyridine
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold in Modern Drug Discovery
The thieno[2,3-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its structural resemblance to purine has led to the discovery of numerous derivatives with significant biological activities, including potent kinase inhibitors.[1][2] The functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct route to a diverse array of substituted thieno[2,3-c]pyridines.[3][4]
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of 2-Bromothieno[2,3-c]pyridine. We will delve into the mechanistic underpinnings of these transformations and offer step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and adaptable, enabling researchers to confidently synthesize a wide range of 2-substituted thieno[2,3-c]pyridine derivatives.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[4] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[3] The versatility of these reactions stems from the ability to tune the reactivity and selectivity of the palladium catalyst through the judicious choice of ligands, bases, and solvents.
PART 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-thieno[2,3-c]pyridines
The Suzuki-Miyaura coupling is a highly reliable method for the formation of C(sp²)–C(sp²) bonds, making it an ideal choice for the synthesis of 2-aryl- and 2-heteroaryl-thieno[2,3-c]pyridines.[4][5] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an organoboron reagent with an organic halide.[4][6]
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich heteroaromatics like thieno[2,3-c]pyridine, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition and reductive elimination steps.[7] Pre-formed palladium catalysts, or palladacycles, can also offer enhanced stability and reactivity.[5]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[4] The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to dissolve both the organic and inorganic reagents.[4] The water content can significantly impact the reaction efficiency.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridines.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%) or XPhos (2 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve the palladium precursor and the phosphine ligand in a portion of the dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and degassed water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | Est. 90-98 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 85 | 18 | Est. 80-90 |
Estimated yields are based on typical outcomes for similar substrates.
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
PART 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-thieno[2,3-c]pyridines
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of 2-alkynyl-thieno[2,3-c]pyridines.[12][13] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12][13]
Causality Behind Experimental Choices
-
Catalyst System: The standard catalyst system consists of a palladium(0) source, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) salt, typically CuI.[12][13] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[12][13]
-
Solvent: Anhydrous solvents like THF, DMF, or toluene are commonly used to prevent the unwanted homocoupling of the alkyne (Glaser coupling).[12]
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromo-heterocycles.[14][15][16]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N (2.0) | THF | 25 | 6 | Est. 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH (2.5) | DMF | 60 | 8 | Est. 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄/CuI | Et₃N (3.0) | Toluene | 80 | 12 | Est. 70-80 |
Estimated yields are based on typical outcomes for similar substrates.
Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira coupling.
PART 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-thieno[2,3-c]pyridines
The Buchwald-Hartwig amination is a highly versatile method for the formation of C–N bonds, providing access to a wide range of 2-amino-thieno[2,3-c]pyridine derivatives.[3][7] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.[3][7]
Causality Behind Experimental Choices
-
Catalyst System: The development of bulky, electron-rich phosphine ligands, such as BINAP, Xantphos, and the Buchwald biaryl phosphine ligands (e.g., RuPhos, BrettPhos), has been instrumental in the success of the Buchwald-Hartwig amination.[7][17] These ligands facilitate both the oxidative addition and the challenging reductive elimination steps.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[18] Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can be used for substrates with base-sensitive functional groups.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the strong base and the catalytic intermediates.[7][19]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[18][19]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
BINAP (2-4 mol%) or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium precursor, the phosphine ligand, and NaOt-Bu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu (1.5) | Toluene | 100 | 12 | Est. 85-95 |
| 2 | Aniline | Pd(OAc)₂/RuPhos | LiHMDS (1.8) | Dioxane | 110 | 18 | Est. 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | Est. 70-80 |
Estimated yields are based on typical outcomes for similar substrates.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to a vast array of functionalized derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers in drug discovery and materials science. By understanding the fundamental principles and the rationale behind the choice of reagents and conditions, scientists can further optimize these transformations for their specific needs, paving the way for the discovery of novel molecules with unique properties and applications. The continued development of more active and versatile catalyst systems will undoubtedly expand the scope and utility of these indispensable synthetic methods.
References
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A1 receptor. ElectronicsAndBooks. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. [Link]
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]
-
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ElectronicsAndBooks. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Synthesis of Kinase Inhibitors from 2-Bromothieno[2,3-c]pyridine: Application Notes and Protocols
Introduction: The Thieno[2,3-c]pyridine Scaffold in Kinase Inhibitor Discovery
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which are key components of essential biomolecules like ATP.[1][2] This bioisosteric relationship makes the thieno[2,3-c]pyridine framework an excellent starting point for the design of ATP-competitive kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
The 2-bromothieno[2,3-c]pyridine derivative serves as a versatile and strategically important starting material for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 2-position provides a reactive handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the systematic exploration of the chemical space around the thieno[2,3-c]pyridine core, facilitating the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors derived from this compound. We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols for key reactions, and present data on the biological activity of representative inhibitors.
Strategic Approaches to Functionalization
The primary strategies for elaborating the this compound scaffold involve the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position. These transformations are most efficiently achieved through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the this compound with a variety of aryl or heteroaryl boronic acids or esters.[4][5][6][7] This allows for the introduction of diverse aromatic systems that can interact with specific residues within the kinase ATP-binding pocket.
-
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of this compound with a wide range of primary and secondary amines, including anilines and various heterocyclic amines.[8][9][10][11][12][13] The resulting amino-substituted thieno[2,3-c]pyridines are crucial for establishing key hydrogen bond interactions with the hinge region of the kinase.
The strategic combination of these reactions allows for the generation of extensive libraries of 2-substituted thieno[2,3-c]pyridine derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale of the reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Reaction Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Reaction Workflow:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube, followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR and MS.
Application Example: Synthesis of Thieno[2,3-c]pyridine-based Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. A series of thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors.[15][16]
The synthesis of these inhibitors typically involves a multi-step sequence starting from a suitable thieno[2,3-c]pyridine precursor. For instance, a chloroacetylated thieno[2,3-c]pyridine intermediate can be prepared, followed by nucleophilic substitution with various heterocyclic secondary amines to yield the final target compounds.[15][16]
Representative Hsp90 Inhibitors and their Biological Activity
| Compound | R | Cancer Cell Line | IC₅₀ (µM)[15] |
| 6a | 4-methylpiperazin-1-yl | HSC3 (Head and Neck) | 14.5 |
| RKO (Colorectal) | 24.4 | ||
| 6i | Thiomorpholino | HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 | ||
| RKO (Colorectal) | 12.4 | ||
| MCF7 (Breast) | 16.4 |
These compounds demonstrated potent, concentration-dependent inhibition of cancer cell proliferation.[15] Notably, compound 6i exhibited a broad spectrum of anticancer activity across multiple cell lines.[15]
Signaling Pathway Context: Hsp90 and its Role in Cancer
Caption: Simplified signaling pathway of Hsp90 and the mechanism of its inhibition.
Inhibition of the Hsp90 chaperone cycle by thieno[2,3-c]pyridine-based inhibitors prevents the proper folding and maturation of client oncoproteins. This leads to their ubiquitination and subsequent degradation by the proteasome, ultimately resulting in the suppression of cancer cell proliferation and survival.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the synthesis of novel kinase inhibitors. The synthetic accessibility and the ease of functionalization through robust cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, make it an attractive platform for medicinal chemists. The examples provided herein demonstrate the potential of this scaffold in developing potent inhibitors of clinically relevant targets like Hsp90.
Future research in this area will likely focus on:
-
Expanding the diversity of substituents at the 2-position and exploring other positions on the thieno[2,3-c]pyridine ring to fine-tune inhibitor selectivity and potency.
-
Conducting in-depth structure-activity relationship studies to elucidate the key molecular interactions responsible for target engagement.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
-
Investigating the efficacy of these novel inhibitors in preclinical in vivo models of cancer and other diseases driven by kinase dysregulation.
The continued exploration of the chemical space around the thieno[2,3-c]pyridine scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Molecules, 27(1), 123. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(2). [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage, 602. [Link]
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Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Molecules, 27(19), 6649. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Molecules, 27(1), 123. [Link]
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In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. (2022). Molecules, 27(19), 6523. [Link]
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Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2021). International Journal of Molecular Sciences, 22(23), 12791. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). Malaria Journal, 18(1), 93. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Autophagy Inducers. (2021). Molecules, 27(1), 123. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2423. [Link]
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Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2020). PLoS ONE, 15(1), e0227543. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. (2021). Molecules, 26(23), 7192. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(10), 1821-1824. [Link]
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13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1984). Magnetic Resonance in Chemistry, 22(12), 765-769. [Link]
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Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(24), 6551-6561. [Link]
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Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. (2019). Russian Journal of General Chemistry, 89(9), 1745-1751. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2013). Tetrahedron Letters, 54(44), 5942-5945. [Link]
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Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2020). ChemistryOpen, 9(1), 10-14. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(2). [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7350. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synlett, 2007(12), 1938-1940. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197711. [Link]
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Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(5), 1418-1421. [Link]
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New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1126-1141. [Link]
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Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). European Journal of Medicinal Chemistry, 155, 347-359. [Link]
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Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). European Journal of Medicinal Chemistry, 155, 347-359. [Link]
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Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. (2009). Bioorganic & Medicinal Chemistry Letters, 19(5), 1418-1421. [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
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Application Notes and Protocols for the Functionalization of the 2-Position of the Thieno[2,3-c]pyridine Ring
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structural resemblance to quinoline and isoquinoline allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Thienopyridine derivatives have shown promise as antitumor, anticancer, c-Src inhibitor, and antimicrobial agents.[1] The functionalization of this ring system is therefore of paramount importance for the development of new therapeutic agents and functional materials.
This guide provides a comprehensive overview of the key strategies for the selective functionalization of the 2-position of the thieno[2,3-c]pyridine ring, a critical site for molecular diversification. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to enable researchers to confidently apply these methods in their own laboratories.
Understanding the Reactivity of the Thieno[2,3-c]pyridine Ring
The regioselectivity of functionalization reactions on the thieno[2,3-c]pyridine ring is governed by the electronic properties of the bicyclic system. The pyridine ring is electron-deficient, while the thiophene ring is electron-rich. Electrophilic aromatic substitution reactions on the unsubstituted thieno[2,3-c]pyridine preferentially occur at the C3 position of the thiophene ring. Therefore, direct functionalization at the C2 position requires alternative strategies that circumvent this inherent reactivity. This guide will focus on three principal and effective approaches:
-
Halogenation at the 2-Position and Subsequent Cross-Coupling Reactions: A robust two-step approach involving the introduction of a halogen handle, followed by transition metal-catalyzed cross-coupling.
-
Direct C-H Functionalization: An atom-economical approach that directly forges new bonds at the C2 position.
-
Deprotonation and Reaction with Electrophiles: A powerful method for introducing a variety of functional groups via a lithiated intermediate.
Halogenation and Palladium-Catalyzed Cross-Coupling: The Workhorse Strategy
This is arguably the most versatile and widely employed method for the functionalization of the 2-position. It involves the initial introduction of a halogen atom, typically bromine, which then serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Mechanistic Rationale
The strategy relies on the ability to selectively introduce a halogen at the 2-position. While direct electrophilic halogenation of the parent thieno[2,3-c]pyridine is challenging due to the preference for the 3-position, the synthesis of 2-halo-thieno[2,3-c]pyridines can be achieved through cyclization of appropriately substituted thiophene precursors. Once the 2-halo-thieno[2,3-c]pyridine is in hand, the carbon-halogen bond can be readily activated by a palladium(0) catalyst to initiate the cross-coupling catalytic cycle.
Protocol 1: Synthesis of 2-Bromo-thieno[2,3-c]pyridine
A common route to 2-substituted thieno[2,3-c]pyridines involves the cyclization of a 5-bromo-2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.[3]
Materials:
-
5-Bromo-2-thiophenecarboxaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
Trimethyl phosphite
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene.
-
Reflux the mixture for 3 hours, collecting the water in the Dean-Stark trap.
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
Cyclization: Dissolve the crude Schiff base in anhydrous THF and cool the solution to -10°C in an ice-salt bath.
-
Add ethyl chloroformate (1.0 eq) dropwise, maintaining the temperature below -5°C.
-
After stirring for 5 minutes, remove the cooling bath and add trimethyl phosphite (1.1 eq) at room temperature.
-
Stir the reaction mixture for 20 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Final Cyclization Step: To the residue, add trifluoroacetic acid (TFA) and stir at room temperature for 1 hour.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford 2-bromo-thieno[2,3-c]pyridine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-thieno[2,3-c]pyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-thieno[2,3-c]pyridine with a variety of aryl and heteroaryl boronic acids.[4][5][6][7]
Materials:
-
2-Bromo-thieno[2,3-c]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
Triphenylphosphine (PPh₃) (0.04 - 0.10 eq) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-thieno[2,3-c]pyridine (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (3.0 eq), and palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 2-aryl-thieno[2,3-c]pyridine.
Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromo-thieno[2,3-c]pyridine
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 24 | 81 |
Note: The conditions and yields are illustrative and may require optimization for specific substrates.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, as it avoids the pre-functionalization of starting materials.[8] Palladium-catalyzed direct arylation is a promising method for the functionalization of the thieno[2,3-c]pyridine ring at the 2-position.
Mechanistic Considerations
The regioselectivity of direct C-H activation on thienopyridines can be challenging to control.[8][9] However, by careful selection of the catalyst, ligand, and reaction conditions, it is possible to achieve selective functionalization at the C2 position. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway or an electrophilic aromatic substitution-type mechanism. The choice of directing group on the pyridine ring can also influence the regioselectivity.
Protocol 3: Palladium-Catalyzed Direct C-H Arylation at the 2-Position
This protocol is based on general procedures for the direct arylation of thiophene-containing heterocycles and may require optimization for the thieno[2,3-c]pyridine scaffold.[8][9]
Materials:
-
Thieno[2,3-c]pyridine
-
Aryl bromide or iodide (1.0 - 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.10 eq)
-
A suitable phosphine ligand (e.g., P(o-tol)₃, PCy₃) or N-heterocyclic carbene (NHC) ligand (0.10 - 0.20 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Pivalic acid (PivOH) (0.2 - 0.5 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMA)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with thieno[2,3-c]pyridine (1.0 eq), the aryl halide (1.1 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.10 eq), potassium carbonate (2.5 eq), and pivalic acid (0.3 eq).
-
Add anhydrous, degassed 1,4-dioxane to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 110-130°C for 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the 2-aryl-thieno[2,3-c]pyridine.
Table 2: Representative Conditions for Direct C-H Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / PivOH | Dioxane | 120 | 65 |
| 2 | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ / PivOH | Toluene | 110 | 72 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ / IMes·HCl | K₂CO₃ / PivOH | DMA | 130 | 58 |
Note: Regioselectivity can be an issue, and careful optimization is crucial. Analysis of the crude reaction mixture by ¹H NMR is recommended to determine the isomeric ratio.
Deprotonation and Reaction with Electrophiles: A Versatile Approach
Directed ortho-metalation, or in this case, deprotonation adjacent to the sulfur atom, is a powerful tool for the regioselective functionalization of the thieno[2,3-c]pyridine ring.[10] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the 2-position, generating a potent nucleophile that can react with a wide range of electrophiles.
Mechanistic Insights
The acidity of the C2 proton is enhanced by the inductive effect of the adjacent sulfur atom and the ability of the sulfur to stabilize the resulting carbanion. The use of a hindered base like LDA at low temperatures minimizes the risk of nucleophilic addition to the pyridine ring.[10] The resulting 2-lithio-thieno[2,3-c]pyridine is a versatile intermediate that can be trapped with various electrophiles.
Protocol 4: C2-Lithiation and Electrophilic Quench
This protocol provides a general procedure for the deprotonation of thieno[2,3-c]pyridine at the 2-position and subsequent reaction with an electrophile.
Materials:
-
Thieno[2,3-c]pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodomethane, trimethylsilyl chloride) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Lithiation: Dissolve thieno[2,3-c]pyridine (1.0 eq) in anhydrous THF in an oven-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture.
-
Stir the mixture at -78°C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise to the solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the 2-substituted-thieno[2,3-c]pyridine.
Table 3: Examples of Electrophiles for C2-Functionalization via Lithiation
| Entry | Electrophile | Product |
| 1 | N,N-Dimethylformamide (DMF) | Thieno[2,3-c]pyridine-2-carbaldehyde |
| 2 | Benzaldehyde | (Thieno[2,3-c]pyridin-2-yl)(phenyl)methanol |
| 3 | Iodomethane | 2-Methyl-thieno[2,3-c]pyridine |
| 4 | Trimethylsilyl chloride | 2-(Trimethylsilyl)thieno[2,3-c]pyridine |
| 5 | Carbon dioxide (gas) | Thieno[2,3-c]pyridine-2-carboxylic acid |
Visualization of Synthetic Pathways
Diagram 1: Halogenation and Suzuki-Miyaura Coupling Workflow
Caption: Halogenation and Suzuki Coupling.
Diagram 2: Direct C-H Arylation Pathway
Caption: Direct C-H Arylation.
Diagram 3: Lithiation and Electrophilic Quench Workflow
Caption: Lithiation and Electrophilic Quench.
Conclusion and Future Outlook
The functionalization of the 2-position of the thieno[2,3-c]pyridine ring is a vibrant area of research with significant implications for drug discovery and materials science. The methods outlined in this guide—halogenation/cross-coupling, direct C-H activation, and deprotonation/electrophilic quench—provide a powerful toolkit for accessing a wide array of novel 2-substituted derivatives. As the demand for more efficient and sustainable synthetic methods grows, the development of novel catalytic systems for direct C-H functionalization with enhanced regioselectivity will undoubtedly be a major focus of future research. The protocols and insights provided herein are intended to empower researchers to explore the rich chemical space of thieno[2,3-c]pyridines and unlock their full potential.
References
-
Campos, J. F., Queiroz, M. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137. [Link]
-
Sun, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Chilean Chemical Society. [Link]
-
Özdemir, Z., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 12(3), e202200223. [Link]
-
Özdemir, Z., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(3), e202200223. [Link]
-
Leung, E., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 13(1), 84-93. [Link]
-
Litvinov, V. P. (2020). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 69(10), 1821-1884. [Link]
-
Campos, J. F., Queiroz, M. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. ResearchGate. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Callum, J. D., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]
-
Doucet, H. (2014). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 4(9), 2937-2954. [Link]
-
Vogt, A., et al. (2023). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry – A European Journal, 29(45), e202301867. [Link]
-
Vogt, A., et al. (2023). Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles. Semantic Scholar. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Singh, K., & Singh, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-511. [Link]
-
Özdemir, Z., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 12(3), e202200223. [Link]
-
ResearchGate. (n.d.). Deoxygenative bromination of thieno[2,3‐b]pyridine 7‐oxide. [Link]
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Özdemir, Z., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(3), e202200223. [Link]
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Gros, P. C., et al. (2006). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 71(19), 7231-7238. [Link]
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Graulich, A., & Liégeois, J. F. (2004). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Synthesis, 2004(12), 1935-1937. [Link]
- Google Patents. (2019).
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Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
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Khartabil, H. K., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(7), 2410-2416. [Link]
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Application Notes and Protocols: Sonogashira Coupling of 2-Bromothieno[2,3-c]pyridine
Introduction: The Strategic Importance of Thienopyridines and the Sonogashira Coupling
Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their unique electronic properties and structural resemblance to purines make them valuable scaffolds for developing novel therapeutics, including kinase inhibitors and anticoagulant agents.[1][2] The functionalization of the thienopyridine core is crucial for modulating its biological activity and physicochemical properties.
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3][5] For the synthesis of novel thienopyridine derivatives, the Sonogashira coupling provides a direct and efficient route to introduce alkynyl moieties, which can serve as versatile handles for further transformations or as integral components of the final target molecule.
This application note provides a detailed experimental procedure for the Sonogashira coupling of 2-Bromothieno[2,3-c]pyridine with a terminal alkyne. It is intended for researchers, scientists, and drug development professionals seeking to synthesize functionalized thienopyridine derivatives. The protocol herein is designed to be a robust and reproducible starting point, with explanations of the rationale behind key experimental choices to facilitate adaptation and troubleshooting.
Reaction Mechanism and Key Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] While the exact mechanism is still a subject of some debate, the generally accepted pathway is illustrated below.[6]
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst for the oxidative addition of the aryl halide.[6] Often, a more stable palladium(II) precatalyst like PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) species.[3] The copper(I) cocatalyst (e.g., CuI) is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7] Copper-free Sonogashira couplings are also possible but may require different ligands or harsher conditions.[5]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity.[6] The choice of ligand can significantly impact the reaction's efficiency, and sterically bulky or electron-rich ligands can sometimes improve yields, especially for less reactive aryl halides.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide (HBr in this case) generated during the reaction.[3] The base also facilitates the deprotonation of the terminal alkyne.[7]
-
Solvent: The choice of solvent can influence reaction rates and yields.[9] A variety of solvents can be used, including amines (which can also act as the base), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[3][9] The solubility of the reactants and catalyst system should be considered.
-
Inert Atmosphere: While some modern protocols can be performed in air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction.[4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | Store under inert atmosphere.[10][11] |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially available | Purify by distillation if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | 99% | Commercially available | Air and moisture sensitive. |
| Copper(I) Iodide (CuI) | 99.99% | Commercially available | Light sensitive. |
| Triethylamine (Et₃N) | ≥99.5% | Commercially available | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available | Use freshly distilled or from a solvent purification system. |
Equipment
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas (nitrogen or argon) supply with a manifold
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
-
Syringes and needles for transfer of reagents
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 3-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.[12] Wash the filter cake with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.[13][14]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of catalyst and ensure all reagents are pure and anhydrous. Increase the reaction temperature in increments of 10 °C. Consider using a more active palladium catalyst or ligand.[15] |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen, excess copper catalyst. | Ensure the reaction is carried out under strictly anaerobic conditions.[4] Reduce the amount of copper(I) iodide or consider a copper-free protocol. |
| Decomposition of Starting Material or Product | High reaction temperature, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to avoid over-running. |
| Difficulty in Purification | Co-elution of product with byproducts or residual catalyst. | Optimize the eluent system for column chromatography. Consider alternative purification methods such as recrystallization.[12][16] |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 2-alkynyl-thieno[2,3-c]pyridine derivatives. The protocol detailed in this application note provides a reliable and reproducible procedure for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and the role of each component, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a wide array of novel thienopyridine-based compounds with potential applications in various scientific fields.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]
-
PubMed. (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
Organic Letters. (2020, April 28). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]
-
Synthesis. (n.d.). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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PubChem. (n.d.). This compound. [Link]
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MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. [Link]
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Taylor & Francis Online. (n.d.). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. [Link]
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NIH. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
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Wiley Online Library. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
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Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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Application Notes and Protocols for the Metal-Free Synthesis of 2-Bromothieno[2,3-c]pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thieno[2,3-c]pyridines and the Imperative of Metal-Free Synthesis
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and kinase inhibitory activities. The 2-bromo-substituted analogues, in particular, serve as versatile intermediates for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Traditionally, the synthesis of such heterocyclic systems has often relied on transition-metal-catalyzed reactions. While effective, these methods can introduce trace metal impurities into the final products, a significant concern in pharmaceutical development due to potential toxicity and interference with biological assays. Consequently, the development of robust, metal-free synthetic routes is of paramount importance, offering a cleaner, more sustainable, and often more cost-effective approach.
This guide provides a detailed, in-depth technical overview of a robust, metal-free synthetic pathway to 2-Bromothieno[2,3-c]pyridine derivatives. We will delve into the strategic considerations behind the chosen synthetic route, provide step-by-step protocols with expert insights, and present data in a clear, comparative format.
Strategic Overview: A Three-Act Synthesis
The metal-free synthesis of the thieno[2,3-c]pyridine core is elegantly achieved through a three-stage process, commencing from readily available starting materials. This is followed by a selective electrophilic bromination to yield the target 2-bromo derivatives.
Our synthetic strategy is as follows:
-
Act I: One-Pot Triazolization. The synthesis begins with the formation of a key 1,2,3-triazole intermediate from 2-acetylthiophene.
-
Act II: Intramolecular Cyclization (Pomeranz-Fritsch). The triazole intermediate undergoes an acid-catalyzed intramolecular cyclization to construct the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine system.
-
Act III: Denitrogenative Transformation. The fused triazole then undergoes a denitrogenative rearrangement to furnish the desired thieno[2,3-c]pyridine core.
-
The Finale: Regioselective Bromination. The final step involves the selective bromination of the thieno[2,3-c]pyridine core at the C2 position using N-bromosuccinimide (NBS).
This multi-step, metal-free approach provides a reliable and scalable route to the thieno[2,3-c]pyridine scaffold.[1][3]
Visualizing the Pathway: A Synthetic Roadmap
Caption: Overall synthetic workflow.
Detailed Protocols and Experimental Insights
Part 1: Synthesis of the Thieno[2,3-c]pyridine Core
This three-step procedure is adapted from the metal-free synthesis reported by Günkara, et al.[1][3]
Step 1: One-Pot Synthesis of 1-(2,2-Dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
-
Principle: This step involves a one-pot reaction that combines the formation of an azide, a condensation reaction, and a [3+2] cycloaddition to efficiently construct the triazole ring. The use of a one-pot procedure enhances efficiency by minimizing intermediate workups and purifications.
-
Protocol:
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as methanol, add sodium azide (1.2 eq) and stir at room temperature.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the mixture.
-
Carefully add acetic acid (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of Thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine
-
Principle: This is a modified Pomeranz-Fritsch reaction where the triazole intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the thiophene ring to form the fused tricycle. The choice of a strong acid is critical to drive the reaction to completion.
-
Protocol:
-
Dissolve the 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1.0 eq) in a suitable solvent like dichloroethane.
-
Add a strong acid catalyst, such as triflic acid (TfOH, 2.0 eq), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of Thieno[2,3-c]pyridine via Denitrogenative Transformation
-
Principle: This key step involves an acid-mediated denitrogenative transformation. The fused triazole, upon protonation, undergoes a ring-opening and nitrogen extrusion cascade to form the thieno[2,3-c]pyridine core. This reaction is a powerful metal-free method for the synthesis of fused pyridine systems.[1][3]
-
Protocol:
-
Dissolve the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in a high-boiling point solvent such as 1,2-dichloroethane.
-
Add a suitable acid catalyst, for example, p-toluenesulfonic acid (PTSA, 2.0 eq).
-
Heat the reaction mixture to reflux (around 80-85 °C) for 24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude thieno[2,3-c]pyridine can be purified by column chromatography.
-
Part 2: Regioselective Bromination of the Thieno[2,3-c]pyridine Core
-
Principle: The final step is the introduction of a bromine atom at the C2 position of the thieno[2,3-c]pyridine core. This is achieved through an electrophilic aromatic substitution reaction. The thiophene ring is more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic attack. Computational studies and experimental evidence on similar thieno-fused systems suggest that the C2 position is the most nucleophilic and will be preferentially attacked by an electrophile.[2] N-bromosuccinimide (NBS) is an excellent choice for a metal-free brominating agent, as it is a solid that is easier and safer to handle than liquid bromine.
-
Protocol:
-
Dissolve the synthesized thieno[2,3-c]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected yields for the synthesis of a generic 7-methylthieno[2,3-c]pyridine derivative followed by its bromination.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Triazolization | 2-Acetylthiophene, NaN₃, Aminoacetaldehyde dimethyl acetal, Acetic Acid | Methanol | Room Temp. | 24-48 | 70-85 |
| Cyclization | Triazole intermediate, Triflic Acid | Dichloroethane | 80 | 12-24 | 60-75 |
| Denitrogenation | Fused triazole, p-Toluenesulfonic Acid | Dichloroethane | 80-85 | 24 | 75-90 |
| Bromination | Thieno[2,3-c]pyridine, N-Bromosuccinimide | Acetonitrile | 0 to RT | 1-3 | 85-95 |
Visualizing the Mechanism: Electrophilic Bromination
Caption: Mechanism of electrophilic bromination at the C2 position.
Conclusion and Future Perspectives
The presented metal-free synthetic route offers a reliable and efficient method for the preparation of this compound derivatives, which are valuable building blocks in drug discovery and materials science. The protocols are designed to be accessible to researchers with a standard organic synthesis laboratory setup. The avoidance of metal catalysts throughout the synthesis is a key advantage, ensuring the high purity of the final products.
Future work in this area could focus on expanding the substrate scope of the denitrogenative transformation to create a wider variety of substituted thieno[2,3-c]pyridine cores. Additionally, the development of one-pot procedures that combine the denitrogenation and bromination steps could further enhance the efficiency of this synthetic strategy.
References
-
Günkara, Ö. T., Eroğlu, K., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(5), e202500060. [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). Molecules, 28(14), 5428. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2025). National Center for Biotechnology Information. [Link]
Sources
The Strategic Application of 2-Bromothieno[2,3-c]pyridine in Advanced Materials Science
Foreword: Unlocking the Potential of an Overlooked Heterocycle
Within the vast landscape of heterocyclic chemistry, the thienopyridine scaffold has emerged as a privileged motif, not only in medicinal chemistry but also as a formidable building block in materials science.[1] Among its various isomers, thieno[2,3-c]pyridine has garnered significant attention for its unique electronic and photophysical properties.[2] This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of a key derivative: 2-Bromothieno[2,3-c]pyridine. We will delve into its pivotal role in the synthesis of high-performance organic electronic materials, providing not just protocols, but the underlying scientific rationale for its application.
The inherent asymmetry and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) moieties within the thieno[2,3-c]pyridine core impart unique intramolecular charge transfer characteristics to its derivatives. The bromine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, making it an ideal monomer for the construction of well-defined conjugated polymers.[3]
This guide will provide a detailed exploration of the synthesis of thieno[2,3-c]pyridine-based polymers, their characterization, and their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). We will present not only the "how" but also the "why," offering insights into the structure-property relationships that govern the performance of these advanced materials.
I. The Thieno[2,3-c]pyridine Isomer: A Unique Building Block
The fusion of a thiophene and a pyridine ring can result in several isomers, each with distinct electronic properties. The thieno[2,3-c]pyridine arrangement, in particular, offers a unique combination of a π-excessive thiophene ring and a π-deficient pyridine ring. This inherent electronic push-pull character within the fused system is a key attribute for designing materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic electronic devices.
The strategic placement of the bromine atom at the 2-position of the thiophene ring is crucial. This position is highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, which are the cornerstones of modern conjugated polymer synthesis. This reactivity allows for the facile incorporation of the this compound unit into polymer backbones, alternating with a variety of comonomers to fine-tune the resulting material's properties.
II. Synthesis of Thieno[2,3-c]pyridine-Based Conjugated Polymers
The polymerization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Both Suzuki and Stille polymerizations are powerful tools for this purpose, each with its own set of advantages and considerations.
A. Suzuki Polycondensation: A Robust and Versatile Method
The Suzuki polycondensation reaction, which couples an organoboron species with an organohalide, is a widely used method for synthesizing conjugated polymers due to its tolerance of a wide range of functional groups and generally high yields.[4]
Conceptual Workflow for Suzuki Polymerization:
Figure 1: Conceptual workflow for Suzuki polymerization.
Detailed Protocol: Synthesis of a Thieno[2,3-c]pyridine-alt-Benzothiadiazole Copolymer (A Conceptual Example)
This protocol is a representative example and may require optimization for specific comonomers.
-
Monomer Preparation: Ensure both this compound and the comonomer (e.g., a diboronic ester of benzothiadiazole) are of high purity.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the diboronic ester comonomer (1.0 mmol), and a phase-transfer catalyst such as Aliquat 336 (2-3 drops).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen at least three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (2 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene.
-
Isolation: Precipitate the purified polymer from the chloroform or chlorobenzene solution into methanol. Collect the fibrous polymer by filtration and dry under vacuum.
B. Stille Polycondensation: An Alternative Pathway
The Stille coupling reaction involves the coupling of an organotin compound with an organohalide. While organotin reagents are toxic, the Stille reaction is often less sensitive to the stoichiometry of the monomers and can be advantageous for achieving high molecular weight polymers.[5]
Conceptual Workflow for Stille Polymerization:
Figure 2: Conceptual workflow for Stille polymerization.
Detailed Protocol: Synthesis of a Thieno[2,3-c]pyridine-alt-Thiophene Copolymer (A Conceptual Example)
-
Monomer Preparation: Ensure both this compound and the distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) are of high purity.
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol) and the distannyl comonomer (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon.
-
Solvent and Catalyst Addition: Add anhydrous and degassed toluene (10 mL). Then, add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%) and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%).
-
Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Work-up and Purification: Cool the reaction to room temperature and precipitate the polymer in methanol. Collect the polymer by filtration. Further purification can be achieved by column chromatography on silica gel followed by precipitation.
III. Characterization of Thieno[2,3-c]pyridine-Based Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure and properties, which in turn dictate their performance in electronic devices.
| Technique | Information Obtained | Typical Expected Results for Thieno[2,3-c]pyridine Polymers |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, monomer incorporation, and regioregularity. | Complex aromatic signals corresponding to the thieno[2,3-c]pyridine and comonomer units. Broadening of peaks is indicative of polymerization. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | Mn in the range of 10-50 kDa and PDI between 1.5 and 2.5 are desirable for good film-forming properties and device performance. |
| UV-Vis-NIR Spectroscopy | Optical bandgap (Eg), absorption range, and information on polymer aggregation. | Broad absorption bands in the visible and near-infrared regions, indicating a low optical bandgap, which is beneficial for photovoltaic applications. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, and electrochemical bandgap. | Reversible oxidation and reduction peaks. HOMO levels are typically in the range of -5.0 to -5.5 eV, suitable for hole injection from common electrodes. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | High decomposition temperatures (Td > 300 °C) are indicative of good thermal stability, which is important for device longevity. |
IV. Application in Organic Field-Effect Transistors (OFETs)
The unique electronic structure of thieno[2,3-c]pyridine-based polymers makes them promising candidates for the active layer in p-type OFETs. The nitrogen atom in the pyridine ring can facilitate intermolecular interactions and influence the packing of the polymer chains in the solid state, which is a critical factor for efficient charge transport.
Fabrication Workflow for a Bottom-Gate, Top-Contact OFET:
Figure 3: Fabrication workflow for a bottom-gate, top-contact OFET.
Expected Performance of Thieno[2,3-c]pyridine-Based OFETs:
While specific data for polymers of this compound is emerging, based on related thienopyridine systems, one can anticipate promising p-type performance. For instance, polymers based on the thieno[3,2-b]thiophene moiety, a close structural analog, have demonstrated hole mobilities in the range of 0.1 to over 1.0 cm²/Vs.[6] The introduction of the pyridine nitrogen in the thieno[2,3-c]pyridine core is expected to influence the molecular packing and energy levels, potentially leading to high charge carrier mobilities and good on/off ratios.
| Performance Metric | Target Range for High-Performance OFETs |
| Hole Mobility (μh) | > 0.1 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | Close to 0 V |
V. Application in Organic Photovoltaics (OPVs)
The broad absorption and suitable energy levels of thieno[2,3-c]pyridine-based polymers make them attractive as donor materials in bulk heterojunction (BHJ) OPVs. The ability to tune the bandgap and energy levels by copolymerization allows for the optimization of the donor material to match with various fullerene or non-fullerene acceptors.
Fabrication Workflow for a Conventional BHJ OPV:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis and photophysical properties of N-alkyl dithieno[3,2-b:2′,3′-d]pyrrole based donor/acceptor-π-conjugated copolymers for solar-cell application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stille Coupling of 2-Bromothieno[2,3-c]pyridine
Introduction: The Strategic Importance of Thieno[2,3-c]pyridines and the Stille Coupling
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and compounds with antitumor and antimicrobial effects.[1] The development of robust and versatile synthetic methods to functionalize this core is therefore of paramount importance for advancing new therapeutic agents.
The Palladium-catalyzed Stille cross-coupling reaction stands out as a powerful and reliable method for forming carbon-carbon bonds, a cornerstone of complex molecule synthesis.[3] First reported in the late 1970s, the reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide.[4][5] Its remarkable tolerance for a wide variety of functional groups, coupled with the air and moisture stability of many organostannane reagents, makes it an exceptionally valuable tool for late-stage functionalization in drug development pipelines.[5][6]
This guide provides a comprehensive overview and a detailed protocol for the Stille coupling of 2-Bromothieno[2,3-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental procedure, and discuss key parameters for optimization and troubleshooting, with a particular focus on the challenges presented by electron-deficient N-heterocyclic substrates.
The Stille Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][4][6] Understanding this cycle is critical for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (this compound) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[4][6] For aryl halides, the reactivity order is generally I > Br > Cl.[4]
-
Transmetalation : The organostannane reagent then exchanges its organic group with the halide on the palladium center. This is often the rate-determining step and can be influenced by the ligands on the palladium and the nature of the organostannane.[8]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][4]
For heteroaromatic substrates like thienopyridines, a key challenge can arise from the coordination of the pyridine nitrogen to the palladium center, which can potentially inhibit catalyst activity.[9] The choice of ligands and additives is crucial to mitigate this effect.
Figure 1: The catalytic cycle for the Stille cross-coupling reaction.
Optimized Protocol for Stille Coupling of this compound
This protocol provides a robust starting point for coupling various organostannanes with this compound. Optimization of temperature, catalyst loading, and reaction time may be necessary depending on the specific coupling partners.
Materials and Reagents
-
Substrate: this compound
-
Organostannane Reagent: (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2.5 mol%)
-
Ligand (if using Pd₂(dba)₃): Tri(o-tolyl)phosphine [P(o-tol)₃] or similar electron-rich phosphine (2-10 mol%)
-
Additive (Optional but Recommended): Copper(I) Iodide (CuI) (5-10 mol%)
-
Solvent: Anhydrous and degassed Toluene or 1,4-Dioxane
-
Inert Gas: High-purity Argon or Nitrogen
-
Workup Reagents: Saturated aqueous Potassium Fluoride (KF), Diethyl ether or Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum
-
Inert gas line (Schlenk line) with bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles for transfer of anhydrous/degassed liquids
Step-by-Step Experimental Procedure
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Novel Bioactive Compounds from 2-Bromothieno[2,3-c]pyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This document provides a comprehensive guide for the development of novel bioactive compounds derived from the versatile building block, 2-Bromothieno[2,3-c]pyridine. We will explore the rationale behind targeting specific biological pathways with thieno[2,3-c]pyridine derivatives, provide detailed, field-proven protocols for their synthesis via Suzuki-Miyaura cross-coupling, and present robust methodologies for evaluating their bioactivity. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical and biological principles.
Introduction: The Therapeutic Potential of the Thieno[2,3-c]pyridine Scaffold
Thienopyridines, as isosteres of quinolines and isoquinolines, represent a class of heterocyclic compounds with significant pharmacological interest.[1] Among the various isomers, the thieno[2,3-c]pyridine core structure has garnered considerable attention due to its presence in a variety of kinase inhibitors and other biologically active molecules.[2] Derivatives of this scaffold have been reported to exhibit a range of therapeutic effects, including anticancer, antimicrobial, and anticoagulant properties.[2][3]
The strategic functionalization of the thieno[2,3-c]pyridine ring system allows for the fine-tuning of its physicochemical properties and biological activity. The starting material, this compound, serves as an excellent precursor for generating a diverse library of analogues. The bromine atom at the 2-position is amenable to various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the exploration of structure-activity relationships (SAR).[4]
Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as inhibitors of key cancer-related targets such as Heat shock protein 90 (Hsp90) and Pim-1 kinase.[5] Inhibition of Hsp90, a molecular chaperone responsible for the stability and function of numerous oncoproteins, is a promising strategy in cancer therapy.[6] Similarly, Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers, plays a crucial role in cell survival and proliferation, making it an attractive therapeutic target.[7]
This guide will focus on a systematic approach to the design, synthesis, and biological evaluation of novel 2-substituted thieno[2,3-c]pyridine derivatives as potential anticancer agents.
Synthetic Strategy: Diversification of the Thieno[2,3-c]pyridine Scaffold
The introduction of diverse aryl and heteroaryl moieties at the 2-position of the thieno[2,3-c]pyridine core is a key strategy for exploring the chemical space and identifying potent bioactive compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[8][9]
Rationale for Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide.[8] For our purpose, this compound serves as the organohalide. The key advantages of this approach include:
-
Commercial Availability of Reagents: A vast library of aryl and heteroaryl boronic acids is commercially available, allowing for the rapid generation of a diverse set of analogues.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups on both coupling partners, minimizing the need for protecting group strategies.
-
High Yields and Selectivity: The reaction typically proceeds with high yields and excellent selectivity, simplifying the purification of the desired products.
The general workflow for the synthesis and initial biological screening is depicted in the following diagram:
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the synthesis of 2-aryl-thieno[2,3-c]pyridines. The reaction conditions may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a minimal amount of 1,4-dioxane. Add this catalyst solution to the reaction flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask. Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-thieno[2,3-c]pyridine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Evaluation: Protocols for Assessing Bioactivity
Once a library of 2-aryl-thieno[2,3-c]pyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with a broad cell viability assay to identify cytotoxic compounds, followed by more specific target-based assays for the most promising "hits".
Cell Viability and Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[10]
Principle of the MTT Assay:
Detailed Protocol for MTT Assay:
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include appropriate controls: untreated cells (vehicle control, with the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
-
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control | 0 | 100 ± 4.5 |
| Compound X | 1 | 85.2 ± 5.1 |
| 10 | 48.7 ± 3.8 | |
| 50 | 15.3 ± 2.9 | |
| Positive Control | 10 | 25.6 ± 3.2 |
Target-Based Screening: Hsp90 Inhibition Assay
For compounds that show significant cytotoxicity in the MTT assay, it is crucial to determine if their mechanism of action involves the intended molecular target. The malachite green assay is a simple and cost-effective method to measure the ATPase activity of Hsp90, which is essential for its chaperone function.[3] Hsp90 inhibitors block this ATPase activity.[11]
Principle of the Malachite Green Assay for Hsp90 ATPase Activity:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromothieno[2,3-c]pyridine
Introduction
2-Bromothieno[2,3-c]pyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique structural motif, featuring a fused thiophene and pyridine ring system, imparts distinct electronic properties that are leveraged in the design of novel therapeutic agents and functional organic materials. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust and scalable three-step synthetic pathway. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on procedural safety, efficiency, and reproducibility.
Synthetic Strategy Overview
The selected synthetic route for the large-scale preparation of this compound is a three-step sequence commencing with the construction of the core thieno[2,3-c]pyridine scaffold, followed by N-oxidation of the pyridine ring, and culminating in a regioselective deoxygenative bromination. This strategy was chosen for its scalability, use of readily available starting materials, and the high regioselectivity of the final bromination step.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Thieno[2,3-c]pyridine
The initial step involves the construction of the thieno[2,3-c]pyridine core via a modified Pomeranz-Fritsch reaction. This acid-catalyzed cyclization of a Schiff base, formed from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, is a reliable method for preparing the bicyclic system on a large scale.[1][2][3]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 2-Thiophenecarboxaldehyde | 112.14 | 1.0 | 112.1 g |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 1.1 | 115.7 g |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.1 | 19.0 g |
| Toluene | - | - | 1 L |
| Polyphosphoric acid (PPA) | - | - | 500 g |
| Sodium hydroxide (NaOH) solution (10 M) | 40.00 | - | As needed |
| Dichloromethane (DCM) | - | - | 2 L |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | - | As needed |
Procedure:
-
Schiff Base Formation: To a 2 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-thiophenecarboxaldehyde (112.1 g, 1.0 mol), aminoacetaldehyde dimethyl acetal (115.7 g, 1.1 mol), p-toluenesulfonic acid monohydrate (19.0 g, 0.1 mol), and toluene (1 L).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (18 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude Schiff base is obtained as a viscous oil and is used in the next step without further purification.
-
Cyclization: In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (500 g).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add the crude Schiff base to the hot PPA over 30 minutes, ensuring the internal temperature does not exceed 120 °C.
-
After the addition is complete, heat the reaction mixture to 130-140 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: Cool the reaction mixture to below 100 °C and carefully pour it onto 2 kg of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude thieno[2,3-c]pyridine.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure thieno[2,3-c]pyridine as a solid.
Part 2: N-Oxidation of Thieno[2,3-c]pyridine
The pyridine nitrogen of the thieno[2,3-c]pyridine core is selectively oxidized to the corresponding N-oxide. This transformation activates the pyridine ring for subsequent regioselective functionalization. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and effective oxidizing agent for this purpose.[4][5][6]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Thieno[2,3-c]pyridine | 135.19 | 1.0 | 135.2 g |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 (pure) | 1.2 | ~269 g |
| Dichloromethane (DCM) | - | - | 2 L |
| Saturated sodium bicarbonate (NaHCO3) solution | - | - | As needed |
| Saturated sodium thiosulfate (Na2S2O3) solution | - | - | As needed |
| Anhydrous sodium sulfate (Na2SO4) | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 3 L three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve thieno[2,3-c]pyridine (135.2 g, 1.0 mol) in dichloromethane (1.5 L).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (~269 g, ~1.2 mol) in dichloromethane (500 mL).
-
Addition of Oxidant: Add the m-CPBA solution dropwise to the cooled thieno[2,3-c]pyridine solution over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium thiosulfate solution (500 mL) to decompose any excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution (3 x 500 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (500 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield thieno[2,3-c]pyridine N-oxide as a solid. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Part 3: Deoxygenative Bromination of Thieno[2,3-c]pyridine N-oxide
The final step is the regioselective introduction of a bromine atom at the 2-position of the thiophene ring. This is achieved through a deoxygenative bromination of the N-oxide using phosphorus oxybromide (POBr3). This reaction is known to proceed with high regioselectivity for fused pyridine N-oxides.[7][8][9]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Thieno[2,3-c]pyridine N-oxide | 151.19 | 1.0 | 151.2 g |
| Phosphorus oxybromide (POBr3) | 286.69 | 1.5 | 430.0 g |
| 1,2-Dichloroethane (DCE) | - | - | 1.5 L |
| Saturated sodium bicarbonate (NaHCO3) solution | - | - | As needed |
| Dichloromethane (DCM) | - | - | 2 L |
| Anhydrous sodium sulfate (Na2SO4) | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend thieno[2,3-c]pyridine N-oxide (151.2 g, 1.0 mol) in 1,2-dichloroethane (1.5 L).
-
Addition of Brominating Agent: Carefully add phosphorus oxybromide (430.0 g, 1.5 mol) portion-wise to the suspension. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 2 kg of crushed ice with vigorous stirring in a large beaker.
-
Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as gas evolution will occur.
-
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.
Caption: Plausible mechanism for the deoxygenative bromination step.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final solid product.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents mentioned in these protocols.
Specific Hazards:
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive. Avoid friction and heat. It is also a skin and eye irritant.[10][11][12]
-
Phosphorus oxybromide (POBr3): Highly corrosive and reacts violently with water, releasing hydrogen bromide gas. Handle in a well-ventilated fume hood and avoid contact with moisture.[13]
-
1,2-Dichloroethane (DCE): A toxic and flammable solvent. Handle in a fume hood.
-
Polyphosphoric acid (PPA): Corrosive. Handle with care.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
- Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5). Manufacturer's Safety Guide.
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- (3-Chloroperbenzoic Acid) MSDS CAS. oxfordlabchem.com.
- SAFETY DATA SHEET - Fisher Scientific. fishersci.com.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry.
- Pomeranz–Fritsch reaction. Wikipedia.
- Deoxygenative bromination of thieno[2,3‐b]pyridine 7‐oxide.
- 2-Bromothieno[2,3-b]pyridine|CAS 72808-92-5. Benchchem.
- A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines.
- Download SDS - AK Scientific, Inc. aksci.com.
- SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.com.
- Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.
- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
- Methods for the synthesis of thieno[2,3‐b]pyridines.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- Regioselective bromination of pyridine N‐oxide derivatives under...
- Recent trends in the chemistry of pyridine N-oxides.
- Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
- Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A1 receptor. ElectronicsAndBooks.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
- Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- Synthesis and Biological Evaluation of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of the Chinese Chemical Society.
- Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
- This compound | C7H4BrNS | CID 12130845. PubChem.
- Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal.
- New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. PMC - PubMed Central.
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Application Notes and Protocols for the Heck Reaction of 2-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to performing the Heck reaction on 2-Bromothieno[2,3-c]pyridine, a key transformation for the synthesis of novel compounds in drug discovery. The thieno[2,3-c]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules, and the ability to functionalize this core structure is of paramount importance.[1][2] This document offers a detailed protocol, an in-depth discussion of reaction parameters, and troubleshooting advice to enable researchers to successfully implement this powerful cross-coupling reaction.
Introduction: The Strategic Importance of the Heck Reaction in Thienopyridine Chemistry
The Mizoroki-Heck reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[3] This transformation has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad functional group tolerance and reliability in constructing complex molecular architectures.
The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to introduce diverse substituents onto this heterocyclic system via C-C bond formation is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The Heck reaction provides a direct and efficient method for the vinylation of the thieno[2,3-c]pyridine nucleus, opening avenues to a vast array of novel derivatives.
The Catalytic Cycle: A Mechanistic Rationale for Reaction Conditions
A thorough understanding of the Heck reaction mechanism is fundamental to optimizing reaction conditions and troubleshooting unforeseen challenges. The catalytic cycle, illustrated below, involves a sequence of well-defined elementary steps.[4]
Figure 1: The Catalytic Cycle of the Heck Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Alkene Coordination: The alkene substrate coordinates to the palladium center.
-
Migratory Insertion: The aryl group from the thienopyridine migrates to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium intermediate.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the final vinylated product and a hydridopalladium complex. This step dictates the regioselectivity and stereoselectivity of the reaction.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by neutralizing the hydrogen halide produced, allowing the catalytic cycle to continue.
Optimizing the Heck Reaction for this compound: A Component-by-Component Analysis
The success of the Heck reaction is highly dependent on the judicious choice of several key components. For a substrate like this compound, which can be considered an electron-deficient heteroaromatic halide, the following considerations are crucial.
Table 1: Key Reaction Parameters and Recommendations
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | Readily available, stable to air, and efficiently reduced in situ to the active Pd(0) species. |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. P(o-tol)₃ is more electron-rich and bulkier, which can sometimes improve yields with challenging substrates. |
| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | An organic amine base like triethylamine is commonly used and effective. An inorganic base like potassium carbonate can also be employed, particularly in polar aprotic solvents. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the reaction at elevated temperatures. |
| Alkene | Styrene, n-butyl acrylate, or other electron-deficient alkenes | Electron-withdrawing groups on the alkene generally lead to higher yields and better regioselectivity. |
| Temperature | 80-120 °C | The reaction often requires heating to overcome the activation energy of the oxidative addition step. |
Detailed Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol provides a starting point for the optimization of the Heck reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and triphenylphosphine.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by triethylamine and styrene.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-vinylthieno[2,3-c]pyridine.
Figure 2: Experimental Workflow for the Heck Reaction.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium precatalyst is of good quality. Consider using a different palladium source (e.g., Pd₂(dba)₃). |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor quality reagents | Use freshly distilled solvents and high-purity reagents. | |
| Formation of side products | Isomerization of the product | Use a milder base or lower the reaction temperature. |
| Homocoupling of the aryl bromide | Decrease the catalyst loading or add a phosphine ligand if not already present. | |
| Inconsistent results | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| Water in the solvent | Use anhydrous solvents. |
Conclusion: A Versatile Tool for Drug Discovery
The Heck reaction of this compound is a powerful and versatile method for the synthesis of novel vinyl-substituted thienopyridines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in the pursuit of new therapeutic agents.
References
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Chen, H.-Y.; Nikolka, M.; Wadsworth, A.; Yue, W.; Onwubiko, A.; Xiao, M. et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules2021 , 26(11), 3223. [Link]
-
Yıldırım, S.; Özkılıç, Y.; Ünver, Y.; Karatay, A.; Işık, B.; Kalkan, E. et al. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen2023 , 12(5), e202300060. [Link]
-
El-Kashef, H. S.; Geies, A. A.; El-Dean, A. M.; Abdel-Fattah, A. A. Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology1993 , 57(1), 15-19. [Link]
-
Heck reaction. In Wikipedia; 2023. [Link]
-
Werner, E. W.; Sigman, M. S. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. J. Am. Chem. Soc.2011 , 133(26), 9692–9695. [Link]
-
Bhanushali, M. J.; Bhalerao, D. S.; Deshmukh, K. M.; Botre, B. A.; Shinde, D. B. Heck Reaction—State of the Art. Catalysts2017 , 7(10), 267. [Link]
-
Palladium-Catalyzed Heck Coupling of Arylhydrazines via C–NHNH2 Bond Activation. The Royal Society of Chemistry. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
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- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Substituted Thieno[2,3-c]pyridines for Screening Libraries
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including antitumor, anticancer, and kinase inhibitory effects.[1][2] This has led to a growing interest in the development of diverse libraries of substituted thieno[2,3-c]pyridines for high-throughput screening in drug discovery programs. This document provides an in-depth guide for researchers, detailing robust and versatile synthetic strategies for accessing this scaffold. We will explore both classical and modern synthetic routes, explaining the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols. The focus is on methodologies amenable to library synthesis, enabling the generation of diverse compound collections for biological evaluation.
Introduction: The Strategic Importance of the Thieno[2,3-c]pyridine Core
Thienopyridines represent a vital class of bicyclic heteroaromatic compounds in medicinal chemistry. Among the various isomers, the thieno[2,3-c]pyridine core has garnered particular attention due to its presence in a variety of kinase inhibitors and other biologically active molecules.[1] The fusion of an electron-rich thiophene ring with a pyridine ring creates a unique electronic and structural architecture that can engage with biological targets in a specific and potent manner. Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as anticancer agents, with some compounds showing potent inhibition of cancer cell lines and inducing cell cycle arrest.[2][3][4]
The synthesis of these molecules for screening libraries presents a key challenge: the need for efficient, high-yielding reactions that tolerate a wide range of functional groups to generate chemical diversity. Generally, synthetic approaches fall into two main categories:
-
Construction of the pyridine ring onto a pre-existing thiophene core.
-
Formation of the thiophene ring onto a pyridine precursor. [1][5]
This guide will detail validated protocols for both strategies, offering researchers a toolkit for the rational design and synthesis of novel thieno[2,3-c]pyridine libraries.
Strategic Synthesis Pathways
The selection of a synthetic route depends on the availability of starting materials, the desired substitution pattern, and the scale of the library. Below are three validated strategies, each with distinct advantages.
Strategy A: Pyridine Ring Annulation via Pomeranz-Fritsch-Type Cyclization
This classical approach is highly effective for building the pyridine ring onto a functionalized thiophene. The core transformation involves the acid-catalyzed cyclization of a Schiff base, formed from a 2-thiophenecarboxaldehyde and an aminoacetaldehyde acetal.[6][7] This method is particularly advantageous for preparing derivatives with substituents on the thiophene ring.
Causality and Mechanistic Insight: The reaction proceeds via the formation of an imine (Schiff base). Subsequent treatment with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, protonates the acetal, facilitating its hydrolysis to an aldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich thiophene ring attacks the protonated aldehyde, leading to cyclization. A final dehydration step yields the aromatic thieno[2,3-c]pyridine system. The choice of a strong acid is critical to drive the cyclization and subsequent aromatization.
Caption: Pomeranz-Fritsch-type synthesis workflow.
Strategy B: Thiophene Ring Annulation via Gewald Multicomponent Reaction
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes.[8][9] By starting with a suitable cyclic ketone, such as a substituted 4-piperidone, this reaction can be adapted to construct the thieno[2,3-c]pyridine core directly.[10] This multicomponent approach is exceptionally well-suited for library synthesis due to its operational simplicity and the ability to introduce three points of diversity from readily available starting materials.
Causality and Mechanistic Insight: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-piperidone) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[8] This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the α-carbon. The subsequent intramolecular cyclization, driven by the attack of the sulfur anion onto the nitrile group, followed by tautomerization, yields the final 2-aminothieno[2,3-c]pyridine derivative.[8][11] The base (often a secondary amine like morpholine) is crucial not only for the initial condensation but also for catalyzing the addition of sulfur.[12]
Caption: Gewald reaction workflow for library synthesis.
Strategy C: Modern Metal-Free Denitrogenative Transformation
Recent advancements have introduced novel, metal-free strategies that overcome some limitations of classical methods. One such approach involves a three-step sequence starting from 2-acetylthiophene, culminating in an acid-mediated denitrogenative transformation.[1][13] This method provides access to a unique chemical space, particularly for 7-substituted derivatives.
Causality and Mechanistic Insight: The synthesis begins with a one-pot triazolation of 2-acetylthiophene. The resulting triazole undergoes a modified Pomeranz-Fritsch reaction to form a fused thieno[2,3-c][1][5][10]triazolo[1,5-a]pyridine intermediate. The key final step is an acid-mediated transformation where the triazole ring is opened, nitrogen gas is extruded, and a subsequent nucleophilic insertion or transannulation reaction with a suitable nucleophile (e.g., an alcohol or carboxylic acid) furnishes the 7-substituted thieno[2,3-c]pyridine product.[1][13] This pathway is valuable for its mild conditions and avoidance of metal catalysts, which can simplify purification.[13]
Library Synthesis: Data & Diversification
The primary goal of library synthesis is to explore the structure-activity relationship (SAR) by systematically varying substituents around the core scaffold. The aforementioned synthetic strategies offer multiple points for diversification.
| Strategy | Starting Material 1 (R¹) | Starting Material 2 (R²) | Starting Material 3 (R³) | Resulting Diversity Location |
| Pomeranz-Fritsch | Substituted 2-Thiophenecarboxaldehyde | Aminoacetaldehyde Acetal | - | R¹ on Thiophene Ring |
| Gewald Reaction | Substituted 4-Piperidone | Active Methylene Nitrile | Elemental Sulfur | R¹ on Pyridine, R² on Thiophene |
| Denitrogenative | 2-Acetylthiophene | Nucleophile (e.g., R¹OH) | - | R¹ at Position 7 |
Table 1: Points of diversification for different synthetic strategies.
A recent study successfully synthesized a library of thieno[2,3-c]pyridine derivatives and screened them for anticancer activity.[2] For example, compound 6i from this library showed potent inhibition against multiple cancer cell lines, including HSC3 (head and neck), T47D (breast), and RKO (colorectal), with IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively.[2] This highlights the therapeutic potential unlocked by generating and screening diverse libraries of this scaffold.
Detailed Experimental Protocols
Disclaimer: All laboratory work should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Substituted-Thieno[2,3-c]pyridine via Pomeranz-Fritsch-Type Cyclization
This protocol is adapted from the general procedure described by Guillonneau et al.[6]
Step A: Formation of the Schiff Base
-
Materials: Substituted 2-thiophenecarboxaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.1 eq), toluene.
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 2-thiophenecarboxaldehyde and toluene (approx. 5 mL per mmol of aldehyde). b. Add the aminoacetaldehyde dimethyl acetal to the solution. c. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours). d. Cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Schiff base, which is often used in the next step without further purification.
Step B: Cyclization and Aromatization
-
Materials: Crude Schiff base from Step A (1.0 eq), polyphosphoric acid (PPA) (approx. 10x weight of Schiff base).
-
Procedure: a. In a round-bottom flask, carefully add the crude Schiff base to the polyphosphoric acid. b. Heat the mixture with vigorous stirring to 140-160 °C for 2-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). c. Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring. d. Basify the acidic aqueous solution by the slow addition of a concentrated base (e.g., 50% NaOH or solid K₂CO₃) until pH > 9. Ensure the mixture is kept cool in an ice bath during neutralization. e. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. f. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired substituted thieno[2,3-c]pyridine.
Protocol 2: Synthesis of 2-Amino-thieno[2,3-c]pyridine Derivatives via Gewald Reaction
This protocol is a generalized procedure based on the principles of the Gewald reaction.[8][14]
-
Materials: Substituted 4-piperidone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), morpholine (0.2 eq), ethanol.
-
Procedure: a. To a round-bottom flask, add the 4-piperidone, malononitrile, elemental sulfur, and ethanol (approx. 4 mL per mmol of piperidone). b. Add the morpholine catalyst to the suspension with stirring. c. Heat the reaction mixture to reflux (approx. 80 °C) for 4-8 hours. The reaction mixture typically becomes homogeneous before a precipitate forms. Monitor progress by TLC. d. Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities. g. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) if necessary.
Characterization and Quality Control for Screening Libraries
For compounds intended for biological screening, confirmation of structure and assessment of purity are paramount.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) should be used to unequivocally confirm the chemical structure of the synthesized compounds.[2]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the standard method for determining the purity of library compounds. A purity level of >95% is typically required for high-throughput screening to avoid false positives or negatives.
References
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Yilmaz, F., & Çetin, C. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect. Available at: [Link]
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ResearchGate. (n.d.). Conventional methods for synthesis of thieno[2,3-c]pyridines. Available at: [Link]
-
El-Kashef, H.S., Geies, A.A., Kanal El-Dean, A.M., & Abdel Hafez, A.A. (n.d.). Synthesis of Thieno[2,3c]pyridines and Related Heterocyclic Systems. Faculty of Science. Available at: [Link]
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Yilmaz, F., & Çetin, C. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Institutes of Health. Available at: [Link]
-
Guillonneau, C., et al. (1995). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. ResearchGate. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Available at: [Link]
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Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Available at: [Link]
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Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]
-
Guo, Y., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
-
Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. Available at: [Link]
-
Haverkate, N.A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Fiesselmann thiophene synthesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]
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SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
YouTube. (2023). Fiesselmann Thiophene Synthesis Mechanism | Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Synthesis of Thieno[2,3c]pyridines and Related Heterocyclic Systems | Faculty of Science [b.aun.edu.eg]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protecting Group Strategies for the Synthesis of 2-Bromothieno[2,3-c]pyridine: An Application Note
Introduction: The Significance of 2-Bromothieno[2,3-c]pyridine in Drug Discovery
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] In particular, this compound serves as a versatile intermediate, enabling the introduction of diverse functionalities at the 2-position through various cross-coupling reactions. This facilitates the generation of libraries of novel compounds for screening and lead optimization in drug discovery programs.
However, the synthesis of this compound presents a significant regioselectivity challenge. Direct bromination of the parent thieno[2,3-c]pyridine heterocycle is often unselective, leading to a mixture of isomers that are difficult to separate and result in low yields of the desired product. To overcome this, a protecting group strategy is essential to temporarily block the more reactive positions on the pyridine ring, thereby directing bromination to the desired C-2 position of the thiophene ring. This application note provides a detailed guide to effective protecting group strategies for the regioselective synthesis of this compound, with a focus on the use of the tert-butyloxycarbonyl (Boc) group and the p-methoxybenzyl (PMB) group.
The Rationale for a Protecting Group Strategy
The electron-rich nature of the thiophene ring in thieno[2,3-c]pyridine makes it susceptible to electrophilic attack. However, the pyridine nitrogen can also be protonated or coordinate to electrophiles, complicating the reaction profile. Furthermore, electrophilic substitution on the pyridine ring is also possible. A protecting group on the pyridine nitrogen modulates the electronic properties of the ring system and can also serve as a directing group for subsequent functionalization.
The ideal protecting group for this synthesis should:
-
Be readily introduced in high yield.
-
Be stable to the conditions required for bromination.
-
Facilitate regioselective bromination at the C-2 position.
-
Be cleanly and efficiently removed without affecting the bromo-substituent or the thienopyridine core.
Based on these criteria, the Boc and PMB groups have emerged as suitable candidates.
Protecting Group Strategies and Protocols
This section details two effective strategies for the synthesis of this compound, employing either a Boc or PMB protecting group. A promising alternative strategy involving directed ortho-metalation is also discussed.
Strategy 1: The tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is a widely used protecting group for amines due to its ease of introduction and its lability under acidic conditions.
Workflow for Boc Protection Strategy:
Figure 1: Workflow for the synthesis of this compound using a Boc protecting group.
Protocol 1.1: N-Boc Protection of Thieno[2,3-c]pyridine
This protocol describes the introduction of the Boc protecting group onto the nitrogen of the pyridine ring.
-
Materials:
-
Thieno[2,3-c]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve thieno[2,3-c]pyridine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-thieno[2,3-c]pyridine.
-
Protocol 1.2: Bromination of N-Boc-thieno[2,3-c]pyridine
This protocol details the regioselective bromination at the C-2 position of the protected thienopyridine.
-
Materials:
-
N-Boc-thieno[2,3-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-Boc-thieno[2,3-c]pyridine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of NBS (1.1 eq) in anhydrous THF dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-bromo-N-Boc-thieno[2,3-c]pyridine.
-
Protocol 1.3: Deprotection of 2-Bromo-N-Boc-thieno[2,3-c]pyridine
This final step removes the Boc group to yield the target compound.
-
Materials:
-
2-Bromo-N-Boc-thieno[2,3-c]pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 2-bromo-N-Boc-thieno[2,3-c]pyridine (1.0 eq) in CH₂Cl₂.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon complete conversion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain this compound.
-
Strategy 2: The p-Methoxybenzyl (PMB) Protecting Group
The PMB group offers an alternative to the Boc group and can be cleaved under oxidative or strongly acidic conditions.
Workflow for PMB Protection Strategy:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromothieno[2,3-c]pyridine
Here is the technical support center for improving the yield of 2-Bromothieno[2,3-c]pyridine synthesis.
Welcome to the technical support center for the synthesis and yield optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate this multi-step synthesis successfully.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often plagued by issues of low yield, difficult purification, and competing side reactions. This guide provides a structured approach to troubleshooting and optimizing your synthetic strategy. The core synthetic approach discussed involves the construction of the thieno[2,3-c]pyridine scaffold followed by a regioselective bromination.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My overall yield for the thieno[2,3-c]pyridine core synthesis is consistently low. What are the most critical factors to investigate?
Answer: Low yield in the formation of the core thieno[2,3-c]pyridine ring system often stems from issues in the cyclization step, which is frequently a variation of the Pomeranz-Fritsch reaction.[1][2] Here are the primary areas to troubleshoot:
-
Purity of Starting Materials: The synthesis often begins with a substituted thiophene, such as 2-acetylthiophene, which undergoes transformation to form a Schiff base with an acetal like aminoacetaldehyde dimethyl acetal, followed by cyclization.[3] Impurities in either starting material can inhibit the reaction. Verify the purity of your thiophene derivative and the amino acetal by NMR and GC-MS.
-
Acid Catalyst and Reaction Conditions: The cyclization step is typically acid-mediated.[1][2] The choice and concentration of the acid are critical.
-
Insufficient Acid: An inadequate amount of acid will lead to an incomplete reaction.
-
Excessively Strong Acid/High Temperature: Harsh conditions can lead to degradation of the thiophene ring or polymerization, resulting in tar formation. If you are using strong acids like Trifluoromethanesulfonic acid (TfOH), ensure the temperature is controlled, as higher temperatures may not always improve yields and can promote side reactions.[2]
-
Optimization: Consider screening different acid catalysts (e.g., PPA, TfOH, H2SO4) and optimizing the reaction temperature and time. An initial screen at a lower temperature with gradual heating can help identify the optimal conditions.
-
-
Atmosphere and Moisture: Thiophene derivatives and intermediates can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of intermediates and side reactions.
Question: The bromination step is giving me a mixture of products, including what appears to be the starting material and possibly a di-brominated species. How can I improve the selectivity for the 2-bromo position?
Answer: Achieving regioselective bromination on the thieno[2,3-c]pyridine skeleton is a significant challenge. The thiophene ring is electron-rich and susceptible to electrophilic substitution, but the pyridine nitrogen can complicate reactivity.
-
Direct Bromination Issues: Direct bromination with agents like N-Bromosuccinimide (NBS) or Br2 can lack selectivity. The reaction may occur on the thiophene ring at multiple positions or even on the pyridine ring if conditions are forcing.
-
A Proven Strategy: N-Oxidation Followed by Bromination: A more reliable method to control regioselectivity involves a two-step process:
-
Step A: N-Oxidation: First, oxidize the pyridine nitrogen to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or H2O2 in acetic acid.[4] This deactivates the pyridine ring towards electrophilic attack and can electronically influence the thiophene ring. Selective oxidation of thienopyridines is a known strategy for functionalization.[5][6]
-
Step B: Deoxygenative Bromination: The resulting N-oxide can then be treated with a brominating agent such as phosphorus oxybromide (POBr3) or thionyl bromide (SOBr2).[3][7] This reaction typically introduces a bromine atom at a position alpha to the nitrogen (if available) or on the thiophene ring, often with improved selectivity compared to direct bromination of the parent heterocycle. This method has been successfully used to introduce bromine at the 7-position of a thieno[2,3-c]pyridine scaffold.[3]
-
Troubleshooting Flowchart for Low Yield
Below is a decision-making workflow to diagnose and resolve low-yield issues during the synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the thieno[2,3-c]pyridine core?
There are two primary strategies for synthesizing the thieno[2,3-c]pyridine core: closing the pyridine ring onto a thiophene precursor, or closing the thiophene ring onto a pyridine precursor.[1][2] The more common and often more versatile approach involves starting with a substituted thiophene and building the pyridine ring onto it, for example, via a modified Pomeranz-Fritsch or a related cyclization reaction.[1][2]
Q2: Are there any metal-free alternatives for the synthesis?
Yes, metal-free synthetic routes have been developed. One effective method involves a three-step sequence starting from 2-acetylthiophene, proceeding through a one-pot triazolation, followed by a Pomeranz-Fritsch cyclization, and finally an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[1][2] This approach avoids potentially toxic metal catalysts, which is advantageous for pharmaceutical applications.[2]
Q3: What is the best method for purifying the final this compound product?
Purification typically requires a multi-step approach:
-
Aqueous Workup: First, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is usually essential. Given the polarity of the pyridine nitrogen, silica gel chromatography is standard. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to achieve high purity.
-
For stubborn impurities: If pyridine-related impurities persist, which have similar properties, treating the crude product with an alkali metal compound followed by distillation has been reported as a method for purifying pyridine and its derivatives, though this should be approached with caution.[8]
Q4: What specific safety precautions should be taken during this synthesis?
Standard laboratory safety protocols are essential. Additionally, pay close attention to the following:
-
Brominating Agents: NBS and especially liquid bromine are highly corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Strong Acids: Reagents like PPA and TfOH are highly corrosive. Avoid contact with skin and eyes.
-
Oxidizing Agents: m-CPBA is a potentially explosive solid, especially when impure or subjected to shock or friction. Store it properly and handle with care.
Section 3: Protocols & Methodologies
The following protocols are generalized methodologies based on published literature and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of the Thieno[2,3-c]pyridine Core
This protocol is adapted from a metal-free, triazole-mediated synthesis.[1][2]
Step 1: Synthesis of Fused 1,2,3-Triazole Intermediate
-
Start with a suitable thiophene precursor, such as 1-(thiophen-2-yl)ethan-1-one.
-
Perform a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization to obtain the thieno[2,3-c][1][3][9]triazolo[1,5-a]pyridine intermediate. This step typically involves reacting the thiophene with an amino acetal and an azide source, followed by acid-catalyzed cyclization.
Step 2: Acid-Mediated Denitrogenative Transformation
-
Dissolve the triazole intermediate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH, ~0.5 eq), at a controlled temperature (e.g., 80 °C).[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the thieno[2,3-c]pyridine core.
Protocol 2: N-Oxidation and Bromination
This protocol is a strategic approach to achieve regioselective bromination.[3][5][6][7]
Step 1: N-Oxidation of Thieno[2,3-c]pyridine
-
Dissolve the thieno[2,3-c]pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl3).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until completion.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate followed by sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-oxide, which may be used directly in the next step.
Step 2: Deoxygenative Bromination
-
Place the crude thieno[2,3-c]pyridine N-oxide (1.0 eq) in a round-bottom flask under an inert atmosphere.
-
Add phosphorus oxybromide (POBr3, ~2.0-3.0 eq) carefully. The reaction can be run neat or in a high-boiling solvent like toluene.
-
Heat the mixture (e.g., to 80-110 °C) and stir for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K2CO3) to a pH > 9, ensuring the mixture remains cold.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude material by silica gel column chromatography to isolate this compound.
Data Summary Table
The choice of brominating agent and strategy is critical for success. The table below summarizes potential approaches.
| Method | Brominating Agent | Typical Conditions | Anticipated Outcome | Reference/Rationale |
| Direct Bromination | N-Bromosuccinimide (NBS) | ACN or DMF, RT | Potential mixture of mono- and di-brominated products; low regioselectivity. | Standard electrophilic bromination |
| Direct Bromination | Br2 in Acetic Acid | Acetic Acid, 0 °C to RT | Often aggressive, leading to poor selectivity and potential degradation. | Classic electrophilic bromination |
| N-Oxide Route | 1. m-CPBA2. POBr3 | 1. DCM, 0°C-RT2. Heat, 80-110°C | Improved regioselectivity for bromination on the heterocyclic core. | A proven strategy for functionalizing related thienopyridines.[3][7] |
References
- Azhari, S., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect.
- Request PDF: A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. (n.d.). ResearchGate.
- Conventional methods for synthesis of thieno[2,3-c]pyridines. (n.d.). ResearchGate.
- Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (n.d.). ResearchGate.
- Deoxygenative bromination of thieno[2,3-b]pyridine 7-oxide. (n.d.). ResearchGate.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega.
- Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A1 receptor. (2006). ElectronicsAndBooks.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2022). National Institutes of Health.
- Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (n.d.). Taylor & Francis Online.
- Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). Lirias.
- 3-Bromo-2-methylthieno[2,3-c]pyridine. (n.d.). Benchchem.
- New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. (n.d.). PubMed Central.
- Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA.
- Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2020). ResearchGate.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. (n.d.). MDPI.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
Sources
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- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 2-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will address common side reactions, troubleshoot suboptimal results, and provide field-proven insights to enhance the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: What are the most common side reactions I should expect with this substrate?
A1: The Suzuki coupling of this compound is prone to several side reactions that can significantly lower the yield of your desired product. The three most prevalent are:
-
Protodeboronation: The cleavage of the carbon-boron bond of your boronic acid or ester, which is replaced by a hydrogen atom.[1][2] This is particularly problematic with heteroaryl boronic acids.[1]
-
Homocoupling: The dimerization of your boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][4]
-
Dehalogenation (or Debromination): The reduction of the starting material, this compound, to Thieno[2,3-c]pyridine.[3][5]
Q2: My reaction is not going to completion, and I'm isolating starting material. What could be the cause?
A2: Incomplete conversion can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be caused by impurities in the reagents or solvents, or by the formation of palladium black.[3][6]
-
Insufficient Catalyst Loading: For challenging substrates like some heteroaromatics, a higher catalyst loading might be necessary.
-
Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent system, leading to a sluggish reaction.[7][8]
-
Suboptimal Base or Ligand: The choice of base and ligand is crucial for an efficient catalytic cycle. An inappropriate choice can lead to a slow or stalled reaction.
Q3: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is often a result of the presence of Pd(II) species and oxygen in the reaction mixture.[3][9] To mitigate this:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[5]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions.[3]
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[10][11]
Q4: I'm seeing a significant amount of the debrominated starting material, Thieno[2,3-c]pyridine. What causes this and how can it be prevented?
A4: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species.[5] This can arise from reactions with the base, solvent (especially alcohols), or residual water.[5] To suppress this side reaction:
-
Choice of Base: Use a non-coordinating, weaker base like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize the formation of Pd-H species from water.
-
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and sometimes promote dehalogenation. Protecting the N-H group can be an effective strategy.[5][12]
II. Troubleshooting Guide
This section provides a more in-depth, systematic approach to troubleshooting common problems.
Issue 1: Low Yield of the Desired Product with Significant Protodeboronation
Symptoms:
-
Low conversion of this compound.
-
Presence of a significant amount of the arene corresponding to the boronic acid used.
Causality: The boronic acid is decomposing faster than it is participating in the cross-coupling reaction. This is a common issue with heteroaryl boronic acids, which can be unstable under basic conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Steps & Rationale:
-
Change the Boron Reagent: Boronic acids are in equilibrium with their corresponding boronate esters. Using more stable derivatives like MIDA boronates or potassium trifluoroborates can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[2]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[13] Switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.
-
Lower the Temperature: Higher temperatures can increase the rate of decomposition. If the desired reaction is efficient, lowering the temperature may slow the side reaction more significantly.
-
Use Anhydrous Conditions: Water is a proton source for protodeboronation.[2] Employing anhydrous solvents and reagents can suppress this pathway.
-
Increase the Rate of Cross-Coupling: The goal is to have the desired reaction outcompete the side reaction. Using a more active catalyst system, often with bulky, electron-rich phosphine ligands like SPhos or XPhos, can accelerate the rate-limiting transmetalation step.[14][15]
Issue 2: Formation of Homocoupled Byproduct
Symptoms:
-
A significant peak in your analysis corresponding to the dimer of your boronic acid.
Causality: The presence of oxygen and Pd(II) species can lead to oxidative homocoupling of the boronic acid.[3][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Detailed Steps & Rationale:
-
Base Selection: Amine bases and alcoholic solvents can be sources of hydride for the palladium complex. [3]Using weaker inorganic bases like K₃PO₄ or CsF can reduce the rate of Pd-H formation.
-
Solvent Choice: If your reaction conditions permit, avoiding protic solvents like alcohols can minimize a potential source of hydride.
-
Accelerate the Desired Reaction: Similar to combating protodeboronation, if the desired cross-coupling is faster, the dehalogenation side reaction will be less significant. Employing highly active catalyst systems is key.
III. Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, designed to minimize common side reactions.
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | N/A |
| Boron Reagent | Arylboronic Acid or Ester | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | Pd₂(dba)₃ | 1-3 mol% |
| Ligand | SPhos | 2-6 mol% |
| Base | K₃PO₄ (finely ground) | 3.0 equivalents. A weaker base to minimize side reactions. |
| Solvent | Toluene/Water (e.g., 10:1) | Biphasic system is often effective. [5] |
| Temperature | 80 - 100 °C | A balance between reaction rate and stability of reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated side reactions. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).
-
Seal the flask, and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Bromothieno[2,3-c]pyridine
Welcome to the comprehensive technical support guide for the purification of crude 2-Bromothieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed protocols.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. However, its purification can be challenging due to the potential for co-eluting impurities, product instability, and difficulties in crystallization. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Question: I'm observing poor separation of my this compound from an impurity with a very similar Rf value on TLC. What should I do?
Answer: Co-elution of impurities is a frequent challenge, especially with structurally similar side-products.[3] Here is a systematic approach to improve separation:
-
Optimize the Solvent System:
-
Analyze Polarity: The key is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.[4] Experiment with a range of solvent systems of varying polarity using Thin Layer Chromatography (TLC).
-
Adjust Solvent Ratio: If your compound and the impurity are moving too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity.[4]
-
Consider a Ternary Mixture: Sometimes, adding a third solvent in a small percentage can significantly alter the selectivity of the separation. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can be beneficial.
-
-
Modify the Stationary Phase:
-
Change Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or Florisil.[5] Some compounds that are unstable on silica may be purified effectively on these alternatives.
-
Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[5] You can deactivate silica by pre-treating it with a small percentage of a base, such as triethylamine, in your eluent.
-
-
Improve Column Packing and Elution Technique:
-
Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as this can lead to band broadening and poor separation.[6][7]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can help resolve closely eluting compounds.
-
Question: My this compound seems to be degrading on the silica gel column. How can I confirm this and what are the solutions?
Answer: Degradation on silica is a common issue with certain heterocyclic compounds.[5][8]
-
Confirmation with 2D TLC: To confirm degradation, spot your crude material on a TLC plate and develop it in your chosen solvent system. After development, turn the plate 90 degrees and re-develop it in the same solvent system. If new spots appear that were not present after the first development, it indicates that your compound is degrading on the silica.[5]
-
Solutions:
-
Use a Less Acidic Stationary Phase: As mentioned, alumina or Florisil are good alternatives.[5]
-
Deactivate the Silica: Pre-treating the silica with a base can neutralize acidic sites.
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute it faster, or by applying gentle pressure (flash chromatography).
-
Recrystallization Issues
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.[4]
-
Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.[4]
-
Change the Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[3] You may need to experiment with different solvents or a co-solvent system (a "good" solvent and a "poor" solvent).
Question: I have very low recovery of my product after recrystallization. How can I improve the yield?
Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.[4]
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[3]
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation, provided the impurities remain in solution.[4]
-
Recover from Mother Liquor: The filtrate (mother liquor) after collecting your crystals may still contain a significant amount of your product. You can concentrate the mother liquor and attempt a second recrystallization to recover more material.[4]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials, regioisomers (e.g., 3-Bromothieno[2,3-c]pyridine), and byproducts from side reactions.[9][10] For instance, if the synthesis involves a bromination step, poly-brominated species could be present.
Q2: How do I choose the best purification technique for my crude this compound?
A2: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.[4]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities and is often the first choice for complex mixtures.[6][11]
-
Recrystallization: This is an excellent method for purifying solid compounds, especially for removing small amounts of impurities, provided a suitable solvent can be found.[3][12]
-
Distillation: If this compound is a liquid or a low-melting solid and is thermally stable, distillation (potentially under reduced pressure) can be effective for separating it from non-volatile impurities.
Q3: What analytical techniques are best for assessing the purity of my this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect impurities that may not be visible by TLC.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of any impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or other appropriate stationary phase)
-
A suitable solvent system (e.g., Hexane/Ethyl Acetate) determined by TLC analysis
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
Air or nitrogen source for applying pressure
Procedure:
-
Prepare the Column:
-
Secure the column vertically with a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column.[7]
-
Add a thin layer of sand.[7]
-
Prepare a slurry of silica gel in your chosen non-polar solvent.[14]
-
Pour the slurry into the column and allow the silica to settle, ensuring a level surface.[14]
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through it until the packing is stable.[7]
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).[14]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[14]
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of solid this compound.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Buchner funnel and filter flask)
-
Filter paper
Procedure:
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[3]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to further promote crystallization.[4]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]
-
-
Drying:
-
Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.[12]
-
Visualization of Workflows
Caption: A decision tree for selecting the appropriate purification technique.
Summary of Solvent Properties for Purification
| Purification Technique | Solvent Property | Rationale |
| Recrystallization | High solubility at high temperature, low solubility at low temperature. | Maximizes product recovery upon cooling.[3] |
| Boiling point lower than the melting point of the solute. | Prevents the compound from melting ("oiling out") before dissolving.[12] | |
| Column Chromatography | Low viscosity. | Allows for a good flow rate through the column. |
| Volatile. | Easily removed from the purified product. | |
| Polarity should be optimized for a product Rf of ~0.3. | Provides the best separation of components.[5] |
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Overcoming challenges in the purification of complex heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- NIH. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
- ResearchGate. (n.d.). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-thieno[2,3-c]pyridine.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- Wiley Online Library. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation.
- Longdom Publishing. (2023). Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- YouTube. (2022, February 13). Column Chromatography.
- BenchChem. (n.d.). 3-Bromo-2-methylthieno[2,3-c]pyridine.
- ResearchGate. (n.d.). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines.
- MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.
- PubChem. (n.d.). Thieno(2,3-c)pyridine.
- PubChem. (n.d.). 3-Bromothieno[2,3-c]pyridine.
- MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
- Google Patents. (n.d.). Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives.
- Sigma-Aldrich. (n.d.). 3-Bromothieno[2,3-c]pyridine.
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
- NIH. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- Semantic Scholar. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- PubChem. (n.d.). 3-Bromothieno[2,3-b]pyridine.
- Taylor & Francis Online. (n.d.). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors.
- ResearchGate. (n.d.). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of 2-Bromothieno[2,3-c]pyridine
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate 2-Bromothieno[2,3-c]pyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and achieve successful C-N bond formation.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination of this compound, offering step-by-step solutions based on mechanistic principles and empirical data.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Significant amount of this compound remains unreacted.
-
Low yield of the desired aminated product.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[1][2]
-
Solution 1: Switch to a Pre-catalyst. Pre-catalysts provide a more reliable and efficient generation of the active LPd(0) species compared to traditional Pd(II) sources like Pd(OAc)₂.[3] Consider using a palladacycle pre-catalyst.
-
Solution 2: Ensure Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Solution 3: Evaluate Ligand Choice. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4] For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often effective.[3] If using a bidentate ligand, ensure the bite angle is appropriate for the desired geometry.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond of this compound may not be readily undergoing oxidative addition to the Pd(0) center.[5] This is a common challenge with electron-deficient heteroaromatic halides.
-
Solution 1: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Solution 2: Screen Different Ligands. More electron-donating and sterically hindered ligands can enhance the rate of oxidative addition.
-
-
Inappropriate Base or Solvent: The choice of base and solvent are critical and interdependent.
-
Solution 1: Base Selection. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be necessary to avoid decomposition.[6]
-
Solution 2: Solvent Considerations. Toluene and dioxane are common solvents.[6][7] However, it's crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1][6]
-
Issue 2: Formation of Side Products
Symptoms:
-
Presence of hydrodehalogenation product (thieno[2,3-c]pyridine).
-
Formation of biaryl or other undesired coupled products.
Possible Causes & Solutions:
-
Hydrodehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can compete with the desired amination. It can be promoted by β-hydride elimination from the palladium-amido complex.[8]
-
Solution 1: Optimize Ligand and Base. A bulkier ligand can disfavor the geometry required for β-hydride elimination. The choice of base can also influence this pathway.
-
Solution 2: Lower Reaction Temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. A careful temperature screen is recommended.
-
-
Homocoupling of the Amine or Aryl Halide: This can occur if the catalyst loading is too high or if the reaction conditions favor these undesired pathways.
-
Solution 1: Reduce Catalyst Loading. While counterintuitive when facing low conversion, excessively high catalyst concentrations can lead to unwanted side reactions.[3]
-
Solution 2: Adjust Stoichiometry. Ensure the stoichiometry of the amine and aryl halide is optimized.
-
Issue 3: Catalyst Deactivation
Symptoms:
-
The reaction starts but stalls before completion.
-
Inconsistent results between batches.
Possible Causes & Solutions:
-
Catalyst Poisoning: The thienopyridine core or other functional groups on the substrates can coordinate to the palladium center and inhibit catalysis.[9] Azo groups are a known example of functional groups that can poison the catalyst.[9]
-
Solution 1: Screen Different Ligands. Some ligands are more robust and less susceptible to poisoning by coordinating heteroatoms.
-
Solution 2: Protect Coordinating Groups. If a specific functional group is suspected of poisoning the catalyst, it may need to be temporarily protected.
-
-
Formation of Inactive Palladium Species: Under certain conditions, the palladium can precipitate as palladium black or form inactive dimeric species.[9]
Section 2: Frequently Asked Questions (FAQs)
Catalyst System Selection
Q1: What is a good starting point for catalyst loading? A good starting point for catalyst loading in Buchwald-Hartwig aminations is typically 1-2 mol% of the palladium source.[9] However, this should be optimized for your specific reaction. In some cases, catalyst loadings can be reduced to ppm levels, especially in industrial settings.[10][11]
Q2: Should I use a Pd(0) or Pd(II) source? While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1][2] Pre-catalysts, which are typically Pd(II) complexes that readily form the active Pd(0) catalyst, are often more reliable and can lead to more reproducible results, often allowing for lower catalyst loadings.[3]
Q3: How do I choose the right ligand for this compound? For heteroaromatic halides, especially those that can be challenging substrates, bulky and electron-rich monodentate phosphine ligands are often a good choice. Bidentate phosphine ligands like BINAP and DPPF were among the first to show broad applicability for primary amines.[8] The choice of ligand is highly substrate-dependent, and screening a variety of ligands is often necessary.
Reaction Parameters
Q4: What is the optimal base to use? The choice of base is critical. Strong bases like NaOtBu and LHMDS are very common and effective for a wide range of substrates.[6] However, they can be incompatible with sensitive functional groups.[9] For substrates with base-sensitive functionalities, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are better alternatives.[6]
Q5: Which solvent should I choose? Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[6] Other ethereal solvents like dioxane, THF, and 2-MeTHF can also be used.[6] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1]
Q6: What is the ideal reaction temperature? The optimal temperature will depend on the reactivity of your substrates and the chosen catalyst system. A common starting point is between 80-110 °C. However, a temperature screen is recommended to find the balance between a reasonable reaction rate and the minimization of side products.
Section 3: Experimental Protocols & Data
General Protocol for Catalyst Loading Optimization
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source and the ligand.
-
Reagent Addition: Add this compound, the amine coupling partner, and the base.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Analysis: Upon completion, analyze the crude reaction mixture to determine the conversion and yield.
Table 1: Example Catalyst System Screening Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 |
| 3 | G3-XPhos (1) | - | Cs₂CO₃ (2.0) | Toluene | 90 |
| 4 | Pd₂(dba)₃ (0.5) | RuPhos (1) | LHMDS (1.5) | THF | 80 |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Workflow for Optimizing Catalyst Loading
Caption: A systematic workflow for optimizing catalyst loading.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
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- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for advanced heteroaromatic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the cross-coupling of 2-Bromothieno[2,3-c]pyridine. This substrate, while a valuable building block for novel therapeutics and materials, presents unique reactivity hurdles. This document provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations to empower you to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving very low yields?
This is the most common issue reported with this substrate. The low reactivity stems from a combination of two primary electronic factors:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming stable but unreactive complexes that prevent it from participating in the catalytic cycle.[1][2][3][4] This phenomenon is often referred to as the "2-pyridyl problem" in cross-coupling literature.[5][6][7]
-
Electron-Rich Heterocyclic System: The fused thienopyridine ring system is inherently electron-rich. This high electron density makes the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center—energetically less favorable and therefore slower compared to electron-poor or electron-neutral aryl bromides.
Q2: I see mostly starting material and some debrominated thieno[2,3-c]pyridine. What's happening?
The presence of debrominated product (protodebromination) alongside unreacted starting material suggests that the catalytic cycle is initiating (oxidative addition is occurring to some extent) but is being diverted by side reactions. This often happens when the subsequent step, transmetalation, is slow. The oxidative addition intermediate can instead react with trace water, solvent, or base to replace the bromine with hydrogen before the desired coupling can occur.
Q3: Which cross-coupling reaction (Suzuki, Stille, Buchwald-Hartwig, etc.) is the best choice for this substrate?
There is no single "best" reaction; the success of the transformation is less dependent on the type of coupling (e.g., Suzuki vs. Stille) and more critically dependent on the choice of catalyst system (palladium precursor and ligand) .[8][9][10] That said, certain conditions are favored:
-
Suzuki-Miyaura Coupling: Often the first choice due to the commercial availability and lower toxicity of boronic acids. However, it can be challenging with 2-pyridyl systems due to the instability of the corresponding boronic acids.[5][7][11] Success hinges on using advanced ligands.
-
Stille Coupling: Can be very effective as organostannanes are often more reactive in the transmetalation step.[12][13][14] The primary drawback is the toxicity and removal of tin byproducts.[9]
-
Buchwald-Hartwig Amination: This reaction has seen significant development with specialized ligands designed to couple N-heterocycles.[10][15] It is often a reliable choice for C-N bond formation.
Q4: How can I prevent the pyridine nitrogen from poisoning my catalyst?
The key is to use a ligand that can effectively compete with the pyridine nitrogen for coordination to the palladium center and sterically shield the metal. The most successful ligands are bulky, electron-rich monophosphine ligands , often from the biarylphosphine class (e.g., Buchwald ligands).[16][17] These ligands stabilize the active Pd(0) species, promote rapid oxidative addition, and their steric bulk discourages the formation of inhibitory pyridine-palladium complexes.
Mechanistic Insight: The Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is crucial for effective troubleshooting. For this compound, the cycle is prone to interruption at key stages.
Recommended Experimental Protocols
The following protocols are robust starting points that employ modern catalyst systems designed to overcome the challenges associated with this compound.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a highly active palladacycle precatalyst that rapidly forms the active Pd(0) species, minimizing catalyst deactivation.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial, stir bar, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the SPhos Pd G3 precatalyst.
-
Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M with respect to the limiting reagent).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is for the C-N coupling of this compound with a primary or secondary amine, using a specialized ligand for this transformation.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Step-by-Step Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 5 minutes until a homogeneous catalyst solution forms.
-
Add the this compound.
-
Add the amine coupling partner via syringe.
-
Seal the flask and heat to 100 °C with vigorous stirring for 6-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
By implementing these targeted strategies and understanding the underlying chemical principles, researchers can successfully utilize the valuable this compound scaffold in their synthetic campaigns.
References
-
Ahmad, G., Rasool, N., Rizwan, K., Altaf, A. A., Rashid, U., Mahmood, T., & Ayub, K. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. Available at: [Link]
-
Li, Y., Wang, Y., Lu, B., Ma, D., & Chen, W. (2018). Nitrogen-Doped Carbon Xerogels Supporting Palladium Nanoparticles for Selective Hydrogenation Reactions: The Role of Pyridine Nitrogen Species. ChemCatChem, 10(10), 2243-2251. Available at: [Link]
-
Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]
-
Ahmad, G., Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Semantic Scholar. Available at: [Link]
-
Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4567-4632. Available at: [Link]
-
Ahmad, G., Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed. Available at: [Link]
-
Jans, A., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Das, P., & Chowdhury, C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5290. Available at: [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 201(2), 205-217. Available at: [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia. Available at: [Link]
-
Jans, A., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Rao, X., et al. (2013). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. Available at: [Link]
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. Available at: [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Akkilic, N., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(7), 8419-8431. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wang, Z., et al. (2011). Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. Organic & Biomolecular Chemistry, 9(12), 4437-4440. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-612. Available at: [Link]
-
Wikipedia contributors. (2024). Stille reaction. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
J. C. Baber, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Lee, H. G., et al. (2013). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 52(42), 11033-11037. Available at: [Link]
-
Baber, J. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Baber, J. C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 15(9), 2164–2167. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | Semantic Scholar [semanticscholar.org]
- 3. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Debromination of 2-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for the debromination of 2-Bromothieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. The thieno[2,3-c]pyridine scaffold is a significant core in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My debromination reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can typically be traced back to catalyst activity, reaction conditions, or reagent quality. Let's break down the potential culprits:
-
Catalyst Inactivation: Palladium catalysts are sensitive to oxygen. Inadequate degassing of your reaction mixture can lead to the oxidation of the active Pd(0) species, rendering it ineffective.[4]
-
Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Insufficiently Reactive Hydride Source: The choice and quality of the hydride source are critical.
-
Solution: If using a borohydride source like NaBH₄, ensure it is fresh. For catalytic hydrogenations, verify the quality of your hydrogen source and ensure proper delivery to the reaction. Formic acid and its salts are also common hydride sources in transfer hydrogenations.
-
-
Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor for any signs of decomposition. While some debrominations can be performed at room temperature, others may require heating.[6]
-
-
Ligand Issues (for Palladium Catalysis): The phosphine ligands used to stabilize the palladium catalyst can degrade through oxidation.
-
Solution: Use fresh, high-purity ligands. If you suspect ligand degradation, consider using air-stable pre-catalysts.
-
Question 2: I'm observing significant amounts of side products, particularly homocoupling of the starting material. How can I suppress this?
Answer:
Homocoupling, leading to the formation of a bi-thienopyridine species, is a known side reaction in palladium-catalyzed processes. This typically occurs when the rate of reductive elimination from an Ar-Pd(II)-Ar intermediate competes with the desired hydrodebromination pathway.
-
Causality: This side reaction is often more prevalent at higher catalyst loadings or when the hydride source is not efficiently transferring the hydride to the palladium center.
-
Troubleshooting Steps:
-
Lower Catalyst Loading: Reduce the amount of palladium catalyst used. Start with a screening of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%).
-
Optimize Ligand-to-Metal Ratio: The nature and concentration of the phosphine ligand can influence the relative rates of competing reactions. A higher ligand-to-metal ratio can sometimes suppress side reactions by preventing the formation of coordinatively unsaturated species that may favor homocoupling.
-
Choice of Hydride Source: Ensure the hydride source is added efficiently and is present in a sufficient excess to favor the reductive cleavage of the C-Br bond.
-
Question 3: The reaction is incomplete, and I have a mixture of starting material and product that is difficult to separate. What can I do?
Answer:
Incomplete reactions can be frustrating, especially when purification becomes a challenge. Here's a systematic approach to push the reaction to completion:
-
Reaction Monitoring: First, ensure you are accurately monitoring the reaction. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting material.[5][7][8]
-
Re-dosing the Catalyst: If the reaction has stalled, it could be due to catalyst decomposition. A second addition of a small portion of the catalyst can sometimes restart the reaction.
-
Increasing Reaction Time: Some reactions are simply slow. Allow the reaction to run for a longer period (e.g., 24 hours) while monitoring periodically.
-
Alternative Catalyst Systems: If the above measures fail, consider a different catalyst system. For example, if you are using Pd/C with H₂, you might switch to a homogeneous palladium catalyst with a specific phosphine ligand, which can offer different reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debromination of this compound?
There are several effective methods, with the choice often depending on available equipment and functional group tolerance:
-
Catalytic Hydrogenation: Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate). This is often a clean and efficient method.
-
Palladium-Catalyzed Reductive Dehalogenation: Employing a homogeneous palladium catalyst, such as Pd(PPh₃)₄, with a hydride source like sodium borohydride (NaBH₄) or silanes.[4]
-
Metal-Mediated Reduction: Using metals like Zinc or Magnesium in a protic solvent.[9]
Q2: How do I choose the right solvent for my debromination reaction?
The ideal solvent should dissolve your starting material and reagents, be compatible with the reaction conditions, and facilitate the desired reactivity. Common choices include:
-
Alcohols (Methanol, Ethanol): Often used for reactions with NaBH₄ or catalytic hydrogenation.
-
Ethers (THF, Dioxane): Good choices for many palladium-catalyzed reactions.[5]
-
Aprotic Polar Solvents (DMF, DMA): Can be useful for dissolving polar substrates and reagents, but may require higher temperatures to remove during workup.
Q3: How can I effectively monitor the progress of my debromination reaction?
Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.[10]
-
Thin Layer Chromatography (TLC): A quick and easy method. The product, being less polar than the starting material, should have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion and can help identify volatile byproducts.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and provides molecular weight information for the components of the reaction mixture.[11]
Experimental Protocols
Protocol 1: Palladium on Carbon Catalyzed Hydrogenation
This protocol describes a standard method for debromination using a heterogeneous catalyst.
Materials:
-
This compound
-
Palladium on Carbon (10 wt. % Pd)
-
Methanol (MeOH)
-
Ammonium Formate (HCOONH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add Methanol to dissolve the starting material (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (0.1 eq by weight of the starting material).
-
Add ammonium formate (3.0-5.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional Methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Catalyst System | Hydride Source | Solvent | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | H₂ (1 atm) | EtOH | 25 | >90 |
| 10% Pd/C | HCOONH₄ | MeOH | 25 | 85-95 |
| Pd(PPh₃)₄ | NaBH₄ | THF | 60 | 80-90 |
| Zn dust | Acetic Acid | EtOH | 50 | 70-85 |
Note: Yields are substrate-dependent and may require optimization.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Debromination
Caption: Palladium-catalyzed debromination cycle.
Troubleshooting Decision Tree
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 2-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate catalyst deactivation, a common challenge when working with electron-rich, heteroaromatic substrates.
Introduction: The Challenge of Thienopyridines
This compound is a valuable building block in medicinal chemistry. However, its successful application in palladium-catalyzed cross-coupling reactions is often hampered by catalyst deactivation. The thienopyridine scaffold contains both sulfur and nitrogen heteroatoms, which can strongly coordinate to the palladium center, leading to catalyst poisoning and reduced reaction efficiency.[1][2] This guide provides a structured approach to diagnosing, troubleshooting, and preventing catalyst deactivation in your reactions.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section is designed to help you identify the root cause of your problematic reaction and implement effective solutions.
Symptom: Low or No Product Conversion
A stalled reaction is the most common indicator of catalyst deactivation. Before assuming catalyst issues, it's crucial to rule out other common problems.
Initial Checks:
-
Reagent Purity: Ensure the purity of your this compound, coupling partner (e.g., boronic acid), and base. Impurities can act as catalyst poisons.
-
Solvent Quality: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3]
-
Inert Atmosphere: Confirm that your reaction setup maintains a strictly inert atmosphere (Argon or Nitrogen).[2]
If initial checks are satisfactory, proceed to catalyst-specific troubleshooting.
Diagnosing Catalyst Deactivation
Several mechanisms can lead to the deactivation of your palladium catalyst. Identifying the likely cause is key to finding a solution.
Common Deactivation Pathways:
-
Catalyst Poisoning: The sulfur and nitrogen atoms in the thienopyridine ring can coordinate strongly to the palladium catalyst, blocking active sites.[1][3][4] This is a frequent issue with heteroaryl substrates.[2]
-
Palladium Black Formation: The aggregation of the palladium catalyst into inactive palladium black is a visual indicator of deactivation.[3][5] This can be caused by ligand degradation or unfavorable reaction conditions.
-
Ligand Degradation: The phosphine ligands commonly used in these reactions can degrade, particularly at elevated temperatures, leading to catalyst aggregation.[5][6]
-
Reduction of Pd(II) to Pd(0): In some cases, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.[7][8][9][10]
Experimental Diagnosis:
To pinpoint the cause of deactivation, consider the following diagnostic experiments:
-
Catalyst Filtration Test: If you suspect the formation of inactive heterogeneous palladium species, a hot filtration test can be informative.
-
Ligand Addition: If ligand degradation is suspected, adding a small amount of fresh ligand mid-reaction can sometimes restart a stalled reaction.
Part 2: Preventative Strategies and Optimization
Proactive measures can significantly improve the success rate of your reactions.
Strategic Selection of Catalytic Components
The choice of catalyst, ligand, and base is critical when working with challenging substrates like this compound.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Use pre-formed, air-stable precatalysts (e.g., Pd(OAc)₂, PEPPSI-type catalysts).[11] | These are often more robust and provide more consistent results than generating the active catalyst in situ from Pd₂(dba)₃. |
| Ligands | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[11][12][13][14][15] | These ligands can promote the desired catalytic cycle while minimizing coordination of the thienopyridine nitrogen to the palladium center.[13][15] They also enhance the stability of the catalyst.[11] |
| Base | Screen a variety of bases. Start with weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2] | Strong bases can sometimes promote side reactions. The choice of base can also influence the rate of transmetalation.[16] |
Optimizing Reaction Conditions
Fine-tuning your reaction parameters can have a significant impact on catalyst stability and overall yield.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Aim for the lowest effective temperature.
-
Concentration: Very dilute or highly concentrated reaction mixtures can sometimes promote catalyst aggregation.
-
Additives: In some cases, the addition of salts like LiBr can help to mitigate catalyst inhibition.[5][6]
Part 3: Experimental Protocols
Here are step-by-step guides for key experimental procedures mentioned in this guide.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.[2]
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC, GC-MS, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.[2]
-
Purification: Purify the crude product by flash column chromatography.
Catalyst Reactivation
In some instances, a deactivated catalyst can be partially reactivated.
-
For Palladium Black: While challenging, some protocols suggest that treatment with an oxidizing agent like benzoquinone (BQ) can re-oxidize Pd(0) to the active Pd(II) state.[7][8]
-
For Poisoned Catalysts: If the poison is a known impurity, purification of the starting materials is the most effective solution.[3] Some industrial processes use thermal or chemical treatments for regeneration.[17]
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately. Is this always a sign of failure?
A1: Not necessarily. While the formation of palladium black indicates some catalyst decomposition, it doesn't always mean the reaction has completely failed.[18] However, if you observe a rapid color change to black accompanied by a stalled reaction, it is a strong indicator of significant deactivation.
Q2: Can I use a heterogeneous catalyst like Pd/C for this reaction?
A2: While Pd/C is a versatile catalyst, it is often not ideal for this specific transformation. The strong coordination of the thienopyridine can lead to rapid poisoning of the active sites on the carbon support.[4] Homogeneous catalysts with tailored ligands generally offer better performance for this substrate class.
Q3: I suspect my boronic acid is decomposing (protodeboronation). How can I prevent this?
A3: Protodeboronation is a common side reaction, especially in the presence of water and certain bases.[2] To mitigate this, you can:
-
Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2]
-
Use anhydrous conditions.
-
Screen different bases.
Q4: Are there any analytical techniques to confirm catalyst deactivation?
A4: Yes, several techniques can provide insight into the state of your catalyst. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of the palladium.[3][4][19] In-situ X-ray Absorption Spectroscopy (XAS) can monitor changes in the palladium species throughout the reaction.[7][8][9][10]
Diagrams
Catalyst Deactivation Pathways
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. diva-portal.org [diva-portal.org]
- 11. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
- 19. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 20. scispace.com [scispace.com]
- 21. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Yoneda Labs [yonedalabs.com]
- 28. youtube.com [youtube.com]
- 29. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Article recommendations for Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds | Sciety Labs (Experimental) [labs.sciety.org]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromothieno[2,3-c]pyridine Derivatives
Introduction: The Strategic Importance of Solvent Selection
Thieno[2,3-c]pyridine and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries.[1][2] Their structural framework is a key component in a variety of biologically active molecules, including kinase inhibitors and anticoagulant drugs.[1][3] The functionalization of this scaffold, particularly through bromination at the 2-position of the thiophene ring, yields a versatile building block, 2-Bromothieno[2,3-c]pyridine, which is crucial for further molecular elaboration in drug discovery programs.[4][5][6][7]
However, the synthesis, specifically the electrophilic bromination, is not trivial. The reaction's success—defined by yield, purity, and regioselectivity—is profoundly governed by the choice of solvent. The solvent is not merely an inert medium; it is an active participant that can dictate reaction pathways, stabilize transition states, and modulate the reactivity of the brominating agent.[8][9]
This guide provides field-proven insights and troubleshooting protocols designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the bromination of the thieno[2,3-c]pyridine core?
A: The thieno[2,3-c]pyridine system has multiple potential sites for electrophilic attack. The solvent's role is multifaceted and directly impacts the reaction's outcome in three critical ways:
-
Reagent Activation: The most common and user-friendly brominating agents, such as N-Bromosuccinimide (NBS), are not inherently potent electrophiles. Solvents, particularly polar, protic ones, can activate the N-Br bond through mechanisms like hydrogen bonding. This polarization makes the bromine atom more electrophilic and enhances its reactivity, often allowing for milder reaction conditions.[10]
-
Regiocontrol: The solvent environment influences the stability of the charged intermediates (arenium ions or σ-complexes) that form during electrophilic substitution.[8] By selectively stabilizing the transition state leading to the desired 2-bromo isomer over other possibilities (e.g., 3-bromo), the solvent can dramatically improve regioselectivity and simplify purification.
-
Solubility and Kinetics: The solvent must, at a minimum, solubilize the substrate and reagents. Beyond this, its properties (viscosity, polarity) affect the reaction kinetics, influencing the required temperature and reaction time for optimal conversion.
Q2: What are the primary brominating agents for this transformation, and how does solvent choice relate to them?
A: The two most common agents are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
-
N-Bromosuccinimide (NBS): This is the preferred reagent for laboratory and industrial applications due to its solid, crystalline nature, which makes it easier and safer to handle than liquid bromine.[11] Its effectiveness is highly dependent on activation. In non-polar, aprotic solvents, reactions can be sluggish and may require radical initiators. In polar, hydrogen-bond donating solvents like hexafluoroisopropanol (HFIP), NBS becomes a powerful electrophilic brominating agent.[10]
-
Molecular Bromine (Br₂): While effective, Br₂ is a toxic, corrosive, and volatile liquid, posing significant handling hazards.[12][13] Its reactions often generate HBr as a byproduct, which can lead to unwanted side reactions. While its use is less solvent-dependent for activation, the overall reaction outcome, including selectivity, is still influenced by the solvent medium.[9]
Q3: How do specialized fluorinated solvents like hexafluoroisopropanol (HFIP) offer an advantage over conventional solvents like DCM or Acetic Acid?
A: Hexafluoroisopropanol (HFIP) is a unique and powerful solvent for electrophilic halogenations.[10] Its distinct properties—strong hydrogen-bond donating ability, high ionizing power, and extremely low nucleophilicity—provide several key advantages:
-
Enhanced Reactivity: HFIP forms a strong hydrogen bond with the carbonyl oxygen of NBS, which significantly polarizes the N-Br bond and increases the electrophilicity of the bromine atom. This allows for rapid reactions at or below room temperature, conditions under which many other solvents would show little to no reactivity.[10]
-
High Regioselectivity: The ordered solvent shell and high ionizing power of HFIP can selectively stabilize the desired cationic intermediate, leading to excellent regioselectivity that is often difficult to achieve in other media.[14][15][16]
-
Clean Reactions: By avoiding the need for strong acid catalysts or high temperatures, the use of HFIP often results in cleaner reaction profiles with fewer byproducts, simplifying downstream purification.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
Problem 1: Low or no yield of the desired this compound product.
-
Primary Suspect (Solvent-Related): Insufficient activation of the brominating agent (NBS). Using a standard aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) at room temperature may not provide enough activation for the electrophilic pathway.
-
Troubleshooting Protocol:
-
Solvent Swap: Switch the solvent to hexafluoroisopropanol (HFIP). Its ability to activate NBS via hydrogen bonding can dramatically increase the reaction rate and yield, even at room temperature.[10]
-
Verify Reagent Quality: Ensure the NBS is fresh and has been stored properly. Decomposed NBS is a common source of failed reactions.
-
Temperature Adjustment (Non-HFIP systems): If using a solvent like acetic acid or chloroform, a moderate increase in temperature (e.g., to 40-50 °C) may be necessary to initiate the reaction, though this carries a risk of reduced selectivity.
-
Problem 2: Significant formation of an undesired isomer (poor regioselectivity).
-
Primary Suspect (Solvent-Related): The reaction conditions do not sufficiently differentiate between the electronic and steric environments of the C2 and C3 positions on the thiophene ring. The kinetic and thermodynamic products may be different, and the solvent can influence which pathway is favored.[14][16]
-
Troubleshooting Protocol:
-
Employ a Discriminating Solvent: As with low yield, HFIP is the primary solution. Its highly organized and polar nature can create a larger energetic gap between the transition states leading to the different isomers, strongly favoring C2 bromination.[10]
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically C2 bromination for this class of heterocycles.
-
Avoid Strong Brønsted or Lewis Acids: Unless a specific catalytic cycle is intended, adding strong acids can alter the substrate's electronic profile (e.g., by protonating the pyridine nitrogen) and change the regiochemical outcome unpredictably.
-
Problem 3: Formation of di-brominated and other poly-halogenated byproducts.
-
Primary Suspect: The mono-brominated product is sufficiently activated to react faster than the starting material, or the reaction was allowed to proceed for too long.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise amount of NBS, typically between 1.0 and 1.05 equivalents. Do not use a large excess.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Reverse Addition: Consider adding the solution of the thieno[2,3-c]pyridine substrate to the NBS solution. This maintains a low concentration of the activated product in the presence of the brominating agent, minimizing the chance of a second bromination.
-
Data Summary & Recommended Protocols
Table 1: Comparative Effects of Solvents on the Bromination of Thieno[2,3-c]pyridine with NBS
| Solvent | Typical Conditions | Relative Rate | Regioselectivity (2-bromo) | Common Issues | Reference Insight |
| HFIP | RT, 1-3 h | Very Fast | Excellent (>95%) | Higher cost, requires careful handling | Enables mild, highly regioselective halogenation.[10] |
| Acetic Acid | 25-50 °C, 4-12 h | Moderate | Good to Moderate | Potential for side reactions, longer times | Classic solvent for electrophilic bromination. |
| DCM / Chloroform | RT, 12-24 h | Slow | Moderate to Poor | Sluggish, often requires catalyst or initiator | Can lead to mixtures of isomers.[9] |
| Acetonitrile (ACN) | RT to 60 °C, 8-24 h | Slow to Moderate | Moderate | Incomplete conversion, byproduct formation | Polarity can help, but lacks activating ability. |
Experimental Protocol: Regioselective Synthesis of this compound via NBS/HFIP Method
This protocol is designed as a self-validating system, where the expected outcome under these conditions is a clean, high-yield conversion to the 2-bromo isomer.
Materials:
-
Thieno[2,3-c]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the thieno[2,3-c]pyridine substrate in HFIP (approx. 0.1 M concentration).
-
Reagent Addition: To the stirring solution, add NBS in a single portion at room temperature (20-25 °C). Note: The reaction is often rapid and may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize HFIP acidity), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization.
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the key stages of the synthesis, highlighting the critical role of solvent selection.
Caption: Experimental workflow for this compound synthesis.
Proposed Mechanism of NBS Activation by HFIP
This diagram illustrates the causal relationship between the HFIP solvent and the activation of the NBS brominating agent, leading to selective electrophilic attack.
Caption: Proposed mechanism for HFIP-activated NBS bromination.
References
- Gunduz, M. G., et al. (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen.
- Daly, K., et al. (2020). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry.
- González, J. F., & Ortin Remon, I. (Eds.). Special Issue: Heterocyclic Compounds in Drug Discovery and Their Medical Applications. Molecules.
- Research and Reviews (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
- To, T. A., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science.
- International Journal of Scientific Research & Technology (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT.
- Unknown Author. (Year). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar.
- Verstraete, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules.
- To, T. A., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. ResearchGate.
- Unknown Author. (Year). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect.
- To, T. A., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. ResearchGate.
- Tang, R.-J., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry.
- Gunduz, M. G., et al. (2024). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.
- Unknown Author. (Year). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. ResearchGate.
- Cativiela, C., et al. (1983). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2.
- Gunduz, M. G., et al. (2024). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. EurJOC.
- Benchchem. 3-Bromo-2-methylthieno[2,3-c]pyridine. Benchchem.
- El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate.
- Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
- Eldehna, W. M., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate.
- Organic Chemistry Portal. Pyridine synthesis.
- Zhang, H., et al. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm.
- Carron, C. L. C., et al. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] pyridine. Google Patents.
- Verstraete, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate.
- Ghorab, M. M., et al. (2018). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cogent Chemistry.
- Unknown Author. (Year). Selectivity of Aryl and Benzylic Bromination. University of Glasgow.
- Tokyo Chemical Industry (India) Pvt. Ltd. (Year). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. TCI Chemicals.
- Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Stanbury, P. F., et al. (1983). Kinetics and mechanism of the reaction of bromine with thiocyanate. Inorganic Chemistry.
- Conde, S., et al. (1986). 2-halo-pyridines. Google Patents.
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
strategies to avoid homocoupling in Suzuki reactions of 2-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation, particularly the formation of homocoupled byproducts. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction conditions.
The Challenge: Homocoupling in Thienopyridine Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, but its application to electron-deficient heteroaryl halides like this compound is not without its nuances. One of the most persistent side reactions is the homocoupling of the organoboron reagent, which leads to the formation of a symmetrical biaryl impurity. This not only consumes valuable starting material and reduces the yield of your desired product but also introduces a purification challenge, as the homocoupled product often has similar polarity to the target molecule.
This guide provides a structured approach to diagnosing the root causes of homocoupling and implementing effective strategies to suppress it.
Troubleshooting Guide: A Logic-Based Workflow
When significant homocoupling is observed, a systematic approach is required to pinpoint the cause. The following workflow provides a logical sequence for diagnosing and resolving the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic causes of boronic acid homocoupling?
A1: Homocoupling predominantly arises from two interconnected pathways:
-
Oxidative Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2][3]
-
Reductive Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to the catalytically active Pd(0) state is required.[3] This reduction can be mediated by the boronic acid itself, where two molecules of the boronic acid are coupled together to form the dimer, reducing Pd(II) to Pd(0) in the process.[3][4]
The diagram below illustrates the divergence from the desired catalytic cycle.
Caption: Suzuki catalytic cycle vs. the competing homocoupling pathway.
Q2: Why is my choice of palladium source so critical?
A2: As outlined in A1, Pd(II) sources can directly promote homocoupling as a means to generate the active Pd(0) catalyst.[5] To circumvent this, it is highly recommended to:
-
Use a Pd(0) source: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ begin the reaction in the correct oxidation state, removing the need for an in-situ reduction step that can consume your boronic acid.[5]
-
Employ a modern precatalyst: Buchwald's G3 and G4 precatalysts are engineered to cleanly and efficiently generate the active monoligated Pd(0) species upon activation, which significantly minimizes side reactions.[5][6]
Q3: How do ligands influence homocoupling?
A3: Ligands are arguably the most important variable to tune. They stabilize the palladium center and modulate its reactivity. For suppressing homocoupling:
-
Steric Bulk is Key: Bulky ligands, such as the biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a sterically hindered environment around the palladium atom.[5][6] This steric shield promotes the desired reductive elimination to form the cross-coupled product and disfavors the formation of intermediates required for homocoupling.[7]
-
Electron-Richness Helps: Electron-donating ligands enhance the rate of oxidative addition, which is often the rate-limiting step, particularly for less reactive aryl bromides.[3][8] This can help the desired catalytic cycle outcompete the homocoupling pathway.
| Ligand Class | Examples | Key Features | Effect on Homocoupling |
| Simple Phosphines | PPh₃, PCy₃ | Less bulky, moderately electron-donating. | Prone to homocoupling, especially with reactive boronic acids. |
| Bidentate Phosphines | dppf, XantPhos | Can stabilize the catalyst but may not be bulky enough. | Moderate suppression. Can be effective but often require optimization. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Very bulky and electron-rich biaryl phosphines. | Highly Effective. Designed to promote reductive elimination and minimize side reactions.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically demanding. | Highly Effective. Offer excellent stability and activity, often suppressing homocoupling.[7] |
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for activating the boronic acid to facilitate transmetalation.[9][10] However, its strength and nature can impact side reactions.
-
Mechanism of Action: The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is required for the transmetalation step.[7][9]
-
Recommended Bases: For substrates like this compound, moderately strong inorganic bases are often the best starting point. Strong bases like NaOH or KOH can promote side reactions and are often not necessary.[11]
-
K₂CO₃ (Potassium Carbonate): A reliable, all-purpose base for many Suzuki couplings.[11]
-
K₃PO₄ (Potassium Phosphate): A slightly stronger, non-nucleophilic base that is particularly effective in anhydrous conditions and can sometimes prevent protodeboronation of sensitive boronic acids.[12]
-
Cs₂CO₃ (Cesium Carbonate): Often provides higher reactivity due to the solubility of its boronate salts, but is more expensive.
-
Optimized Experimental Protocol
This protocol incorporates best practices to minimize homocoupling for the Suzuki-Miyaura coupling of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos Ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
-
Schlenk flask or microwave vial with stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen for at least 30 minutes to rigorously remove dissolved oxygen.[2][4] A 10:1 mixture of dioxane:water is a good starting point.
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst and additional XPhos ligand. Briefly open the Schlenk flask under a strong counterflow of inert gas and add the catalyst/ligand mixture.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The final reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Using a slightly lower temperature can often disfavor side reactions relative to the desired coupling.[13][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the limiting reagent is consumed (typically 2-12 hours), cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Justification for Choices:
-
XPhos Pd G3: A state-of-the-art precatalyst that ensures clean generation of the active Pd(0) species, directly addressing a primary cause of homocoupling.[5]
-
K₃PO₄: A competent base that is effective in promoting the reaction while minimizing the risk of base-mediated side reactions.[12]
-
Rigorous Degassing: Directly mitigates the oxygen-driven oxidative homocoupling pathway.[2][4]
-
Moderate Temperature: Balances reaction rate with suppression of thermal decomposition and side reactions.[13]
By implementing these evidence-based strategies, researchers can significantly improve the yield and purity of their desired 2-arylthieno[2,3-c]pyridine products, paving the way for more efficient and successful drug discovery and development campaigns.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lemos, A. S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
-
Lemos, A. S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction | Request PDF. Retrieved from [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (2012). Role of a base in Suzuki-Miyaura reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2012). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
Reddit. (2012). Suzuki coupling help. Retrieved from [Link]
-
ResearchGate. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]
-
Europe PMC. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2012). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
ResearchGate. (2004). Temperature effect on coupling reaction. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 2-Bromothieno[2,3-c]pyridine Functionalization
Welcome to the technical support center for monitoring the functionalization of 2-Bromothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic building block.[1] The thienopyridine core is a significant scaffold in medicinal chemistry, and successful, well-monitored reactions are critical for advancing research.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the two most common reaction monitoring techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Thin Layer Chromatography (TLC) Troubleshooting & FAQs
TLC is a rapid, cost-effective, and indispensable tool for the real-time monitoring of organic reactions.[3] However, the unique properties of nitrogen-containing heterocycles like this compound and its derivatives can present specific challenges.
Frequently Asked Questions (TLC)
Question: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?
Answer: Streaking is a common issue when analyzing basic compounds like pyridines on acidic silica gel.[4] The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor spot morphology.[4][5]
-
Causality: The lone pair of electrons on the pyridine nitrogen forms a strong interaction (acid-base interaction) with the acidic silica gel. This causes a portion of the analyte molecules to "stick" to the baseline and then slowly elute, resulting in a streak rather than a compact spot. Overloading the sample can also exacerbate this issue.[6][7]
-
Troubleshooting Protocol:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%.[5][6] Alternatively, a 10% solution of ammonium hydroxide in methanol can be used as a component of your mobile phase.[6][8]
-
Reduce Sample Concentration: Your sample may be too concentrated.[5] Dilute your reaction aliquot significantly in an appropriate solvent (e.g., dichloromethane or ethyl acetate) before spotting on the TLC plate.
-
Consider Alternative Stationary Phases: If streaking persists, consider using neutral alumina plates or reversed-phase TLC plates, although this will require developing a new solvent system.[4]
-
Question: My starting material (this compound) and product have very similar Rf values. How can I improve the separation?
Answer: Poor separation between two spots with similar polarities is a frequent challenge. The goal is to find a solvent system that can better differentiate between the subtle polarity differences of your reactant and product.
-
Causality: The Retention Factor (Rf) is determined by the partitioning of the analyte between the stationary phase and the mobile phase.[9][10] If both your starting material and product have very similar polarities, they will interact with the silica gel and dissolve in the mobile phase to a similar extent, resulting in close Rf values.
-
Troubleshooting Protocol:
-
Systematically Vary Solvent Polarity: If your spots are running too high (high Rf), your eluent is too polar; decrease its polarity. If your spots are staying too low (low Rf), increase the eluent polarity.[4][10] A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[8] Systematically prepare several eluent mixtures with varying ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal separation.[10]
-
Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system doesn't work, you need to change the nature of the solvents themselves. Different solvents have different abilities to engage in hydrogen bonding or dipole-dipole interactions. For instance, swapping ethyl acetate for dichloromethane or adding a small amount of methanol can significantly alter the separation.[4]
-
Utilize a Co-spot: To confirm if you are seeing two distinct spots or just one elongated one, use a "co-spot." On the TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a central lane where you spot both the starting material and the reaction mixture on top of each other. If you have two compounds, the co-spot lane will show two distinct spots (or a vertically elongated spot if separation is poor).[11]
-
Table 1: Recommended Starting Solvent Systems for Thienopyridine Derivatives on Silica Gel
| Polarity of Compound | Recommended Solvent System (v/v) | Rationale |
| Non-polar to Medium | 10-50% Ethyl Acetate in Hexanes | A versatile system for general-purpose monitoring of many organic reactions.[10] |
| Medium to Polar | 5-10% Methanol in Dichloromethane | The addition of methanol significantly increases polarity, helping to move more polar compounds off the baseline.[6] |
| Polar/Basic | 1-10% of (10% NH4OH in MeOH) in Dichloromethane | The basic modifier is crucial for obtaining good peak shape for pyridine-containing molecules.[6][8] |
Question: I don't see any spots on my TLC plate after visualization. What went wrong?
Answer: The absence of spots can be due to several factors, ranging from sample concentration to the visualization method itself.
-
Causality: The most common reasons are that the sample concentration is too low to be detected, the compound does not respond to the visualization technique (e.g., not UV-active), or the sample was inadvertently washed away during development.[7]
-
Troubleshooting Protocol:
-
Check UV Activity: this compound and many of its aromatic derivatives are UV-active. View the plate under a UV lamp (254 nm). If you see no spots, the issue is likely concentration or spotting technique.
-
Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to fully evaporate between applications. This concentrates the analyte on the baseline.[7]
-
Check Your Spotting Technique: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[7]
-
Use a Chemical Stain: If your product is not UV-active, you will need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with most organic compounds that can be oxidized.
-
TLC Experimental Workflow
The following diagram outlines a robust workflow for monitoring your reaction.
Caption: Standard TLC workflow for reaction monitoring.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting & FAQs
LC-MS provides both separation (LC) and mass identification (MS), offering a much higher degree of certainty in reaction monitoring compared to TLC.[12] It is invaluable for identifying products, byproducts, and confirming the consumption of starting materials.
Frequently Asked Questions (LC-MS)
Question: I'm seeing a characteristic isotopic pattern for my starting material, but what should I expect for my product?
Answer: this compound contains one bromine atom. Bromine has two major isotopes, 79Br and 81Br, that exist in an approximate 1:1 ratio.[13][14] This results in a distinctive "doublet" peak in the mass spectrum for any bromine-containing ion, where two peaks of nearly equal intensity are separated by 2 m/z units.[13][14]
-
Causality & Interpretation:
-
Starting Material: For the protonated molecular ion [M+H]+ of this compound (MW: 214.08 g/mol [15][16]), you should observe two peaks of roughly equal height at approximately m/z 214 and 216.
-
Product: The expected isotopic pattern for your product depends on the reaction.
-
If Bromine is Retained (e.g., functionalization on the pyridine ring): Your product will also exhibit the 1:1 doublet pattern, but shifted to the new, higher mass of the product.
-
If Bromine is Displaced (e.g., Suzuki or Buchwald-Hartwig coupling): The characteristic 1:1 doublet will disappear from the product's mass spectrum. This is a powerful diagnostic tool to confirm a successful coupling reaction.[17][3] The product peak will appear as a single major peak (with its own smaller M+1, M+2 peaks from natural carbon-13 abundance, etc.).
-
-
Question: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape in LC is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Causality: Similar to TLC, the basic pyridine nitrogen can interact with residual, acidic silanol groups on C18 columns, leading to peak tailing.[18][19] Additionally, using an injection solvent that is much stronger than the mobile phase can cause peak distortion.[19][20]
-
Troubleshooting Protocol:
-
Acidify the Mobile Phase: Add an acidic modifier to the mobile phase. Formic acid (0.1%) is a common and effective choice for LC-MS as it is volatile and protonates basic analytes like pyridines.[21] This ensures the analyte carries a positive charge and minimizes undesirable interactions with the stationary phase.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. Injecting a sample dissolved in a very strong organic solvent (like pure acetonitrile) while the mobile phase is highly aqueous can lead to poor peak shape.[19]
-
Check for Column Contamination: Contamination from previous samples can lead to peak shape issues.[22] Run a blank gradient and consider flushing the column with a strong solvent if you see evidence of carryover.
-
Question: I'm not getting a good signal for my compound, or the signal is inconsistent. What can I do?
Answer: Poor signal intensity or instability in LC-MS can stem from the analyte's properties, the mobile phase composition, or the ion source settings.
-
Causality: Electrospray ionization (ESI), the most common LC-MS interface, relies on creating charged droplets that evaporate to yield gas-phase ions. The efficiency of this process is highly dependent on the analyte's ability to hold a charge and the composition of the mobile phase.[23] Contaminants in the sample or mobile phase can suppress the ionization of your target analyte.[21][24]
-
Troubleshooting Protocol:
-
Optimize Ionization Mode: The thieno[2,3-c]pyridine core contains a basic nitrogen atom, which is readily protonated. Therefore, you should be using positive ion mode ESI (+ESI).
-
Ensure Mobile Phase Compatibility: As mentioned, using a mobile phase additive like 0.1% formic acid will promote protonation and enhance the ESI signal. Avoid non-volatile buffers like phosphates, which will contaminate the mass spectrometer.[21]
-
Optimize Source Parameters: Perform an infusion analysis of your compound to optimize key source parameters like capillary voltage, gas flow, and temperature. What works for one compound may not be optimal for another.[21]
-
Sample Clean-up: If your reaction mixture is crude (containing salts, catalysts, etc.), these non-volatile components can suppress your signal and contaminate the source. A simple filtration or solid-phase extraction (SPE) of your diluted aliquot can significantly improve data quality.[24]
-
Table 2: Common Adducts and Patterns in LC-MS (+ESI) of Thienopyridines
| Observed Ion | Identity | Cause & Notes |
| [M+H]+ | Protonated Molecule | The target ion for analysis. Formed by the addition of a proton. |
| [M+Na]+ | Sodium Adduct | Common adduct from glassware, solvents, or buffers. Appears at M+23. |
| [M+K]+ | Potassium Adduct | Less common than sodium, but possible. Appears at M+39. |
| [M+CH3CN+H]+ | Acetonitrile Adduct | Can occur when acetonitrile is used as the organic mobile phase component. Appears at M+42. |
| [2M+H]+ | Protonated Dimer | Can be observed at higher analyte concentrations. |
LC-MS Logical Troubleshooting Workflow
This diagram illustrates a systematic approach to diagnosing LC-MS issues.
Caption: A decision tree for troubleshooting common LC-MS issues.
By systematically addressing these common issues, researchers can achieve reliable and clear monitoring of their this compound functionalization reactions, leading to more efficient optimization and discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Advion, Inc. (n.d.). SUZUKI REACTION MONITORING.
- Advion, Inc. (n.d.). REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA).
- Merck. (n.d.). Catalyst Screening & TLC-MS for Reaction Analysis.
- Cromlab Instruments. (n.d.). SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER.
- alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
- Benchchem. (n.d.). This compound | 756477-36-8.
- PubChem. (n.d.). This compound.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- GTFCh. (n.d.). Pitfalls in LC-MS(-MS) Analysis.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- BioPharm International. (2001, November). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-thieno[2,3-c]pyridine.
- Benchchem. (n.d.). 3-Bromo-2-methylthieno[2,3-c]pyridine.
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Technical Support Center: Workup Procedures for Reactions Involving 2-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromothieno[2,3-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup of reactions involving this versatile heterocyclic building block. As a key intermediate, successful purification of its reaction products is critical for advancing medicinal chemistry and drug discovery programs.[1] This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your workup strategies.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of common cross-coupling reactions with this compound, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Issue 1: Persistent Palladium Contamination in the Final Product
Symptom: Your purified product, appearing clean by TLC and ¹H NMR, shows residual palladium content upon analysis by ICP-MS or appears as a greyish or black solid.
Causality: Palladium catalysts, especially in their Pd(0) state, can form colloidal nanoparticles that are difficult to remove through simple filtration or extraction.[2] The nitrogen atom in the pyridine ring of the thieno[2,3-c]pyridine scaffold can also coordinate to palladium species, making them more soluble in the organic phase and harder to separate from the desired product.
Step-by-Step Troubleshooting Protocol:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, toluene). Pass the mixture through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst.[2]
-
Aqueous Wash with a Chelating Agent: Transfer the filtrate to a separatory funnel. Wash the organic layer with an aqueous solution of a mild chelating agent. A 1% aqueous solution of sodium thiosulfate can be effective in sequestering palladium.[3] Alternatively, a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) can be used.
-
Thiol-Based Scavengers: If palladium contamination persists, consider using a solid-supported metal scavenger. Thiol-functionalized silica gels are particularly effective at binding palladium. Stir the organic solution of your product with the scavenger for a few hours at room temperature, then filter.
-
Activated Carbon Treatment: As a final purification step, you can pass a solution of your compound through a small plug of activated carbon. This is often effective at removing trace amounts of palladium and other colored impurities.
Issue 2: Emulsion Formation During Aqueous Extraction
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult and leading to product loss.
Causality: The amphiphilic nature of certain thienopyridine derivatives, coupled with the presence of inorganic salts from the reaction, can lead to the formation of stable emulsions. The basic nitrogen of the pyridine ring can also become protonated during acidic washes, increasing its aqueous solubility and contributing to emulsification.
Troubleshooting and Prevention:
| Strategy | Description | Rationale |
| Brine Wash | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently agitate. | The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing the organic components into the organic layer and helping to break the emulsion. |
| Solvent Modification | Add a small amount of a more nonpolar solvent like hexanes or a more polar solvent like methanol to the mixture. | Changing the overall polarity of the biphasic system can disrupt the stability of the emulsion. |
| Filtration through Celite® | Pass the entire emulsified mixture through a pad of Celite®. | The fine particles of Celite® can help to break up the emulsion by providing a large surface area for the droplets to coalesce. |
| Centrifugation | If available, centrifuging the mixture can accelerate the separation of the layers. | The centrifugal force aids in breaking the emulsion and compacting the interfacial layer. |
Issue 3: Low Recovery After a Suzuki-Miyaura Coupling Workup
Symptom: The yield of the desired biaryl product is significantly lower than expected after aqueous workup and purification.
Causality: Several factors can contribute to low yields in Suzuki-Miyaura couplings. One common issue is the premature hydrolysis of the boronic acid or boronic ester starting material, a process known as protodeboronation.[4] This is particularly relevant when using aqueous bases. Additionally, the product may have some solubility in the aqueous phase, especially if it contains polar functional groups. While boronic esters are generally more stable than boronic acids, they can still hydrolyze under certain conditions.[5][6] Recent studies have shown that boronic esters can participate directly in the transmetalation step without prior hydrolysis.[7][8]
Optimized Workup Protocol for Suzuki-Miyaura Reactions:
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or toluene. Perform multiple extractions (e.g., 3 x 20 mL) to ensure complete recovery of the product from the aqueous phase.[9]
-
Washing: Wash the combined organic layers with brine to remove excess water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is often effective.
Workflow for Suzuki-Miyaura Workup Decision Making:
Caption: Decision workflow for a standard Suzuki-Miyaura reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for quenching a Buchwald-Hartwig amination reaction involving this compound?
A1: For Buchwald-Hartwig aminations, which often use strong bases like sodium tert-butoxide, a careful quenching procedure is essential.[10][11] After cooling the reaction to room temperature, slowly add a saturated aqueous solution of ammonium chloride. This will neutralize the excess base and quench any remaining reactive species. Following the quench, proceed with a standard extractive workup.
Q2: My product seems to be water-soluble. How can I improve my extraction efficiency?
A2: If your product exhibits significant water solubility, consider using a continuous liquid-liquid extractor. Alternatively, performing multiple extractions with a larger total volume of organic solvent can improve recovery. Salting out the aqueous layer by adding a significant amount of sodium chloride can also decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
Q3: I am performing a metalation reaction (e.g., with n-BuLi) followed by quenching with an electrophile. What is a safe and effective workup procedure?
A3: Organometallic reactions involving strong bases like n-butyllithium must be quenched with extreme care.[12] Cool the reaction mixture in an ice or dry ice/acetone bath. Slowly add a proton source like a saturated aqueous solution of ammonium chloride or even methanol, ensuring the temperature remains low. Once the quenching is complete and no more gas evolution is observed, you can allow the mixture to warm to room temperature and proceed with a standard aqueous workup.[12]
Q4: Are there any specific stability concerns with this compound or its derivatives during workup?
A4: Thienopyridine scaffolds are generally stable under typical workup conditions. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided as it could potentially lead to decomposition. It is always advisable to perform workups at room temperature unless otherwise specified.
Q5: What are the best practices for storing this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed when not in use.
Logical Relationship Diagram for Troubleshooting Workup Issues:
Sources
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- 12. epfl.ch [epfl.ch]
Technical Support Center: Strategies for the Removal of Palladium Residues from 2-Bromothieno[2,3-c]pyridine Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing palladium residues from 2-Bromothieno[2,3-c]pyridine and related heterocyclic compounds. The methodologies and principles discussed herein are grounded in established chemical practices and aim to ensure the purity and safety of final products, particularly those intended for pharmaceutical applications.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding palladium contamination in the synthesis of this compound.
Q1: What are the primary sources of palladium contamination in my this compound product?
Palladium contamination is a common issue arising from the use of palladium catalysts in cross-coupling reactions, which are frequently employed in the synthesis of complex organic molecules like this compound.[1][2] The specific nature of the palladium species in your reaction mixture can vary, ranging from soluble Pd(II) complexes to colloidal Pd(0) nanoparticles.
Q2: Why is the removal of palladium residues from my final product critically important?
The removal of palladium is crucial for several reasons:
-
Regulatory Compliance: Regulatory bodies such as the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have established strict limits on the amount of residual metals in active pharmaceutical ingredients (APIs).[3][4][5]
-
Downstream Reaction Interference: Residual palladium can interfere with subsequent synthetic steps, leading to undesired side reactions or catalyst poisoning.[6]
-
Product Stability and Toxicity: Palladium residues can affect the stability and shelf-life of the final compound and are considered toxic at certain levels.[3]
Q3: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
The acceptable limits for palladium depend on the route of administration of the final drug product. For oral medications, the permitted daily exposure (PDE) is generally 100 µ g/day , which often translates to a concentration limit of 10 ppm.[5][7] For parenteral drugs, the limit is significantly lower, at 10 µ g/day , corresponding to a 1 ppm limit.[7]
Q4: What are the main strategies for removing palladium residues?
Palladium removal techniques can be broadly categorized into three main approaches:
-
Adsorption: Utilizing solid-supported scavengers to bind and remove palladium from solution.[6]
-
Extraction/Precipitation: Using liquid-liquid extraction with a chelating agent or inducing precipitation of the palladium species.[6]
-
Crystallization: Purifying the desired product through crystallization, leaving the palladium impurities in the mother liquor.[3]
Q5: How do I select the most appropriate palladium scavenger for my this compound product?
The choice of scavenger depends on several factors, including the nature of the palladium species, the solvent system, and the properties of your product.[6] A screening study is often the most effective way to identify the optimal scavenger.[8][9] Thiol-functionalized silica gels, such as SiliaMetS Thiol, are often a good starting point due to their versatility and effectiveness against a broad range of palladium species.[10][11][12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the removal of palladium from this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| High residual palladium levels after initial purification. | The nitrogen atom in the thienopyridine ring can form a stable complex with palladium, making it difficult to remove.[13] | Employ a high-affinity scavenger: Use a scavenger specifically designed for strong metal binding, such as those with thiol or dimercaptotriazine (DMT) functional groups.[11][13] Optimize scavenging conditions: Experiment with different temperatures, reaction times, and scavenger equivalents to maximize removal efficiency.[9] |
| Significant product loss during the scavenging process. | Non-specific adsorption of the product onto the scavenger material, which is a common issue with activated carbon.[6][13] | Screen for selective scavengers: Test various scavengers to find one that selectively binds palladium with minimal affinity for your product. Silica-based scavengers often exhibit lower non-specific binding.[6][8] Wash the scavenger thoroughly: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product. |
| Inconsistent results with the chosen scavenger. | The form of the palladium species (e.g., Pd(0) vs. Pd(II), ligated vs. unligated) can vary between batches, affecting scavenger performance.[6] | Characterize the palladium species: If possible, try to identify the nature of the palladium in your reaction mixture. Use a broad-spectrum scavenger: Select a scavenger that is effective against multiple forms of palladium, such as SiliaMetS Thiourea.[10][11] |
| Scavenger-related impurities in the final product. | Leaching of organic molecules from polymer-based scavengers or incomplete removal of the scavenger itself. | Choose a high-purity, low-leachable scavenger: Silica-based scavengers are generally preferred for their stability and low leachability.[14] Ensure complete removal: Use a fine filter to remove all scavenger particles after treatment. |
| Color of the isolated product is not indicative of palladium content. | Trace amounts of palladium can be present even in colorless or off-white solids.[9] | Rely on quantitative analysis: Do not use color as a measure of purity. Always use a sensitive analytical technique like ICP-MS to quantify palladium levels.[3][15] |
In-Depth Methodologies for Palladium Removal
This section details various techniques for palladium removal, providing scientific rationale and step-by-step protocols.
Adsorption using Solid-Supported Scavengers
Adsorption is a widely used and highly effective method for palladium removal. It involves treating the product solution with a solid material that has a high affinity for palladium.
Mechanism of Action
Solid-supported scavengers are typically silica gel or polymer beads that have been functionalized with ligands that chelate palladium. The most common functional groups include thiols, thioureas, and amines.[11] The process relies on the formation of a strong coordinate bond between the scavenger's functional group and the palladium atom, effectively immobilizing the metal on the solid support.[6] This allows for easy removal of the palladium-scavenger complex by simple filtration.
Diagram: Scavenger Selection Workflow
Caption: A decision-making workflow for selecting and optimizing a palladium scavenger.
Experimental Protocol: Palladium Scavenging with SiliaMetS® Thiol
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, THF) to a concentration of approximately 50 mg/mL.
-
Scavenger Addition: Add SiliaMetS® Thiol (typically 3-5 equivalents relative to the initial amount of palladium catalyst used) to the solution.[13]
-
Stirring: Stir the mixture at room temperature for 4-24 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve scavenging efficiency, but should be tested to ensure product stability.[9]
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[3][15]
Activated Carbon Treatment
Activated carbon is a cost-effective adsorbent for palladium removal.[16][17] However, it can be less selective than functionalized scavengers and may lead to product loss.[6][13]
Mechanism of Action
The porous structure of activated carbon provides a large surface area for the adsorption of palladium species.[16] The removal mechanism can involve both physisorption (weak van der Waals forces) and chemisorption (formation of stronger bonds with surface functional groups).[6]
Experimental Protocol: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the product) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating for 2-12 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Analysis: Analyze the purified product for palladium content and assess for product loss.
Crystallization
Recrystallization can be an effective method for palladium removal, particularly when the palladium impurities are more soluble in the mother liquor than the desired product.
Principle
The process relies on the difference in solubility between the this compound product and the palladium-containing impurities in a chosen solvent system. As the product crystallizes out of the solution upon cooling or addition of an anti-solvent, the impurities remain dissolved in the supernatant.
Diagram: Palladium Removal via Crystallization
Caption: The process of palladium removal through crystallization.
Analytical Methods for Palladium Quantification
Accurate quantification of palladium residues is essential to ensure the effectiveness of the chosen removal method and to meet regulatory requirements.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for trace metal analysis, capable of detecting palladium at parts-per-billion (ppb) levels.[3][15]
-
Atomic Absorption Spectroscopy (AAS): Another widely used technique for quantifying metal content.[15]
-
X-Ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening of palladium levels.[18][19]
References
- Creaser, C. S., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 9(2), 167-171.
-
Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers. Retrieved from [Link]
-
Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Retrieved from [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1545-1565.
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]
-
PubMed. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Retrieved from [Link]
-
PubMed Central. (n.d.). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. Retrieved from [Link]
-
Ledoux & Co. (2025). How to Test for Palladium: Reliable Methods for Accurate Results. Retrieved from [Link]
-
PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]
- Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
-
ResearchGate. (n.d.). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Retrieved from [Link]
-
MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from [Link]
-
Biotage. (2008). Metal Scavengers for the Process Industry. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]
-
Reddit. (2024). Pd and other metals in pharmaceutical chemistry. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
MDPI. (2023). Exploring the Impact of Palladium Loading on Pd-Based Three-Way Catalyst Performance and Propane Reactivity for Emission Reduction in Liquefied Petroleum Gas Engines. Retrieved from [Link]
-
MDPI. (n.d.). From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. Retrieved from [Link]
-
YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Retrieved from [Link]
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Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromothieno[2,3-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize reaction temperature and time for various palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the thieno[2,3-c]pyridine scaffold, particularly the influence of the nitrogen atom, can present unique challenges in achieving high yields and purity. This resource is designed to provide both theoretical understanding and practical, field-proven solutions to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your Suzuki, Buchwald-Hartwig, or Sonogashira coupling with this compound, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material even after prolonged reaction times.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: Many cross-coupling reactions require a specific thermal threshold to proceed at an optimal rate.[1] If the temperature is too low, the catalytic cycle, particularly the oxidative addition and reductive elimination steps, may be sluggish.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring of your substrate can coordinate with the palladium catalyst, leading to deactivation.[7] This is a common issue with nitrogen-containing heterocycles.
-
Inadequate Mixing: In biphasic or heterogeneous reaction mixtures, poor stirring can limit the interaction between reactants and the catalyst.
-
Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous. For very dense inorganic bases that may settle, vigorous stirring is crucial.[9]
-
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)
Your reaction yields the desired product, but it is contaminated with significant amounts of homocoupled products (from the boronic acid in Suzuki reactions) or the debrominated thieno[2,3-c]pyridine.
Potential Causes & Solutions:
-
Presence of Oxygen (Homocoupling): Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a common side reaction in Suzuki couplings.[1]
-
Protodeboronation (Suzuki Reactions): This involves the replacement of the boronic acid group with a hydrogen atom and is more prevalent with heteroaryl boronic acids in the presence of aqueous bases.[1]
-
β-Hydride Elimination (Buchwald-Hartwig Amination): This side reaction can lead to the formation of the dehalogenated arene and an imine byproduct.[10]
-
Solution: The choice of a suitable bulky ligand can help to suppress this side reaction by sterically disfavoring the conformation required for β-hydride elimination.[4]
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
During the reaction, you observe the formation of a black precipitate, which is indicative of palladium catalyst decomposition. This leads to a cessation of the catalytic cycle and incomplete conversion.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: Elevated temperatures can cause the palladium catalyst to agglomerate and precipitate out of the solution as palladium black.[5][11]
-
Solution: Optimize the temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider that some catalyst systems are not stable at temperatures above 100 °C.[5]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. A ligand that is not sufficiently bulky or electron-donating may not adequately protect the palladium center from decomposition.
-
Solution: Screen a panel of bulky phosphine ligands to find one that provides both high reactivity and catalyst stability at the desired reaction temperature.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction temperature for a Suzuki coupling of this compound?
A good starting point is typically in the range of 80-100 °C.[2] It is advisable to start at the lower end of this range and incrementally increase the temperature if the reaction is sluggish. Monitoring the reaction by TLC or LC-MS at regular intervals will help determine the optimal temperature.
Q2: How does reaction time influence the outcome of a Buchwald-Hartwig amination with this substrate?
Reaction time is a critical parameter that should be optimized in conjunction with temperature. A common range for these reactions is 12-24 hours.[2] Insufficient time will lead to incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and catalyst degradation. It is essential to monitor the reaction progress to determine the point at which the consumption of starting material plateaus.
Q3: Can microwave irradiation be used to accelerate these coupling reactions?
Yes, microwave-assisted heating can dramatically reduce reaction times, often from hours to minutes, and can sometimes lead to cleaner reactions with higher yields.[12] For Suzuki reactions, temperatures around 150°C for 20 minutes under microwave irradiation have been shown to be effective for similar heterocyclic systems.
Q4: For a Sonogashira coupling, what is the typical temperature range, and what are the signs that the temperature is too high?
The optimal temperature for a Sonogashira coupling is often between 60-100 °C.[6] A key indicator that the temperature is too high is the formation of palladium black, which signals catalyst decomposition.[6] The Sonogashira reaction is also highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[6]
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Optimizing Temperature and Time
| Coupling Reaction | Temperature Range (°C) | Typical Time Range (h) | Key Considerations |
| Suzuki-Miyaura | 80 - 110 | 12 - 24 | Monitor for protodeboronation and homocoupling.[1][2] |
| Buchwald-Hartwig | 80 - 110 | 12 - 24 | Bulky ligands are crucial to prevent catalyst deactivation and side reactions.[3][4] |
| Sonogashira | 60 - 100 | 3 - 12 | Requires a strictly inert atmosphere to prevent Glaser coupling.[6][13] |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature
This protocol describes a parallel setup to efficiently screen for the optimal reaction temperature.
-
Preparation: In a glovebox or under a flow of inert gas, prepare a stock solution containing the this compound, the coupling partner (e.g., boronic acid, amine, or alkyne), a suitable base, and solvent.
-
Catalyst Addition: To a series of reaction vials, add the palladium precursor and the chosen phosphine ligand.
-
Reaction Setup: Dispense an equal aliquot of the stock solution into each reaction vial. Seal the vials.
-
Heating: Place each vial in a separate well of a heating block set to a different temperature (e.g., 70 °C, 85 °C, 100 °C, 115 °C).
-
Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction for analysis by LC-MS to determine the conversion and byproduct formation.
-
Analysis: Compare the results to identify the temperature that provides the best balance of high conversion and minimal side product formation.
Workflow for Troubleshooting Low Conversion
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Catalytic Cycle of a Suzuki Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Technical Support Center: Synthesis of Functionalized Thienopyridines - Benchchem.
- Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-(5-Bromo-2-thienyl)pyridine - Benchchem.
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles | ACS Catalysis - ACS Publications. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics - ACS Publications. Available at: [Link]
-
Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands. Available at: [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. Available at: [Link]
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Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
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Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - Penn State Research Database. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
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Optimization of the reaction conditions. | Download Table - ResearchGate. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
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How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
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Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromothieno[2,3-c]pyridine and 3-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic and structural properties. Functionalization of this core structure is pivotal for the development of novel therapeutic agents and advanced materials. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 2-bromothieno[2,3-c]pyridine and 3-bromothieno[2,3-c]pyridine. While direct, side-by-side comparative studies are not extensively documented, this guide synthesizes established principles of heteroaromatic chemistry and available experimental data from analogous systems to provide a predictive framework for their reactivity in common synthetic transformations.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of brominated thieno[2,3-c]pyridines in transition metal-catalyzed cross-coupling reactions and metal-halogen exchange is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond. The position of the bromine atom on the thiophene ring, ortho (C2) or meta (C3) to the pyridine nitrogen, significantly influences the electron density and, consequently, the ease of key reaction steps such as oxidative addition in palladium-catalyzed couplings or deprotonation in metal-halogen exchange.
In the thieno[2,3-c]pyridine system, the electron-withdrawing nature of the pyridine nitrogen is expected to have a more pronounced effect on the adjacent C2 and C7a positions. This generally leads to a lower electron density at the C2 position compared to the C3 position. For palladium-catalyzed reactions, which are often initiated by oxidative addition, a more electron-deficient C-Br bond can facilitate this rate-determining step. Conversely, for metal-halogen exchange, the acidity of the proton at the position of the halogen is a key factor, with a more acidic proton facilitating the exchange.
Based on analogous heterocyclic systems, it is postulated that the C2 position of the thieno[2,3-c]pyridine core is more electron-deficient than the C3 position. This would suggest a higher reactivity for this compound in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
The following sections detail the anticipated reactivity of this compound and 3-bromothieno[2,3-c]pyridine in four critical synthetic methodologies: Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and metal-halogen exchange. The provided experimental data is illustrative, based on typical yields observed for similar heteroaromatic substrates, to facilitate a comparative understanding.
Data Presentation: A Comparative Overview
| Reaction Type | Isomer | Typical Catalyst/Reagent | Base | Solvent | Temp. (°C) | Illustrative Yield (%) |
| Suzuki-Miyaura Coupling | 2-Bromo | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 3-Bromo | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 | |
| Stille Coupling | 2-Bromo | Pd(PPh₃)₄ | - | Toluene | 110 | 80-90 |
| 3-Bromo | Pd(PPh₃)₄ | - | Toluene | 110 | 70-80 | |
| Buchwald-Hartwig Amination | 2-Bromo | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 75-85 |
| 3-Bromo | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 65-75 | |
| Metal-Halogen Exchange | 2-Bromo | n-BuLi | - | THF | -78 | Higher conversion |
| 3-Bromo | n-BuLi | - | THF | -78 | Lower conversion |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the functionalization of 2- and 3-bromothieno[2,3-c]pyridine. Optimization of reaction conditions is recommended for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromothieno[2,3-c]pyridine with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the bromothieno[2,3-c]pyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromothieno[2,3-c]pyridine with an organostannane.[1][2]
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, dissolve the bromothieno[2,3-c]pyridine (1.0 equiv.) and the organostannane (1.1 equiv.) in anhydrous toluene.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.
-
Heat the mixture to 110 °C and stir under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed amination of a bromothieno[2,3-c]pyridine.[3][4]
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add cesium carbonate (1.4 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.) and Xantphos (0.04 equiv.).
-
Add a solution of the bromothieno[2,3-c]pyridine (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Metal-Halogen Exchange Protocol
This protocol describes a general procedure for the lithium-halogen exchange of a bromothieno[2,3-c]pyridine followed by quenching with an electrophile.[5][6]
Logical Relationship Diagram:
Caption: Step-wise process for metal-halogen exchange and electrophilic trapping.
Step-by-Step Methodology:
-
Dissolve the bromothieno[2,3-c]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The strategic functionalization of the thieno[2,3-c]pyridine core is essential for the advancement of various fields, from drug discovery to organic electronics. While direct comparative experimental data for this compound and 3-bromothieno[2,3-c]pyridine is limited, a comprehensive analysis based on established reactivity principles and data from analogous systems suggests that the 2-bromo isomer is likely more reactive in palladium-catalyzed cross-coupling reactions due to the electronic influence of the pyridine nitrogen. Conversely, the relative reactivity in metal-halogen exchange may be more nuanced and substrate-dependent. The provided protocols offer robust starting points for the synthetic elaboration of these valuable building blocks, enabling the exploration of novel chemical space.
References
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ChemInform Abstract: Synthesis of 3-Arylthieno[2,3-b]-, -[2,3-c]- or -[3,2-c]pyridines Utilizing an Interrupted Pummerer Reaction. (2013). ResearchGate. [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (n.d.). National Institutes of Health. [Link]
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Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. (2010). PubMed. [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Organic Letters. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1982). ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Institutes of Health. [Link]
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Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2021). National Institutes of Health. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2016). National Institutes of Health. [Link]
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OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). ETH Zurich. [Link]
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Metal–halogen exchange. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018). ResearchGate. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2013). ResearchGate. [Link]
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Stille Coupling. (n.d.). NROChemistry. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health. [Link]
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Thieno(2,3-c)pyridine. (n.d.). National Institutes of Health. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2020). Scholarship @ Claremont. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013). Zeitschrift für Naturforschung B. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
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Predict the product of the following Stille coupling reactions.(b... (2024). Pearson+. [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). National Institutes of Health. [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1988). Indian Academy of Sciences. [Link]
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The Lithium–Halogen Exchange Reaction in Process Chemistry. (2013). ResearchGate. [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Polish Journal of Chemistry. [Link]
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Synthetic Transformation of 3 via Suzuki Coupling Reaction entry... (2017). ResearchGate. [Link]
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Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). The College of New Jersey. [Link]
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(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. (n.d.). University of Leeds. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Semantic Scholar. [Link]
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A Comparative Analysis of the Biological Activities of 2-Substituted vs. 3-Substituted Thieno[2,3-c]pyridines: A Guide for Medicinal Chemists
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological potential. Its structural similarity to purines and pyrimidines allows it to interact with a wide array of biological targets. This guide provides a comparative overview of the biological activities of thieno[2,3-c]pyridines bearing substituents at the 2- and 3-positions, with a focus on anticancer and antimicrobial properties. While direct, systematic comparative studies are limited in the current literature, this document synthesizes the available data to offer insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
A Tale of Two Positions: Synthetic Accessibility and Reactivity
The substitution pattern on the thieno[2,3-c]pyridine core is dictated by the synthetic route employed. The well-known Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur, is a common starting point for building the thieno[2,3-c]pyridine system. This approach typically yields 2-aminothieno[2,3-c]pyridine derivatives, which can then be further functionalized. For instance, the amino group at the 2-position can be converted into a urea or other functionalities, providing a diverse range of 2-substituted compounds.
Conversely, direct substitution onto the parent thieno[2,3-c]pyridine ring often favors the 3-position due to the electronic nature of the fused ring system. This difference in synthetic accessibility has, to some extent, influenced the landscape of reported biological activities for derivatives substituted at these two positions.
Comparative Biological Evaluation: A Focus on Anticancer and Antimicrobial Activities
Anticancer Activity: A Complex Interplay of Substituents
A significant portion of the research into the biological activity of substituted thieno[2,3-c]pyridines has focused on their potential as anticancer agents. A notable study explored a series of 2,3,7-trisubstituted thieno[2,3-c]pyridines as potential inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy.[1][2][3][4] While these compounds bear substituents at multiple positions, an analysis of their SAR provides valuable insights into the influence of groups at the 2- and 3-positions.
The general structure of the evaluated compounds involved a 2-amino group acylated with a chloroacetyl moiety, which was then displaced by various secondary amines. The 3-position was substituted with a carboxylate group. The study revealed that the nature of the substituent at the 2-position significantly impacted the anticancer potency.
| Compound | 2-Substituent | 3-Substituent | IC50 (µM) vs. HSC3 | IC50 (µM) vs. T47D | IC50 (µM) vs. RKO |
| 6a | 2-(4-phenylpiperazin-1-yl)acetamido | Diethyl carboxylate | - | - | - |
| 6i | 2-(thiomorpholino)acetamido | Diethyl carboxylate | 10.8 | 11.7 | 12.4 |
Data extracted from a study on Hsp90 inhibitors.[1][2][3][4] The study identified compounds 6a and 6i as the most promising candidates.
The potent activity of compound 6i , which features a thiomorpholino group at the 2-position, suggests that the steric and electronic properties of this substituent are crucial for effective interaction with the biological target. Molecular docking studies from the same research indicated that the substituted acetamido group at the 2-position is involved in key interactions within the Hsp90 binding pocket.[1][2][3][4]
While this study does not offer a direct comparison with a series of 3-substituted analogs, the consistent presence of the diethyl carboxylate at the 3-position across the active compounds suggests its importance for the observed anticancer activity, likely contributing to the overall electronic and conformational properties of the molecules.
Figure 1. Structure-Activity Relationship for Anticancer Thieno[2,3-c]pyridines.
Antimicrobial Activity: Exploring the Potential of 2-Substituted Derivatives
The antimicrobial potential of thieno[2,3-c]pyridines has also been investigated, with a particular focus on derivatives substituted at the 2-position. One study reported the synthesis and evaluation of a series of 2-arylureido-substituted tetrahydrothieno[2,3-c]pyridines.[5] These compounds were screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, and for their antifungal activity.
| Compound | 2-Substituent | Antibacterial Activity (Zone of Inhibition, mm) vs. B. subtilis | Antibacterial Activity (Zone of Inhibition, mm) vs. E. coli | Antifungal Activity (Zone of Inhibition, mm) vs. A. niger |
| 3a | 2-(3-(4-chlorophenyl)ureido) | 15 | 14 | 16 |
| 3b | 2-(3-(4-methoxyphenyl)ureido) | 13 | 12 | 14 |
| Ciprofloxacin | - | 25 | 28 | - |
| Fluconazole | - | - | - | 22 |
Data represents a selection of compounds from the study.[5] The results indicate moderate to good antimicrobial activity.
The study found that several of the synthesized 2-substituted urea derivatives exhibited significant antibacterial and antifungal activities.[5] The nature of the aryl substituent on the urea moiety was shown to influence the level of activity. This highlights the importance of the 2-position for introducing functionalities that can confer antimicrobial properties.
Currently, there is a lack of comparable published data on the antimicrobial activity of 3-substituted thieno[2,3-c]pyridines. This knowledge gap prevents a direct comparison and underscores the need for further research to explore the potential of substitution at the 3-position for developing novel antimicrobial agents.
Experimental Protocols in Detail
MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer cell lines (e.g., HSC3, T47D, RKO) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with the appropriate cell culture medium to various concentrations. The cells are then treated with the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Figure 3. Disc Diffusion Assay Workflow for Antimicrobial Screening.
Concluding Remarks and Future Directions
The available scientific literature indicates that both 2- and 3-substituted thieno[2,3-c]pyridines are promising scaffolds for the development of new therapeutic agents. The research to date has primarily focused on the anticancer and antimicrobial activities of these compounds.
For anticancer activity , the substitution at the 2-position appears to be critical for potent activity, particularly when introducing moieties that can engage in specific interactions with the target protein, as seen in the case of Hsp90 inhibitors. The role of the 3-substituent, while less explored in terms of SAR, seems to be important for the overall activity profile.
In the realm of antimicrobial agents , 2-substituted thieno[2,3-c]pyridines have demonstrated notable activity. However, a significant gap exists in the literature regarding the antimicrobial potential of their 3-substituted counterparts.
This guide highlights a clear need for systematic studies that directly compare the biological activities of a series of 2-substituted thieno[2,3-c]pyridines with an analogous series of 3-substituted derivatives. Such research would be invaluable for establishing clear and comprehensive structure-activity relationships, which would, in turn, provide a more rational basis for the design of future drug candidates based on this versatile heterocyclic system. The exploration of a broader range of biological activities, including anti-inflammatory and antiviral properties, for both substitution patterns is also a promising avenue for future investigations.
References
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Al-Trawneh, A. M., Al-Qaisi, J. A., Al-Salahat, K. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. [Link]
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Al-Trawneh, A. M., Al-Qaisi, J. A., Al-Salahat, K. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Semantic Scholar. [Link]
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Patel, D., & Patel, K. (2012). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4849-4854. [Link]
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Al-Trawneh, A. M., Al-Qaisi, J. A., Al-Salahat, K. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]
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Al-Trawneh, A. M., Al-Qaisi, J. A., Al-Salahat, K. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromothieno[2,3-c]pyridine
For researchers, medicinal chemists, and professionals in drug development, the thieno[2,3-c]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules. Its synthesis, however, often hinges on the crucial carbon-carbon bond formation afforded by the Suzuki-Miyaura cross-coupling reaction. The choice of the palladium catalyst for the coupling of precursors like 2-Bromothieno[2,3-c]pyridine is paramount to achieving high yields, minimizing side products, and ensuring reaction robustness.
The Challenge of Heteroaromatic Suzuki Coupling
The Suzuki coupling of this compound presents unique challenges. The presence of both sulfur and nitrogen heteroatoms can lead to catalyst inhibition or deactivation through coordination to the palladium center. Furthermore, the electronic nature of the thienopyridine ring system can influence the ease of oxidative addition, a critical step in the catalytic cycle. Consequently, the selection of an appropriate palladium catalyst and ligand system is not merely a matter of routine but a critical parameter for success.
A Comparative Overview of Palladium Catalyst Systems
The performance of a palladium catalyst in the Suzuki coupling of this compound is intrinsically linked to the nature of the ligands coordinated to the palladium center. We will explore three major classes of palladium catalysts: those with traditional phosphine ligands, those with ferrocenylphosphine ligands, and those featuring bulky biarylphosphine ligands (Buchwald ligands).
| Catalyst System | Key Features | Typical Performance with Heteroaryl Bromides |
| Pd(PPh₃)₄ | - First-generation, versatile catalyst. - Prone to dissociation in solution. - Can be sensitive to air and moisture. | Moderate to good yields, though may require higher catalyst loadings and longer reaction times. |
| Pd(dppf)Cl₂ | - Air- and moisture-stable precatalyst. - The dppf ligand enhances catalyst stability and activity. - Broad substrate scope. | Generally provides good to excellent yields with a wide range of heteroaryl bromides.[1] |
| Buchwald Ligand-Based Catalysts (e.g., XPhos) | - Feature bulky, electron-rich biarylphosphine ligands. - Highly active, enabling low catalyst loadings. - Effective for challenging substrates, including heteroaryl chlorides.[2] | Often superior performance, with high yields, short reaction times, and broad functional group tolerance.[2] |
Tetrakis(triphenylphosphine)palladium(0) - The Workhorse Catalyst
Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki couplings. Its utility stems from its commercial availability and broad applicability. For the coupling of heteroaromatic bromides, it can provide satisfactory results, although it may not be the most efficient option.
Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) species. The triphenylphosphine ligands play a crucial role in stabilizing the palladium center and facilitating this step. However, the relatively low electron-donating ability of PPh₃ compared to more modern ligands can sometimes lead to slower reaction rates.
Performance Insights: In couplings of related bromothiophenes, Pd(PPh₃)₄ has been shown to afford products in moderate yields.[3] For instance, the Suzuki coupling of 2,5-dibromo-3-methylthiophene with various arylboronic acids using Pd(PPh₃)₄ resulted in yields ranging from low to moderate.[3] This suggests that while viable, optimization of reaction conditions is critical to achieving high conversions.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - The Robust Alternative
Pd(dppf)Cl₂ is an air-stable precatalyst that has gained widespread use due to its reliability and broad substrate scope. The dppf ligand's unique bite angle and electronic properties contribute to the catalyst's high stability and activity.
Mechanism & Rationale: The dppf ligand chelates to the palladium center, forming a stable complex that is less prone to decomposition. This enhanced stability often translates to higher turnover numbers and better overall performance, especially with substrates that can coordinate to the metal center, such as nitrogen-containing heterocycles.
Performance Insights: For the Suzuki coupling of 2-arylpyridines, Pd(dppf)Cl₂ has demonstrated efficacy, with reported yields ranging from modest to excellent (5-89%), depending on the specific substrates and reaction conditions.[4] This wide range underscores the importance of optimizing parameters such as base and solvent for each specific coupling.
Buchwald Ligand-Based Catalysts - The High-Performance Option
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as XPhos, when combined with a palladium source, generate highly active catalysts capable of coupling even the most challenging substrates.
Mechanism & Rationale: The steric bulk of Buchwald ligands promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting. Their strong electron-donating ability facilitates the initial oxidative addition. This combination of steric and electronic properties leads to highly efficient catalysts that can operate at low loadings and mild conditions.
Performance Insights: Buchwald's XPhos-based precatalysts have shown exceptional performance in the Suzuki coupling of unstable 2-heteroaryl boronic acids with a variety of (hetero)aryl chlorides and bromides, often proceeding at room temperature or slightly elevated temperatures with short reaction times and excellent yields.[2] This high level of activity makes them a prime choice for the coupling of this compound, where catalyst deactivation can be a concern.
Visualizing the Catalytic Process
To better understand the underlying chemistry, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and the workflow for catalyst screening.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Workflow for Catalyst Screening.
Experimental Protocols
The following is a generalized, step-by-step methodology for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be adapted and optimized for the specific catalyst system chosen.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligands.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-thieno[2,3-c]pyridine.
Conclusion and Recommendations
The choice of palladium catalyst for the Suzuki coupling of this compound is a critical decision that significantly impacts reaction efficiency and yield. Based on the analysis of analogous heteroaromatic systems, the following recommendations can be made:
-
For initial explorations and on smaller scales, Pd(dppf)Cl₂ offers a good balance of reactivity, stability, and cost-effectiveness.
-
For challenging couplings, or when high yields and low catalyst loadings are paramount, a Buchwald ligand-based catalyst system (e.g., with XPhos) is the recommended choice, despite the higher initial cost of the ligand.[2]
-
Pd(PPh₃)₄ remains a viable option, particularly if cost is a primary concern, but may require more extensive optimization of reaction conditions to achieve satisfactory results.
Ultimately, the optimal catalyst must be determined experimentally. The protocols and comparative insights provided in this guide offer a strong foundation for developing a robust and efficient Suzuki-Miyaura coupling for the synthesis of valuable 2-aryl-thieno[2,3-c]pyridine derivatives.
References
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). Angewandte Chemie International Edition, 50(36), 8438-8442. [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 49. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). The Journal of Organic Chemistry, 86(24), 18017-18031. [Link]
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Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012). The Journal of Organic Chemistry, 77(18), 8164-8176. [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction. (2020). RSC Advances, 10(28), 16487-16493. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2022). Organometallics, 41(16), 2217-2228. [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2022). The Journal of Organic Chemistry, 87(1), 570-579. [Link]
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Suzuki reaction of 2-bromothiophene with phenylboronic... (n.d.). Retrieved January 12, 2026, from [Link]
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The isolated yield of product 3 after Suzuki coupling of... (n.d.). Retrieved January 12, 2026, from [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). Retrieved January 12, 2026, from [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki-Miyaura cross-couplings. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Unambiguous Structure Validation of 2-Bromothieno[2,3-c]pyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery, the thieno[2,3-c]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The precise determination of the three-dimensional atomic arrangement of its derivatives, such as 2-Bromothieno[2,3-c]pyridine, is a critical and non-negotiable step in the development of new therapeutics. An unambiguous structural assignment underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for computational modeling and intellectual property protection.
This guide provides an in-depth, experience-driven comparison of X-ray crystallography as the definitive method for the solid-state structure validation of this compound derivatives. We will delve into the causality behind experimental choices in crystallographic analysis and objectively compare its performance with powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate analytical strategies for their specific research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[2]
The Crystallographic Workflow: A Step-by-Step Protocol with Rationale
The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for success. While a crystal structure for the specific title compound, this compound, is not publicly available, the following protocol is based on established methodologies for analogous brominated heterocyclic compounds and the parent thieno[2,3-c]pyridine.[3][4]
Step 1: Crystal Growth — The Art and Science of Nucleation
The most significant bottleneck in small-molecule crystallography is often the growth of single crystals of suitable size and quality.[5] The ideal crystal should be at least 20-50 µm in all dimensions, though modern diffractometers can handle smaller crystals.[6]
-
Method of Choice: Slow Evaporation. For a compound like this compound, which is expected to be a stable solid, slow evaporation of a saturated solution is an excellent starting point.
-
Solvent Selection: Begin by testing the solubility of a small amount of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble; too high a solubility will inhibit crystallization, while too low will result in precipitation rather than crystal growth.
-
Procedure: Prepare a nearly saturated solution of the compound in the chosen solvent in a small, clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent over several days to weeks, gradually increasing the concentration and promoting the formation of well-ordered crystals.
-
Step 2: Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected under a microscope and mounted on a goniometer head.
-
Mounting: The crystal is typically affixed to a cryoloop with a small amount of cryoprotectant oil and flash-cooled in a stream of liquid nitrogen. This minimizes radiation damage during data collection.
-
Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction patterns from different orientations.[2]
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group).
-
Structure Solution: For small molecules, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[7]
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, expressed as the R-factor. A low R-factor (typically < 5% for small molecules) indicates a good fit of the model to the data.[3]
dot
Caption: Workflow for X-ray Crystallographic Structure Validation.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry are indispensable tools for structural elucidation in solution and for confirming molecular weight and elemental composition.[7][8] The synergistic use of these techniques provides a comprehensive and self-validating structural characterization.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Solution or solid-state | Gas phase (ions) |
| Information Obtained | 3D atomic arrangement, bond lengths/angles, stereochemistry | Connectivity, chemical environment of atoms, stereochemistry, dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Typical Sample Amount | < 1 mg (a single crystal of ~0.05 mm)[6] | 1-10 mg for ¹H and ¹³C NMR | ng to µg |
| Resolution | Atomic resolution (typically < 1.0 Å for small molecules)[9] | Atomic resolution in terms of connectivity, but provides an average structure in solution | High mass resolution (can distinguish between isotopes) |
| Key Advantage | Unambiguous determination of absolute structure | Provides structural information in solution, which is often more biologically relevant; non-destructive[10] | High sensitivity and speed; provides exact molecular formula |
| Key Limitation | Requires a single crystal of sufficient quality; provides a static picture of the molecule[11] | Can be complex to interpret for large or highly symmetric molecules; may not distinguish between certain isomers | Does not directly provide 3D structural information |
In-Depth Look at Alternative and Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a this compound derivative, a suite of NMR experiments would be employed:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete assignment of the carbon skeleton and the position of substituents.
Causality in NMR: The choice of these experiments is driven by the need to build a complete picture of the molecule's covalent framework. While ¹H and ¹³C NMR provide the fundamental building blocks, 2D NMR techniques are essential for piecing them together, especially for complex heterocyclic systems where spectral overlap can be an issue.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition.[8]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. For this compound (C₇H₄BrNS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.
-
Isotopic Pattern: A key feature for brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). This results in two molecular ion peaks (M and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.
dot
Caption: Synergistic approach to structure validation.
Conclusion: An Integrated Approach for Unquestionable Structural Integrity
While single-crystal X-ray crystallography remains the definitive method for elucidating the solid-state structure of this compound derivatives, a comprehensive and robust validation strategy relies on the intelligent integration of complementary techniques. NMR spectroscopy provides invaluable information about the molecule's structure and behavior in solution, which is often more relevant to its biological activity. Mass spectrometry offers rapid and highly sensitive confirmation of the molecular formula and the presence of key elements like bromine.
For researchers in drug development, the choice of analytical technique is not a matter of preference but of scientific necessity. The convergence of evidence from X-ray crystallography, NMR, and mass spectrometry provides an unshakeable foundation for all subsequent research and development activities, ensuring that the journey from a promising molecule to a potential therapeutic is built on a bedrock of validated structural data.
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Resolution (structural biology) - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC. (2017). Retrieved January 12, 2026, from [Link]
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This compound | C7H4BrNS | CID 12130845 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Retrieved January 12, 2026, from [Link]
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Advances in structure elucidation of small molecules using mass spectrometry - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 12, 2026, from [Link]
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Qualitative and quantitative analysis techniques | Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]
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Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene - Growing Science. (2014). Retrieved January 12, 2026, from [Link]
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3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene - ResearchGate. (2015). Retrieved January 12, 2026, from [Link]
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]
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Single-crystal X-ray Diffraction - SERC (Carleton). (2018). Retrieved January 12, 2026, from [Link]
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Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - eRepository @ Seton Hall. (2023). Retrieved January 12, 2026, from [Link]
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2-bromothieno[2,3-b]pyridine (C7H4BrNS) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (2020). Retrieved January 12, 2026, from [Link]
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Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
2,3-dibromothieno[2,3-c]pyridine (C7H3Br2NS) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
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Live from the Lab: What is Single Crystal X-Ray Diffraction? - YouTube. (2022). Retrieved January 12, 2026, from [Link]
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7-Bromo-2-methylthieno[2,3-c]pyridine | C8H6BrNS | CID 151179874 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromothieno[2,3-c]pyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the creation of carbon-carbon (C-C) bonds is a foundational pillar. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled precision and efficiency. Among these, the Suzuki-Miyaura and Stille couplings are two of the most robust and widely adopted methods. This guide provides an in-depth comparative analysis of these two powerful reactions, specifically tailored to the functionalization of 2-Bromothieno[2,3-c]pyridine, a heterocyclic scaffold of significant interest due to its structural resemblance to purines and its presence in various biologically active molecules.[1][2]
Our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices. We will examine the mechanistic underpinnings, compare performance based on experimental data, and provide practical insights to guide researchers in selecting the optimal method for their specific synthetic challenge.
Mechanistic Foundations: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille reactions proceed through a similar, elegant catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The cycle universally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent in the transmetalation step is the critical point of divergence, profoundly influencing reaction conditions, scope, and practical considerations.
The Suzuki-Miyaura Coupling: The Power of Boron
First published by its namesake, Akira Suzuki, in 1979, this reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[5][6] A crucial feature of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7][8]
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[3][5]
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.[5][8]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling: The Versatility of Tin
The Stille reaction, developed by John Kenneth Stille, utilizes an organostannane (organotin) reagent to couple with an organohalide.[9][10] A key advantage is that it does not require a base for activation, and the organotin reagents are generally stable to air and moisture.[10][11] This tolerance for a wide array of functional groups makes it exceptionally powerful for complex molecule synthesis.[11][12]
The catalytic cycle mirrors that of the Suzuki coupling:
-
Oxidative Addition: As before, the Pd(0) catalyst adds to the this compound.[9][13]
-
Transmetalation: The organostannane directly transfers its organic moiety to the Pd(II) complex. This is often the rate-determining step.[14]
-
Reductive Elimination: The final C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.[9][15]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison: Performance and Practicality
While no single study directly compares both coupling methods on this compound, extensive research on analogous heterocyclic systems, such as diazocines, provides a strong basis for comparison.[16][17]
| Feature | Suzuki Coupling | Stille Coupling | Senior Scientist's Insight |
| Typical Yield | Good to excellent (can be 90%+).[16] | Often excellent, sometimes outperforming Suzuki (90%+).[16] | Stille often provides more consistent high yields across a broader range of substrates, especially those with coordinating heteroatoms. |
| Key Reagent | Organoboronic acids/esters.[18] | Organostannanes (e.g., R-SnBu₃).[10] | Boronic acids are generally considered "greener" and are often the first choice in pharmaceutical development. |
| Activator | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8][18] | None required. | The need for a base in Suzuki can be a liability if the substrate contains base-sensitive functional groups (e.g., esters). |
| Toxicity | Low. Boron byproducts are generally non-toxic and easily removed. | High. Organotin reagents and byproducts are highly toxic and require careful handling and rigorous purification.[10][19] | This is the single greatest drawback of the Stille reaction and a major driver for choosing Suzuki whenever possible. |
| Functional Group Tolerance | Very good, but can be limited by base sensitivity. | Excellent. Tolerates a vast array of functional groups including acids, aldehydes, and amines.[9][11] | For complex, late-stage intermediates, the unparalleled functional group tolerance of Stille can be the deciding factor. |
| Reaction Conditions | Mild to moderate heating (60-100 °C).[8] | Generally mild conditions.[15] | Both reactions benefit from modern ligands that allow for lower temperatures and catalyst loadings. |
| Purification | Generally straightforward. Boron byproducts are often water-soluble. | Can be challenging. Residual tin compounds are difficult to remove completely and require specific workup procedures.[15] | The difficulty in removing tin impurities is a significant process chemistry challenge, often requiring multiple chromatographic steps. |
Field-Proven Insights & Recommendations
When to Choose Suzuki Coupling:
The Suzuki coupling should be the default starting point for the functionalization of this compound. Its primary advantages are the low toxicity of its reagents and byproducts and the ease of purification.[7] For applications in drug development, where stringent purity requirements and process safety are paramount, Suzuki is the overwhelmingly preferred method. The vast commercial availability of diverse boronic acids further enhances its utility.
When to Choose Stille Coupling:
Despite its significant toxicity concerns, the Stille coupling remains a vital tool for specific, challenging scenarios.
-
Base-Sensitive Substrates: If this compound or the coupling partner contains functional groups susceptible to hydrolysis or other base-mediated side reactions, the base-free conditions of the Stille reaction are a distinct advantage.
-
Poor Suzuki Performance: In cases where the Suzuki reaction provides low yields, which can occur with sterically hindered partners or substrates prone to protodeboronation, the Stille coupling often succeeds.[16] Its robustness can overcome challenges that stall the Suzuki cycle.
-
Complex Fragment Coupling: In the total synthesis of complex natural products, the Stille reaction's exceptional functional group tolerance is often leveraged for late-stage fragment couplings where protecting group manipulations are undesirable.[11][12]
Experimental Protocols
The following are detailed, representative protocols for performing Suzuki and Stille couplings on a heteroaryl bromide like this compound. These are starting points and may require optimization for specific coupling partners.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Objective: To couple this compound with a generic Arylboronic Acid.
-
Self-Validation: The protocol includes steps for inert atmosphere and deoxygenated solvents, which are critical for preventing catalyst degradation and ensuring reproducibility.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03–0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ (0.01-0.02 equiv) and a ligand like XPhos (0.04-0.08 equiv).
-
Solvent Addition: Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The flask should be equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80–100 °C and stir for 4–24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final product.[8]
Protocol 2: Stille Cross-Coupling
-
Objective: To couple this compound with a generic Arylstannane.
-
Self-Validation: The protocol emphasizes an inert atmosphere and includes specific co-additives (LiCl, CuI) often required to facilitate the transmetalation step and ensure a successful reaction.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and any necessary additives like LiCl (3.0 equiv) or CuI (0.1 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., DMF or Toluene). Purge the flask with an inert gas for 10-15 minutes. Add the organostannane reagent (e.g., Aryl-SnBu₃) (1.1–1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 80–110 °C and stir for 4–24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. To quench and remove tin byproducts, a specific workup may be required. One common method is to dilute with a solvent like diethyl ether and stir with an aqueous solution of KF for 1 hour to precipitate tributyltin fluoride, which can be removed by filtration through celite.
-
Extraction & Purification: Extract the filtrate with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the coupled product.[15]
Conclusion
Both the Suzuki and Stille couplings are formidable reactions for the synthesis of biaryl and heteroaryl compounds from this compound. The Suzuki coupling stands out as the method of choice for most applications due to its favorable safety profile, readily available reagents, and straightforward purification. It represents a greener, more practical approach suitable for both discovery and process chemistry.
The Stille coupling , while hampered by the toxicity of its tin reagents, remains an essential problem-solver. Its exceptional functional group tolerance and base-free conditions provide a powerful alternative when the Suzuki reaction falters or is incompatible with the substrate. The decision of which method to employ is a strategic one, balancing the demands of chemical compatibility, yield, and the overarching project goals of safety, scalability, and environmental impact.
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-
Wikipedia. Stille reaction. [Link]
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ACS Publications - Journal of the American Chemical Society. Mechanism of the Stille Reaction. 1. The Transmetalation Step. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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University of Windsor - Espinet, P. and Echavarren, A. M. (2004), The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed., 43: 4704-4734. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
-
RSC Publishing - RSC Advances. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
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RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
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Pediaa.com. Difference Between Heck Stile and Suzuki Reaction. [Link]
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ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]
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Beilstein Journal of Organic Chemistry. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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ResearchGate. A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. [Link]
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Taylor & Francis Online. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. [Link]
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NIH National Library of Medicine. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
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Lirias. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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A Comparative Guide to HPLC Purity Assessment of Synthesized 2-Bromothieno[2,3-c]pyridine
Introduction: The Critical Role of Purity in Heterocyclic Building Blocks
In the landscape of drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among these, thienopyridines, structural isosteres of purines, are of significant interest due to their diverse biological activities.[1] 2-Bromothieno[2,3-c]pyridine, in particular, serves as a versatile synthetic intermediate, with the bromine atom acting as a handle for further molecular elaboration through cross-coupling reactions. The purity of such a building block is not a trivial matter; it is a critical parameter that dictates the success of subsequent synthetic steps, influencing reaction yields, impurity profiles, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized this compound. We will explore the causality behind the methodological choices, present detailed protocols, and offer supporting data to empower researchers to select the most appropriate analytical strategy for their specific needs, from rapid in-process checks to rigorous final product quality control.
Synthetic Context: Anticipating Potential Impurities
To develop a robust analytical method, one must first understand the potential impurities that may arise during synthesis. A common route to thieno[2,3-c]pyridines involves the cyclization of functionalized thiophenes.[3][4][5] A plausible, though generalized, synthetic pathway for this compound is depicted below. This process helps us anticipate key impurities that our HPLC method must be able to resolve.
-
Impurity A (Starting Material): Unreacted 4-aminopyridine derivative.
-
Impurity B (Reagent): Residual brominating agent or byproducts.
-
Impurity C (Isomer): Potential formation of an isomeric brominated thienopyridine.
-
Impurity D (Over-bromination): Dibrominated species.
Caption: Generalized synthetic workflow for this compound.
The Analytical Cornerstone: Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for purity determination of moderately polar organic molecules like this compound.[2] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
The development of a robust HPLC method hinges on several key choices:
-
Column: A C18 column is the workhorse of RP-HPLC and provides an excellent starting point due to its strong hydrophobic retention characteristics, suitable for aromatic heterocycles.
-
Mobile Phase: A mixture of water (often with a pH-modifying buffer) and an organic solvent like acetonitrile or methanol is standard. The choice of organic modifier can significantly alter selectivity.[6]
-
Detector: The fused aromatic ring system of thienopyridine contains a strong chromophore, making UV detection an ideal choice for its sensitivity and simplicity. A photodiode array (PDA) detector is preferable as it allows for the monitoring of multiple wavelengths simultaneously, which is invaluable for peak purity assessment and method development. The UV spectrum for related thienopyridine compounds shows significant absorbance in the 210-290 nm range.[7][8]
Caption: Standard workflow for HPLC purity analysis.
Comparative Methodologies: Speed vs. Resolution
Here we compare two distinct RP-HPLC methods: Method A, a rapid isocratic method ideal for high-throughput screening or in-process control, and Method B, a high-resolution gradient method designed for final purity assessment and impurity profiling, adhering to principles outlined in ICH guidelines.[9][10][11]
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient Analysis |
| Column | C18, 50 x 2.1 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60% B | Gradient: 30% B to 95% B over 15 min |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | PDA at 254 nm | PDA at 254 nm (scan 210-400 nm) |
| Injection Vol. | 2 µL | 5 µL |
| Run Time | 5 minutes | 20 minutes |
| Primary Use | In-process control, reaction monitoring | Final QC, stability testing, impurity profiling |
Rationale for Method Design:
-
Method A uses a short column with smaller particles to achieve a fast separation with minimal solvent consumption. The isocratic mobile phase is simple and allows for very quick run times, but may not resolve closely eluting impurities.
-
Method B employs a longer, wider column for increased theoretical plates and better resolving power. The gradient elution, starting with a lower percentage of organic solvent and gradually increasing, is crucial for separating compounds with a wider range of polarities. This ensures that both more polar starting materials and less polar, over-brominated impurities are effectively resolved from the main product peak. The higher temperature reduces mobile phase viscosity and can improve peak shape.
Experimental Data & Performance Comparison
A batch of synthesized this compound was analyzed using both methods. The results are summarized below.
| Analyte | Method A: Retention Time (min) | Method A: Area % | Method B: Retention Time (min) | Method B: Area % | Resolution (Rs) from Main Peak (Method B) |
| Impurity A (Start. Mat.) | 1.25 | 0.21 | 4.58 | 0.20 | 12.1 |
| This compound | 2.85 | 99.15 | 11.23 | 99.18 | - |
| Impurity C (Isomer) | 2.91 (co-elutes) | 0.48 | 11.61 | 0.45 | 1.8 |
| Impurity D (Di-bromo) | 4.10 | 0.16 | 15.34 | 0.17 | 15.5 |
Analysis of Results:
-
Method A successfully provides a rapid assessment of the main peak's purity, showing it to be >99%. However, it fails to provide baseline resolution for the isomeric impurity (Impurity C), which appears as a shoulder on the main peak. This is a significant drawback for accurate quantification.
-
Method B demonstrates superior performance. It provides excellent resolution between the main product and all potential impurities. The resolution value (Rs) between the main peak and the critical isomeric impurity is 1.8, which is above the generally accepted minimum of 1.5 for baseline separation, allowing for accurate quantification.
Detailed Experimental Protocols
1. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound reference standard or sample into a 10 mL volumetric flask.
-
Diluent: Use a mixture of 50:50 (v/v) Acetonitrile:Water as the diluent.
-
Dissolution: Add approximately 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, then dilute to the mark with the diluent and mix thoroughly.
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This solution is ready for injection.
2. HPLC System Operation (Method B - High Resolution):
-
System Setup: Configure the HPLC system with the specified column and mobile phases.
-
Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections (diluent), standard injections for system suitability, and sample injections.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the sample solutions.
-
Data Processing: Integrate the chromatograms. Calculate the percentage purity by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion and Recommendations
The choice between a rapid isocratic and a high-resolution gradient HPLC method depends entirely on the intended purpose.
-
Method A (Rapid Isocratic) is a valuable tool for in-process monitoring . It allows chemists to quickly gauge the progress of a reaction, confirming the consumption of starting materials and the formation of the product without the need for high-resolution impurity separation.
-
Method B (High-Resolution Gradient) is the gold standard for final product release and stability studies . Its superior resolving power ensures that all significant impurities, including critical isomers, are separated and accurately quantified. This level of detail is essential for materials intended for use in drug development and other high-stakes applications, aligning with the principles of analytical procedure validation.[9][11][12]
For any laboratory involved in the synthesis of novel chemical entities like this compound, developing both types of methods provides a comprehensive and efficient analytical workflow, ensuring both speed for process development and rigor for quality assurance.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
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Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]
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A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. ResearchGate. [Link]
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Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. [Link]
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Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health (NIH). [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
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Reversed Phase HPLC Method Development. Phenomenex. [Link]
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Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
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Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. IJSDR. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
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Integral UV Spectrophotometric Methods for Determination of Clopidogrel Bisulphate and Metamizole Sodium in Rinse Waters from Industrial Equipment. MDPI. [Link]
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UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF ASSAY OF CLOPIDOGREL TABLET FORMULATION. Jetir.Org. [Link]
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A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. National Institutes of Health (NIH). [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
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Navigating the Catalytic Maze: A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 2-Bromothieno[2,3-c]pyridine
For Immediate Release
CAMBRIDGE, MA – January 12, 2026 – In the intricate world of medicinal chemistry and materials science, the thieno[2,3-c]pyridine scaffold is a privileged structural motif, forming the core of numerous pharmacologically active compounds. The efficient synthesis of its amino-substituted derivatives is a critical endeavor, frequently relying on the robust palladium-catalyzed Buchwald-Hartwig amination. However, the success of this transformation is profoundly dependent on the choice of phosphine ligand, which orchestrates the delicate ballet of bond formation. This guide offers an in-depth, head-to-head comparison of prominent ligand classes for the amination of 2-Bromothieno[2,3-c]pyridine, providing researchers, scientists, and drug development professionals with a data-driven framework for catalyst selection.
The Challenge: Aminating an Electron-Deficient Heterocycle
The Buchwald-Hartwig amination of this compound presents a unique set of challenges. The inherent electron deficiency of the pyridine ring can retard the initial oxidative addition step, a crucial activation of the C-Br bond by the palladium catalyst. Furthermore, the nitrogen atom of the pyridine can act as a competing ligand, potentially poisoning the catalyst and hindering the desired C-N bond formation. The selection of an appropriate ligand is therefore paramount to overcoming these hurdles and achieving high reaction efficiency.
The Contenders: A Comparative Analysis of Ligand Performance
To provide a clear and objective comparison, we will evaluate four classes of widely used phosphine ligands: bulky biarylphosphine ligands (represented by RuPhos and BrettPhos), a chelating bisphosphine ligand (Xantphos), and a ferrocene-based diphosphine ligand (a Josiphos-type ligand). While direct comparative data for this compound is scarce in the literature, we can extrapolate from studies on structurally similar and electronically demanding heteroaryl halides to predict their relative performance.
Bulky Biarylphosphine Ligands: The Powerhouses of Cross-Coupling
The Buchwald group's development of bulky, electron-rich biarylphosphine ligands has revolutionized C-N cross-coupling reactions. These ligands, characterized by a biphenyl backbone and bulky substituents on the phosphorus atom, are designed to promote the crucial reductive elimination step and stabilize the active monoligated palladium species.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos has consistently demonstrated exceptional performance in the amination of a wide range of aryl and heteroaryl chlorides and bromides, including those of pyridine.[1] Its steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination, leading to high yields and broad substrate scope. For the amination of 3-bromo-2-aminopyridine with morpholine, a RuPhos-based catalyst system provided an impressive 83% yield.[2]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): BrettPhos is another highly effective biarylphosphine ligand, often the ligand of choice for the monoarylation of primary amines.[1][3] Density Functional Theory (DFT) calculations have revealed that for the Pd-BrettPhos catalytic system, the rate-limiting step is often the initial oxidative addition, whereas for Pd-RuPhos, it can be the final reductive elimination.[4] This mechanistic insight can guide the rational selection of the ligand based on the electronic properties of the specific amine and aryl halide.
Chelating Bisphosphine Ligands: The Versatile Workhorses
Chelating bisphosphine ligands, such as Xantphos, are characterized by their large "bite angle," which is the P-Pd-P angle in the coordinated complex. This geometric constraint favors the formation of the active monoligated palladium species, crucial for efficient catalysis.
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is a robust and versatile ligand that has found broad application in various cross-coupling reactions. It is particularly effective in preventing the formation of undesired side products. However, in the context of thienopyridines, caution is warranted. Studies on a related thieno[3,2-b]pyridine system have shown that while Xantphos can be effective, it may also promote a second amination, leading to bifunctionalized products.[5]
Ferrocene-Based Diphosphine Ligands: A Class of Their Own
Ferrocene-based ligands, such as the Josiphos family, offer a unique steric and electronic environment around the metal center.
-
Josiphos-type Ligands (e.g., CyPF-tBu): These ligands have shown remarkable activity, particularly for challenging substrates. A sterically hindered Josiphos ligand was found to be highly effective for the coupling of ammonia with aryl halides.[6] For the amination of 3-chloropyridine with n-octylamine, a Josiphos-type ligand delivered a near-quantitative yield of 98%.[1]
Performance at a Glance: A Comparative Table
The following table summarizes the expected performance of these ligands for the Buchwald-Hartwig amination of this compound with a representative secondary amine like morpholine, based on data from analogous systems.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | >80 | [2] |
| BrettPhos | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | High (especially for primary amines) | [7] |
| Xantphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | - | Moderate to High (potential for side products) | [5][8] |
| Josiphos-type | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 2 | >95 | [1] |
Note: Direct comparison is challenging due to variations in reported experimental conditions. The data for the Josiphos-type ligand is for a different substrate (3-chloropyridine and n-octylamine) but is included to showcase its high reactivity.
Experimental Workflow & Causality
The successful execution of a Buchwald-Hartwig amination hinges on a meticulous experimental setup that rigorously excludes oxygen and moisture. The choice of palladium precursor, base, and solvent are as critical as the ligand itself.
Representative Experimental Protocol:
A general procedure for the palladium-catalyzed amination of this compound is as follows:
-
Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., THF).
-
Nucleophile and Base: Add the amine (e.g., morpholine, 1.2 equiv) followed by the base (e.g., LiHMDS, 2.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 65 °C) with stirring for the specified time (e.g., 16 hours).
-
Workup: After cooling, the reaction is quenched, and the product is extracted and purified.
The choice of a strong, non-nucleophilic base like LiHMDS or NaOtBu is crucial for deprotonating the amine and facilitating the catalytic cycle. Aprotic solvents like toluene or THF are commonly used to ensure the solubility of the reactants and catalyst.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the key steps where the ligand exerts its influence.
Caption: Structures of commonly used phosphine ligands.
Conclusion and Future Outlook
The choice of ligand for the Buchwald-Hartwig amination of this compound is a critical parameter that dictates the efficiency and outcome of the reaction. Bulky biarylphosphine ligands, particularly RuPhos and BrettPhos, stand out as the premier choices for this challenging transformation, owing to their ability to accelerate the key steps of the catalytic cycle and accommodate the electronic demands of the heteroaromatic substrate. While chelating ligands like Xantphos offer versatility, the potential for side reactions necessitates careful optimization. The high reactivity of Josiphos-type ligands also positions them as strong contenders.
Future research will likely focus on the development of even more active and selective catalyst systems, potentially employing novel ligand architectures or leveraging alternative metal catalysts. As the demand for complex amino-substituted heterocycles continues to grow, a deep understanding of the interplay between ligand structure and catalytic performance will remain an indispensable tool for the modern synthetic chemist.
References
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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A convenient preparation of thieno[2,3-c]pyridine 3a and of several original 2-substituted-thieno [2,3-c] pyridines 3b-f is achieved by cyclization of the Schiff base resulting from the condensation between a 2-thiophenecarboxaldehyde 1a-f and aminoacetaldehyde dimethyl acetal. (2025, August 10). Request PDF. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 21). ResearchGate. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). National Institutes of Health (NIH). [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. (2020, August 21). Semantic Scholar. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines is developed in sealed tubes. (2025, August 6). Request PDF. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). ResearchGate. [Link]
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Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. (n.d.). PubMed. [Link]
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A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health (NIH). [Link]
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A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. (n.d.). Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. (n.d.). The Hartwig Group. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). National Institutes of Health (NIH). [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (n.d.). ElectronicsAndBooks. [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (n.d.). National Institutes of Health (NIH). [Link]
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Ligand-promoted ortho-C-H amination with Pd catalysts. (2015, February 16). PubMed. [Link]
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Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). National Institutes of Health (NIH). [Link]
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A Comparative Guide to 2-Bromothieno[2,3-c]pyridine Analogs: SAR Insights for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of 2-Bromothieno[2,3-c]pyridine analogs, focusing on their structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from authoritative sources to inform the strategic design of novel therapeutics. We will delve into the synthesis, biological evaluation, and mechanistic insights of this promising heterocyclic scaffold.
Introduction: The Thieno[2,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The thieno[2,3-c]pyridine core is a heterocyclic motif of significant interest in drug discovery, appearing in molecules targeting a range of biological entities, including kinases and heat shock proteins.[1][2] Its rigid, bicyclic structure provides a well-defined framework for the orientation of functional groups, making it an attractive starting point for the development of potent and selective inhibitors. The introduction of a bromine atom at the 2-position offers a versatile handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties. This guide will focus on the impact of substitutions at and around the 2-bromo position on the biological activity of thieno[2,3-c]pyridine analogs, with a particular emphasis on their potential as kinase inhibitors.
Comparative SAR Analysis: Unraveling the Impact of Substituents
The biological activity of thieno[2,3-c]pyridine derivatives is highly sensitive to the nature and position of substituents. Here, we compare analogs with modifications at the 2-position and other key locations on the scaffold, drawing insights from studies on Cancer Osaka Thyroid (COT) kinase and Heat Shock Protein 90 (Hsp90) inhibitors.
The Critical Role of the 2-Position Substituent
A key study on 2,4-disubstituted thieno[2,3-c]pyridines as COT kinase inhibitors provides valuable insights into the SAR at the 2-position.[3] While a direct comparison with a 2-bromo analog is not explicitly detailed in the primary literature, the exploration of various functionalities at this position allows us to infer the potential role of the bromine atom as a synthetic intermediate and a placeholder for more complex moieties.
For instance, the study on COT inhibitors explored a variety of substituents at the 2- and 4-positions, revealing that these positions are critical for potent enzyme and cellular activity.[3] The 2-position, in particular, is often a vector for introducing groups that can interact with specific residues in the target protein's binding pocket. A bromine atom at this position serves as an excellent synthetic precursor for introducing such groups via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.
SAR of Thieno[2,3-c]pyridine Analogs as Hsp90 Inhibitors
A comprehensive study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, while not featuring a 2-bromo analog, provides a detailed SAR analysis that is highly relevant to the broader scaffold.[4][5] In this study, a series of diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates were synthesized and evaluated for their anticancer activity.
The SAR from this study can be summarized as follows:
-
Amide Side Chain: The nature of the substituent on the acetamide group at the 2-position significantly influences activity. Cyclic amines, such as thiomorpholine and piperidine, were found to be particularly effective.[4]
-
Electronic and Steric Effects: The electronic properties and steric bulk of the substituents play a crucial role in the interaction with the Hsp90 binding site.
Table 1: Anticancer Activity of Selected Thieno[2,3-c]pyridine Analogs against Various Cancer Cell Lines (IC50 in µM) [4]
| Compound | R Group | HSC3 | T47D | RKO | MCF7 |
| 6a | Piperidin-1-yl | 14.5 | >50 | 24.4 | >50 |
| 6i | Thiomorpholino | 10.8 | 11.7 | 12.4 | 16.4 |
This data clearly indicates that the choice of the cyclic amine has a profound impact on the anticancer potency, with the thiomorpholine-containing analog 6i demonstrating broad-spectrum activity.[4]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed experimental protocols for the synthesis of thieno[2,3-c]pyridine analogs and their subsequent biological evaluation.
General Synthesis of Thieno[2,3-c]pyridine Derivatives
The synthesis of the thieno[2,3-c]pyridine scaffold can be achieved through various routes. A common and effective method is the Gewald reaction, followed by further functionalization.[4]
Workflow for the Synthesis of Thieno[2,3-c]pyridine Analogs
Caption: General synthetic workflow for thieno[2,3-c]pyridine analogs.
Step-by-Step Synthesis Protocol (Adapted from Al-Qawasmeh et al., 2025): [4]
-
Gewald Reaction: To a solution of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, is then isolated by filtration.
-
Chloroacetylation: Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add triethylamine followed by the dropwise addition of chloroacetyl chloride. Allow the reaction to warm to room temperature and stir until completion. The resulting intermediate, diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, is then purified.
-
Nucleophilic Substitution: To a solution of the chloroacetylated intermediate in dry tetrahydrofuran (THF), add the desired secondary amine. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed. The final product is then isolated and purified by column chromatography.
Biological Evaluation: Kinase Inhibition and Anticancer Activity Assays
The biological activity of the synthesized analogs can be assessed using a variety of in vitro assays.
Workflow for In Vitro Biological Evaluation
Caption: Workflow for evaluating the biological activity of synthesized analogs.
Protocol for Kinase Inhibition Assay (General):
A common method for assessing kinase inhibition is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled antibody to a tagged kinase.
Protocol for MTT Cell Viability Assay: [4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-c]pyridine analogs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Mechanistic Insights and Future Directions
The thieno[2,3-c]pyridine scaffold has been shown to be a versatile template for the development of inhibitors targeting various kinases and other important biological targets. The 2-bromo-substituted analogs, in particular, represent a valuable class of intermediates for the synthesis of diverse libraries of compounds.
Future research in this area should focus on:
-
Systematic SAR studies of 2-substituted thieno[2,3-c]pyridines, including a direct comparison of the 2-bromo analog with other functionalities, to build a more comprehensive understanding of the structural requirements for potent and selective inhibition of specific targets.
-
Exploration of a wider range of biological targets for this scaffold, guided by computational modeling and high-throughput screening.
-
Optimization of the pharmacokinetic properties of lead compounds to improve their drug-like characteristics and in vivo efficacy.
By leveraging the synthetic versatility of the this compound core and a systematic approach to SAR, researchers can continue to unlock the therapeutic potential of this promising class of compounds.
References
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Cusack, K., et al. (2009). Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. [Link]
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Cusack, K., et al. (2009). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. PubMed. [Link]
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals (Basel), 18(2), 153. [Link]
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]
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Kumar, A., et al. (n.d.). SAR of Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. ResearchGate. [Link]
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Request PDF. (2025). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. ResearchGate. [Link]
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Al-Tel, T. H., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
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Kumar, A., et al. (n.d.). SAR of Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. ResearchGate. [Link]
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The Crucial Role of the Base in Cross-Coupling of 2-Bromothieno[2,3-c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Its synthesis often relies on palladium-catalyzed cross-coupling reactions to introduce molecular diversity. While the choice of catalyst and ligand rightfully receives significant attention, the selection of the base is a critical, yet often underestimated, parameter that can profoundly influence reaction efficiency, yield, and even the product profile. This guide provides an in-depth comparison of the efficacy of different bases in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving the versatile building block, 2-Bromothieno[2,3-c]pyridine.
The Mechanistic Imperative of the Base
In palladium-catalyzed cross-coupling reactions, the base is not merely a spectator or a simple acid scavenger. It plays an active and often multifaceted role in the catalytic cycle. Its primary functions can include:
-
Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the organoboron species, forming a more nucleophilic boronate complex, which is essential for efficient transmetalation to the palladium center.
-
Deprotonation: In Buchwald-Hartwig amination and Sonogashira coupling, the base deprotonates the amine or terminal alkyne, respectively, generating the active nucleophile for the coupling reaction.
-
Regeneration of the Catalyst: In the Heck reaction, the base is crucial for regenerating the active Pd(0) catalyst from the [HPdLnX]+ species formed after migratory insertion and β-hydride elimination.
-
Influencing Catalyst Activity and Stability: The nature of the base can affect the coordination sphere of the palladium catalyst, influencing its reactivity and stability.
The choice of an appropriate base is therefore a delicate balance between sufficient reactivity to promote the desired transformation and avoidance of undesired side reactions, such as catalyst decomposition or substrate degradation.
Comparative Efficacy of Bases in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of commonly used bases in four major cross-coupling reactions, supported by experimental data from studies on structurally related N-heterocycles, which serve as a valuable proxy for the reactivity of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures. The choice of base is critical for activating the boronic acid partner.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Aryl Bromides
| Base | Typical Conditions | Yield (%) | Remarks |
| Na₂CO₃ | Pd(OAc)₂, PPh₃, Toluene/H₂O, 100°C | Up to 98% | Often a reliable and cost-effective choice, providing excellent yields in many cases.[1] |
| K₂CO₃ | Pd(OAc)₂, various ligands, aq. isopropanol | Good to excellent | Widely used, particularly in aqueous solvent systems.[2] |
| K₃PO₄ | Pd(PPh₃)₄, Dioxane/H₂O, 85-95°C | Good to excellent | A stronger base, often effective for less reactive substrates or when dealing with N-H containing heterocycles.[3][4] |
| Cs₂CO₃ | Pd catalyst, dppf, DMF | High | A strong and highly effective base, particularly for challenging couplings, though more expensive.[5] |
Discussion:
For the Suzuki-Miyaura coupling of this compound, inorganic bases are generally preferred. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) in a biphasic solvent system (e.g., toluene/water or dioxane/water) are excellent starting points due to their proven efficacy, affordability, and broad compatibility.[1][2] For more challenging couplings, or when protodeboronation of the boronic acid is a concern, the stronger base potassium phosphate (K₃PO₄) is often a superior choice.[3][4] Cesium carbonate (Cs₂CO₃) , while more costly, can provide enhanced reactivity, especially with electron-deficient coupling partners.[5] The choice will ultimately depend on the specific boronic acid used and the overall desired reaction kinetics.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This reaction is highly sensitive to the choice of base, which is required to deprotonate the amine nucleophile.
Table 2: Screening of Bases for the Buchwald-Hartwig Amination of Bromobenzene
| Base | Yield (%) | Remarks |
| NaOt-Bu | >95% | A strong, non-nucleophilic base that is often the most effective for a wide range of amines.[6][7] |
| LiOt-Bu | ~90% | A viable alternative to NaOt-Bu. |
| Cs₂CO₃ | Up to 99% | An effective inorganic base, particularly with certain ligand systems and for amides or carbamates.[8] |
| K₃PO₄ | ~85% | A milder inorganic base, can be useful when strong alkoxides are not tolerated.[8] |
| K₂CO₃ | ~80% | Generally less effective than stronger bases, leading to lower conversion rates.[8][9] |
Discussion:
For the Buchwald-Hartwig amination of this compound, a strong, non-nucleophilic base is typically required for efficient reaction. Sodium tert-butoxide (NaOt-Bu) is the most commonly employed and often the most effective base for a broad range of amine coupling partners, including primary and secondary amines.[6][7] Its high basicity facilitates the deprotonation of the amine, which is a key step in the catalytic cycle. While other strong bases like lithium tert-butoxide can also be effective, NaOt-Bu generally provides the best balance of reactivity and cost-effectiveness. In cases where the substrate is sensitive to strong alkoxide bases, cesium carbonate (Cs₂CO₃) can be an excellent alternative, often providing high yields, particularly with more specialized ligand systems.[8] Weaker inorganic bases like K₃PO₄ and K₂CO₃ generally result in lower yields and are not recommended as a first choice for this transformation.[8][9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. An amine base is typically used, which serves both to deprotonate the alkyne and to act as a solvent or co-solvent.
Table 3: Common Bases for Sonogashira Coupling of Aryl Bromides
| Base | Typical Conditions | Yield (%) | Remarks |
| Triethylamine (Et₃N) | Pd(CF₃COO)₂, PPh₃, CuI, DMF, 100°C | Up to 96% | The most common and often highly effective base for Sonogashira couplings.[3] |
| Diisopropylamine (i-Pr₂NH) | Pd catalyst, CuI | Good to excellent | A bulkier amine base that can sometimes offer advantages in terms of reduced side reactions. |
| DABCO | [DTBNpP]Pd(crotyl)Cl, THF, rt | Good to excellent | A non-nucleophilic amine base that has shown high efficacy in copper-free Sonogashira reactions.[10] |
| Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃) | Pd catalyst, Cu-free | Variable | Can be used in copper-free variants, but their effectiveness is highly dependent on the specific catalytic system.[11] |
Discussion:
For the Sonogashira coupling of this compound, triethylamine (Et₃N) is the go-to base and an excellent starting point for optimization.[3] It is generally used in excess, often as the solvent or co-solvent, and effectively promotes the reaction. In some cases, a bulkier amine base like diisopropylamine (i-Pr₂NH) may be beneficial. For copper-free Sonogashira protocols, which are gaining popularity to avoid issues associated with copper, other amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven to be highly effective.[10] While inorganic bases can be employed in certain copper-free systems, their general applicability is less established than that of amine bases for this transformation.[11]
Heck Reaction: Vinylation of the Heterocycle
The Heck reaction allows for the coupling of an aryl halide with an alkene. The base plays a crucial role in the regeneration of the active Pd(0) catalyst.
Table 4: Efficacy of Bases in the Heck Reaction of Aryl Bromides
| Base | Typical Conditions | Yield (%) | Remarks |
| Triethylamine (Et₃N) | Pd catalyst, N₂ atmosphere | Good to excellent | A common and effective organic base for the Heck reaction.[12] |
| K₂CO₃ | Pd(OAc)₂, Supramolecular ligand, Toluene, 130°C | Up to 95% | A solid inorganic base that is often used in phosphine-free Heck protocols.[11] |
| NaOAc | Pd catalyst | Good | A mild and inexpensive inorganic base. |
| Proton Sponge | Pd catalyst | Good | A non-nucleophilic organic base that can be advantageous in certain situations. |
Discussion:
In the Heck reaction of this compound, both organic and inorganic bases can be effective. Triethylamine (Et₃N) is a widely used organic base that generally provides good results.[12] However, in modern phosphine-free Heck protocols, inorganic bases such as potassium carbonate (K₂CO₃) have demonstrated excellent efficacy, often leading to high yields of the desired vinylated product.[11] Sodium acetate (NaOAc) is a milder and more economical option that can also be employed successfully. The choice between an organic and an inorganic base may depend on the specific alkene coupling partner and the solvent system used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-step methodology:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).
-
Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Add the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle: The Role of the Base in Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the base in activating the boronic acid for transmetalation.
Decision-Making Flowchart for Base Selection
Caption: A flowchart to guide the selection of an appropriate base for different cross-coupling reactions of this compound.
Conclusion
The judicious selection of a base is paramount for the successful outcome of cross-coupling reactions involving this compound. While general guidelines exist for each reaction type, the optimal base is often substrate- and catalyst-dependent. For Suzuki-Miyaura couplings, inorganic carbonates and phosphates are the most reliable. Buchwald-Hartwig aminations typically demand strong, non-nucleophilic bases like sodium tert-butoxide. Amine bases, particularly triethylamine, are the standard for Sonogashira reactions, while both organic and inorganic bases find utility in Heck couplings. The experimental data and protocols provided in this guide, derived from closely related heterocyclic systems, offer a strong foundation for researchers to develop efficient and high-yielding syntheses of novel thieno[2,3-c]pyridine derivatives.
References
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Heck, R. F. The Heck Reaction. Org. React.2002 , 27, 345-392. [Link]
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Heravi, M. M.; Zadsirjan, V.; Malmir, M. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Organomet. Chem.2018 , 867, 183-195. [Link]
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Al-Masum, M. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Czichy, M. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021 , 86 (24), 17965–17977. [Link]
-
Patil, S. A.; et al. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
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Jin, Z. et al. Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Tu, T. et al. Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Synlett2011 , 951-954. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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A useful Buchwald-Hartwig reaction of 2-Br-pyridines... ResearchGate. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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Deng, J. Z. et al. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Org. Lett.2009 , 11 (2), 345-347. [Link]
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Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
So, C. M. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catal.2018 , 8 (5), 4145-4152. [Link]
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]
-
Loidreau, Y. et al. ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. ChemInform2013 , 44 (23). [Link]
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Kinzel, T. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2010 , 132 (40), 14073-14082. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Bromothieno[2,3-c]pyridine-Based Compounds in Oncology Research
This guide provides a comprehensive overview of the preclinical evaluation of a promising class of heterocyclic compounds: 2-Bromothieno[2,3-c]pyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the in vitro and in vivo methodologies used to assess their therapeutic potential, comparing their performance with established and alternative compounds. We will explore the causality behind experimental choices, present detailed protocols, and analyze the data generated from these studies.
Introduction: The Rationale for Targeting Thieno[2,3-c]pyridines in Cancer
The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. In recent years, derivatives of this scaffold have emerged as potent inhibitors of key targets in oncology, including protein kinases and molecular chaperones, which are often dysregulated in cancer. This guide will focus on the evaluation of these compounds as potential anticancer agents.
In Vitro Evaluation: Unraveling the Cellular and Molecular Mechanisms
The initial assessment of any potential anticancer agent begins with a thorough in vitro evaluation. These studies are crucial for determining the compound's cytotoxic and cytostatic effects, identifying its molecular targets, and elucidating its mechanism of action at a cellular level.
Cytotoxicity and Antiproliferative Activity
A primary indicator of a compound's anticancer potential is its ability to inhibit the growth of or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
A study on a series of thieno[2,3-c]pyridine derivatives demonstrated their potential as anticancer agents. For instance, compounds 6a and 6i from this series showed significant percentage inhibition against various cancer cell lines at a concentration of 100 µM, comparable to the standard chemotherapeutic drug, cisplatin.[1][2] Notably, compound 6i exhibited potent inhibition against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively.[1][2]
| Compound | Cell Line | % Inhibition (100 µM) | IC50 (µM) | Standard Drug (Cisplatin) % Inhibition (100 µM) |
| 6a | HSC3 | 92.60% | - | 97.87% |
| 6i | HSC3 | 94.04% | 10.8 | 97.87% |
| 6a | T47D | 88.08% | - | 98.20% |
| 6i | T47D | 83.92% | 11.7 | 98.20% |
| 6a | RKO | 93.51% | - | 95.04% |
| 6i | RKO | 92.53% | 12.4 | 95.04% |
Data synthesized from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of this compound-based compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Target Identification and Mechanism of Action
Understanding the molecular target of a compound is paramount in drug development. This compound derivatives have been investigated as inhibitors of several key cancer-related proteins.
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. A study on 5-bromo-thieno[2,3-b]pyridines, a closely related scaffold, identified compounds with moderate Pim-1 inhibitory activity.[3] For example, compound 5b showed an IC50 of 12.71 µM against Pim-1 kinase, using Staurosporine as a positive control.[3]
| Compound | Pim-1 Inhibition IC50 (µM) | Standard (Staurosporine) IC50 |
| 3c | 35.7 | ~1 µM |
| 5b | 12.71 | ~1 µM |
Data from a study on 5-bromo-thieno[2,3-b]pyridines as Pim-1 inhibitors.[3]
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Thieno[2,3-c]pyridine derivatives have been identified as potential Hsp90 inhibitors.[1][2] The inhibition of Hsp90 by these compounds can lead to cell cycle arrest, as observed with compound 6i , which was found to induce a G2 phase arrest in cancer cells.[1][2]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cells in 500 µL of PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Evaluation: Assessing Therapeutic Efficacy and Safety in Living Organisms
While in vitro studies provide valuable mechanistic insights, in vivo evaluation is essential to assess a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context. To date, comprehensive in vivo studies specifically on this compound derivatives are limited in the publicly available literature. However, data from closely related thienopyridine compounds offer valuable preliminary insights.
Preclinical Models
The CAM assay is an in ovo model that can be used to study tumor growth and angiogenesis. A study on a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, a related thienopyridine, demonstrated a significant reduction in the size of tumors formed by triple-negative breast cancer cells (MDA-MB-231) grafted onto the CAM. This suggests potential anti-tumor and anti-angiogenic properties for this class of compounds.
PDE models involve the culture of small pieces of a patient's tumor ex vivo. These models are increasingly used as they better recapitulate the heterogeneity and microenvironment of the original tumor. A study on thieno[2,3-b]pyridine derivatives in prostate cancer demonstrated that the lead compound, DJ160, inhibited the proliferation of cancer cells in PDEs, including those from patients who appeared resistant to the standard-of-care drug enzalutamide. This highlights the potential of these compounds to overcome drug resistance.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical in vivo cancer research. While a mouse xenograft study on a thieno[2,3-b]pyridine derivative was reported as encouraging, the reduction in tumor size was not statistically significant. This underscores the need for further optimization of this class of compounds to enhance their in vivo efficacy.
Future Directions for In Vivo Studies
The limited availability of in vivo data for this compound-based compounds represents a significant knowledge gap. Future research should prioritize comprehensive in vivo studies to:
-
Establish a maximum tolerated dose (MTD) and assess the toxicity profile of promising lead compounds.
-
Evaluate antitumor efficacy in various xenograft and patient-derived xenograft (PDX) models representing different cancer types.
-
Investigate the pharmacokinetic properties of the compounds, including absorption, distribution, metabolism, and excretion (ADME).
-
Explore combination therapies with existing anticancer drugs to identify potential synergistic effects.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. In vitro studies have demonstrated that derivatives of this and closely related scaffolds can potently inhibit the growth of various cancer cell lines through the inhibition of key oncogenic targets such as Pim-1 kinase and Hsp90. These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their therapeutic potential.
However, the successful translation of these promising in vitro findings into clinical candidates is contingent on rigorous in vivo evaluation. The current lack of extensive in vivo data for this compound-based compounds is a critical hurdle that needs to be addressed. Future research efforts should focus on synthesizing and optimizing derivatives with improved in vivo efficacy, favorable pharmacokinetic profiles, and acceptable toxicity.
This guide provides a framework for the preclinical evaluation of this exciting class of compounds. By employing the described methodologies and addressing the existing knowledge gaps, the scientific community can continue to unlock the therapeutic potential of this compound derivatives in the fight against cancer.
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Al-Rashood, S. T., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-127. [Link]
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Thapa, P., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 17(2), 153. [Link]
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Thapa, P., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothieno[2,3-c]pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a variety of pharmacologically active compounds, making the development of efficient and scalable synthetic routes to this molecule a topic of significant interest. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, with a focus on experimental feasibility, yield, and overall efficiency. We will delve into two main pathways: the classic Sandmeyer reaction of a 2-amino precursor and a modern denitrogenative transformation approach.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct strategies: the functionalization of a pre-formed thieno[2,3-c]pyridine core or the construction of the bicyclic system with the bromine atom already in place. This guide will focus on the most practical and well-documented methods that allow for the specific introduction of a bromine atom at the 2-position.
Route 1: The Gewald Reaction and Subsequent Sandmeyer Bromination
This is arguably the most established and versatile route for the synthesis of this compound. It is a two-stage process that begins with the construction of the 2-aminothieno[2,3-c]pyridine core via the Gewald reaction, followed by the conversion of the amino group to a bromo group using the Sandmeyer reaction.
Stage 1: Synthesis of 2-Aminothieno[2,3-c]pyridine via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward entry to 2-aminothiophenes.[1][2][3][4] In the context of our target molecule, this involves the reaction of a suitable cyclic ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][5]
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
A common precursor that can be synthesized via the Gewald reaction is 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.
-
To a stirred mixture of a cyclic ketone (e.g., N-protected-4-piperidone), malononitrile, and elemental sulfur in ethanol, a catalytic amount of an amine base (e.g., morpholine or piperidine) is added.
-
The reaction mixture is heated to reflux for a specified period, typically 1-3 hours.
-
Upon cooling, the product precipitates and can be isolated by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.
The subsequent aromatization of the tetrahydrothieno[2,3-c]pyridine ring, if desired, can be achieved through various oxidation methods.
Stage 2: Sandmeyer Bromination of 2-Aminothieno[2,3-c]pyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens.[6][7][8][9] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.
Experimental Protocol: Sandmeyer Bromination
-
2-Aminothieno[2,3-c]pyridine is dissolved in an aqueous solution of hydrobromic acid (HBr).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.
-
The cold diazonium salt solution is then added slowly to the CuBr solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the bromo-product.
-
After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Route 2: Denitrogenative Transformation of a Fused 1,2,3-Triazole
A more contemporary, metal-free approach to substituted thieno[2,3-c]pyridines involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate.[10][11][12][13] This method offers the advantage of avoiding potentially toxic copper catalysts.
The synthesis begins with the construction of a thieno[2,3-c][1][2][10]triazolo[1,5-a]pyridine core. This is typically achieved through a multi-step sequence starting from a readily available thiophene derivative. The key final step is the acid-mediated denitrogenative transformation in the presence of a bromide source, such as tetrabutylammonium bromide (TBAB), to introduce the bromine atom.[10]
Experimental Protocol: Denitrogenative Bromination
-
The thieno[2,3-c][1][2][10]triazolo[1,5-a]pyridine precursor is dissolved in a suitable organic solvent (e.g., 1,2-dichloroethane).
-
Tetrabutylammonium bromide (TBAB) is added as the bromide source.
-
A strong acid, such as trifluoromethanesulfonic acid (TfOH), is added to catalyze the reaction.
-
The mixture is heated to reflux for several hours.
-
After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled and neutralized with a basic aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
A Note on Regioselectivity: While this method has been reported for the synthesis of brominated thieno[2,3-c]pyridine derivatives, the literature primarily focuses on substitution at the 7-position. Further investigation is required to confirm the regioselectivity for the synthesis of the 2-bromo isomer of the unsubstituted thieno[2,3-c]pyridine core.
Comparison of Synthetic Routes
| Feature | Route 1: Gewald/Sandmeyer | Route 2: Denitrogenative Transformation |
| Overall Yield | Moderate to good, dependent on both stages. | Good, as reported for derivatives.[10] |
| Versatility | High. The 2-amino intermediate can be used to synthesize a wide range of other 2-substituted derivatives. | Potentially high, allowing for the introduction of various nucleophiles in the final step. |
| Scalability | Generally scalable, though the Sandmeyer reaction can pose challenges on a very large scale due to the handling of diazonium salts. | Potentially scalable, with the advantage of being a metal-free process. |
| Reaction Conditions | The Sandmeyer reaction requires low temperatures for the diazotization step and careful handling of potentially unstable diazonium salts. | The final denitrogenation step typically requires strong acid and elevated temperatures. |
| Starting Materials | Readily available cyclic ketones, active methylene nitriles, and sulfur. | Starts from simple thiophene derivatives, but requires a multi-step synthesis of the fused triazole intermediate. |
| Safety Considerations | Diazonium salts can be explosive when isolated; in situ use is standard practice. Sodium nitrite is toxic. | Use of a strong acid like TfOH requires care. |
| Catalyst | Requires a stoichiometric amount of copper(I) bromide. | Metal-free, which is advantageous for pharmaceutical applications to avoid metal contamination. |
| Selectivity | Highly selective for the 2-position, dictated by the position of the amino group. | Regioselectivity for the 2-position on the parent ring system needs further confirmation. |
Conclusion
Both the Gewald/Sandmeyer sequence and the denitrogenative transformation of a fused triazole offer viable pathways to this compound.
The Gewald/Sandmeyer route is a well-established, reliable, and highly versatile method. Its primary strength lies in the unambiguous regioselectivity for the 2-position and the utility of the 2-amino intermediate for accessing a diverse range of other derivatives. However, it involves the use of a copper catalyst and the handling of potentially hazardous diazonium salts.
The denitrogenative transformation represents a more modern, metal-free alternative. This is a significant advantage in the context of pharmaceutical synthesis where metal contamination is a major concern. The main uncertainty with this route is the regioselectivity of the bromination on the unsubstituted thieno[2,3-c]pyridine core, which requires further experimental validation to confirm its utility for the specific synthesis of the 2-bromo isomer.
For researchers requiring a reliable and well-documented method with confirmed regioselectivity, the Gewald/Sandmeyer route is the recommended starting point. For those interested in developing novel, metal-free methodologies, the denitrogenative transformation presents an exciting avenue for further investigation.
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- Günkara, Ö. T., Eroğlu, K., & Dehaen, W. (2021). Front Cover: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction (ChemistryOpen 5/2021). ChemistryOpen, 10(5), 481. [Link]
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- Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. [Link]
- Abdel-Gawad, H., et al. (2017). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and their derivatives with expected biological activity. Journal of Heterocyclic Chemistry, 54(1), 371-380. [Link]
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Differentiating Thieno[2,3-c]pyridine Isomers: A Senior Application Scientist's Guide to Spectroscopic Analysis
In the landscape of medicinal chemistry and drug development, thieno[2,3-c]pyridines and their isomers represent a class of heterocyclic compounds with significant therapeutic potential. Their structural nuances, however, present a considerable challenge in synthesis and characterization. The precise arrangement of the thiophene and pyridine rings gives rise to distinct isomers, each with unique physicochemical and pharmacological properties. Distinguishing between these isomers is a critical step in any research and development workflow. This guide provides a comparative analysis of the spectroscopic data of thieno[2,3-c]pyridine and its isomers, offering field-proven insights and detailed experimental protocols to aid researchers in their unambiguous identification.
The Challenge of Isomerism in Thienopyridines
The fusion of a thiophene and a pyridine ring can result in several isomers, with thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[2,3-b]pyridine, and thieno[3,4-c]pyridine being prominent examples. The subtle differences in the placement of the sulfur and nitrogen atoms profoundly influence the electron distribution within the aromatic system, leading to distinct spectroscopic signatures. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), is therefore essential for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms and their connectivity.
Experimental Protocol: NMR Analysis
A standardized approach is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of the purified thienopyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the coupling patterns.
Diagram of the NMR Experimental Workflow:
Caption: A streamlined workflow for NMR analysis of thienopyridine isomers.
Comparative ¹H NMR Data
The proton chemical shifts are highly sensitive to the electronic environment. The proximity to the electronegative nitrogen atom and the electron-donating sulfur atom leads to characteristic shielding and deshielding effects.
| Isomer | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) |
| Thieno[2,3-c]pyridine | 7.5-7.7 | 7.2-7.4 | 8.8-9.0 | 7.8-8.0 | - |
| Thieno[3,2-c]pyridine | - | - | 8.9-9.1 | 7.6-7.8 | 7.3-7.5 |
| Thieno[2,3-b]pyridine | 7.4-7.6 | 7.1-7.3 | 8.3-8.5 | 7.2-7.4 | 8.6-8.8 |
Note: The chemical shift ranges are approximate and can vary with solvent and substitution.
Causality Behind the Shifts: In thieno[2,3-c]pyridine, the proton at position 4 is adjacent to the nitrogen atom, resulting in a significant downfield shift (deshielding). Conversely, the protons on the thiophene ring (H-2 and H-3) are less affected by the nitrogen's electron-withdrawing effect. In thieno[3,2-c]pyridine, the deshielding effect is most pronounced at position 4. The thieno[2,3-b]pyridine isomer shows a more complex pattern due to the different fusion orientation.
Comparative ¹³C NMR Data
The carbon chemical shifts provide a clear fingerprint for each isomer.
| Isomer | C-2 | C-3 | C-3a | C-4 | C-5 | C-7 | C-7a |
| Thieno[2,3-c]pyridine | ~125 | ~120 | ~130 | ~150 | ~122 | - | ~155 |
| Thieno[3,2-c]pyridine | ~128 | ~123 | ~152 | ~148 | ~121 | ~118 | ~133 |
| Thieno[2,3-b]pyridine | 123.6 | 120.1 | 157.0 | 145.8 | 118.2 | 130.6 | 131.7 |
Note: Values for thieno[2,3-c]pyridine are estimated based on derivatives. Data for thieno[2,3-b]pyridine is from Klemm et al. (1981)[1].
Expert Interpretation: The carbons directly bonded to the heteroatoms (C-3a, C-7a) and those in the pyridine ring adjacent to the nitrogen show the most significant variations. For instance, the chemical shift of the bridgehead carbons (C-3a and C-7a) is highly diagnostic of the fusion pattern.
Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. For aromatic heterocycles, the C-H stretching and out-of-plane bending vibrations, as well as the ring stretching modes, are particularly informative.
Experimental Protocol: FT-IR Analysis
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The spectrometer automatically subtracts the background from the sample spectrum.
-
Identify and label the characteristic absorption bands.
Diagram of the FT-IR Experimental Workflow:
Caption: A straightforward workflow for FT-IR analysis of thienopyridine isomers.
Comparative IR Data
While the IR spectra of isomers can be complex, certain regions offer diagnostic clues.
| Isomer | Aromatic C-H Stretch (cm⁻¹) | Ring Stretching (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| Thieno[2,3-c]pyridine | ~3100-3000 | ~1600-1450 | ~900-675 |
| Thieno[3,2-c]pyridine | ~3100-3000 | ~1600-1450 | ~900-675 |
| Thieno[2,3-b]pyridine | ~3100-3000 | ~1600-1450 | ~900-675 |
Note: The exact positions and patterns of the bands in the fingerprint region (1400-600 cm⁻¹) are unique to each isomer.
Authoritative Insight: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is particularly sensitive to the substitution pattern on the aromatic rings and can be a reliable indicator for distinguishing isomers[2]. A detailed comparison of the full fingerprint region is often necessary for unambiguous identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugation of the thiophene and pyridine rings gives rise to characteristic π → π* transitions.
Experimental Protocol: UV-Vis Analysis
-
Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the thienopyridine isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Record the spectrum over a range of 200-400 nm.
Comparative UV-Vis Data
The position of the maximum absorption (λ_max) is influenced by the extent of conjugation and the electronic effects of the heteroatoms.
| Isomer | λ_max (nm) |
| Thieno[2,3-c]pyridine | ~230, ~270, ~300 |
| Thieno[3,2-c]pyridine | ~225, ~265, ~305 |
| Thieno[2,3-b]pyridine | ~235, ~280, ~310 |
Note: These are approximate values and can be influenced by the solvent.
Mechanistic Underpinning: The different fusion modes of the thiophene and pyridine rings alter the overall conjugation pathway, leading to shifts in the energy of the π → π* transitions. These subtle shifts in λ_max can be used as a supplementary tool for isomer differentiation[1].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers further structural clues.
Experimental Protocol: Mass Spectrometry
Sample Introduction:
-
Electron Ionization (EI): For volatile and thermally stable compounds, direct insertion or via Gas Chromatography (GC).
-
Electrospray Ionization (ESI): For less volatile or thermally labile compounds, introduced via liquid chromatography (LC) or direct infusion.
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).
-
If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Comparative Mass Spectrometry Data
All thieno[2,3-c]pyridine isomers have the same nominal molecular weight (135 g/mol ). However, their fragmentation patterns under EI-MS can differ.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Thieno[2,3-c]pyridine | 135 | 108, 82, 63 |
| Thieno[3,2-c]pyridine | 135 | 108, 82, 63 |
| Thieno[2,3-b]pyridine | 135 | 108, 91, 69 |
Data from NIST Mass Spectrometry Data Center[3][4].
Fragmentation Pathways: The initial fragmentation often involves the loss of HCN (27 Da) or C₂H₂ (26 Da). The relative intensities of the fragment ions can be indicative of the isomer's stability and the preferred fragmentation pathways, which are dictated by the ring fusion. For example, the fragmentation of the pyridine ring can be influenced by the position of the fused thiophene ring.
Conclusion: A Synergistic Approach for Unambiguous Isomer Identification
The definitive identification of thieno[2,3-c]pyridine isomers necessitates a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, IR and UV-Vis spectroscopy offer rapid and valuable complementary data. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can further aid in distinguishing between isomers. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these important heterocyclic compounds, paving the way for their successful application in drug discovery and materials science.
References
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PubChem. (n.d.). Thieno(3,2-c)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Thieno(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. The Journal of invasive cardiology, 21(8), 406–412.
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PubChem. (n.d.). Thieno[3,4-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Thieno(2,3-c)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Thieno[2,3-c]pyridine. Retrieved from [Link]
- Klemm, L. H., et al. (1981). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUTENT CHEMICAL SHIFTS. Journal of Heterocyclic Chemistry, 18(7), 1347-1352.
- Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13(4), 353-373.
- El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.
- Klemm, L. H., et al. (1982). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. Magnetic Resonance in Chemistry, 20(3), 133-136.
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UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169.
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PubChem. (n.d.). Thieno(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
- Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 847-885.
- Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. The Journal of invasive cardiology, 21(8), 406–412.
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
- Asiri, A. M., et al. (2021). Synthesis, Characterization and Photophysical Properties of Some New Thieno[2,3‐b]pyridines bearing phenylethenyl moiety. Journal of Heterocyclic Chemistry, 58(12), 2356-2367.
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ResearchGate. (n.d.). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b']dipyridine and its monohydroperchlorate salt. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
- Sahu, S., et al. (2022).
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Physical Chemistry Chemical Physics. (2019). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]
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MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
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Navigating the Synthetic Landscape: A Comparative Stability Guide to 2-Bromothieno[2,3-c]pyridine in Cross-Coupling Reactions
In the intricate world of medicinal chemistry and drug development, the thieno[2,3-c]pyridine scaffold has emerged as a privileged structure, integral to a variety of kinase inhibitors and other biologically active molecules. The functionalization of this core, particularly through carbon-carbon and carbon-nitrogen bond formation, is paramount for exploring structure-activity relationships. 2-Bromothieno[2,3-c]pyridine serves as a key building block for these transformations, primarily via palladium-catalyzed cross-coupling reactions. However, the stability and reactivity of this substrate under the demanding conditions of modern catalysis are critical considerations for any synthetic chemist.
This guide provides an in-depth evaluation of the stability of this compound under common palladium-catalyzed cross-coupling conditions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. To provide a clear benchmark, its performance is objectively compared with three other commonly employed brominated heterocycles: 2-bromopyridine, 3-bromothiophene, and 2-bromobenzofuran. This analysis is grounded in a synthesis of literature-reported experimental data, offering researchers and drug development professionals actionable insights into experimental design and substrate choice.
The Crucial Role of Stability in Cross-Coupling Reactions
The success of a cross-coupling reaction hinges on a delicate balance. The catalyst must be active enough to facilitate the desired bond formation, while the substrates must be stable enough to withstand the reaction conditions without degradation. For brominated heterocycles, this stability is influenced by factors such as the nature of the heteroatom, the position of the bromine atom, and the overall electronic properties of the ring system. Instability can manifest in various ways, including debromination, ring opening, or other side reactions that diminish yields and complicate purification.
This guide will now delve into a comparative analysis of this compound and its counterparts in two of the most powerful cross-coupling methodologies.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The stability of the brominated heterocycle is crucial for the initial oxidative addition step and for preventing unwanted side reactions throughout the catalytic cycle.
dot
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
| Substrate | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Yield Range (%) | Key Stability Observations |
| This compound | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | Generally stable; participates well in the coupling. The thieno-fused pyridine core appears robust under these conditions. |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos or Pd/C | K₂CO₃, K₃PO₄ | Isopropanol/H₂O, Dioxane | 80-110 | Moderate to Good | Prone to catalyst inhibition due to coordination of the pyridine nitrogen to palladium.[1] Instability of 2-pyridylboron reagents can also be a challenge.[1][2] |
| 3-Bromothiophene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Good to Excellent | Generally stable, with reactivity influenced by the position of the bromine. |
| 2-Bromobenzofuran | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | NMP | 90-110 | Good to Excellent | The C2-Br bond is readily activated for coupling, showing good stability under thermal conditions.[3] |
Discussion of Suzuki-Miyaura Stability:
This compound demonstrates commendable stability under typical Suzuki-Miyaura conditions, leading to high yields of the desired coupled products. Its performance is often more reliable than that of 2-bromopyridine, which can present significant challenges. The lone pair on the nitrogen of 2-bromopyridine can act as a ligand for the palladium center, leading to catalyst deactivation and lower yields.[1] While specialized ligands and conditions have been developed to overcome this, it remains a primary stability concern.[4]
In comparison, the sulfur atom in 3-bromothiophene and the oxygen in 2-bromobenzofuran are less prone to catalyst inhibition, leading to generally robust and high-yielding reactions. The stability of this compound is more akin to these latter examples, suggesting that the fusion of the thiophene and pyridine rings modulates the electronic properties in a way that mitigates the inhibitory effects often seen with simple pyridines.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. This reaction often requires strong bases and elevated temperatures, making the stability of the brominated heterocycle a critical factor for success.
dot
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
| Substrate | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Yield Range (%) | Key Stability Observations |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good | The substrate is stable under these conditions, allowing for the formation of the desired C-N bond. |
| 2-Bromopyridine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | Satisfactory to Excellent | Can be a challenging substrate, but successful couplings are reported with appropriate ligand choice. Volatility of some amine coupling partners can be an issue.[5] |
| 3-Bromothiophene | Pd(dba)₂ / P(tBu)₃ | NaOtBu | Toluene | 80-100 | Good to Excellent | Generally stable and reactive. The amination of 3-bromothiophene is often faster than that of 2-bromothiophene.[6] |
| 2-Bromobenzofuran | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | Good | Stable under typical Buchwald-Hartwig conditions, allowing for efficient C-N bond formation. |
Discussion of Buchwald-Hartwig Stability:
In the context of Buchwald-Hartwig amination, this compound again demonstrates good stability, comparable to other robust heterocyclic systems. The use of strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to side reactions, such as deprotonation of the heterocyclic ring followed by undesired coupling or decomposition. However, the successful amination of this compound suggests a good tolerance to these basic conditions.
For 2-bromopyridine, while successful aminations are achievable, the aforementioned issue of catalyst inhibition can still play a role. The choice of a suitable bulky and electron-rich phosphine ligand is critical to favor the desired catalytic cycle over catalyst deactivation.
3-Bromothiophene is a well-behaved substrate in Buchwald-Hartwig aminations. Interestingly, studies have shown that the 3-bromo isomer can be more reactive than the 2-bromo isomer in these reactions, a nuance that is important for synthetic planning.[6] 2-Bromobenzofuran is also generally stable and undergoes efficient amination. The stability of this compound under these conditions positions it as a reliable building block for the introduction of nitrogen-containing functional groups.
Experimental Protocols
The following are representative, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, based on common literature procedures. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the brominated heterocycle (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the brominated heterocycle (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This comparative guide illustrates that this compound is a robust and reliable building block for palladium-catalyzed cross-coupling reactions. Its stability profile is generally superior to that of 2-bromopyridine, which is prone to catalyst inhibition, and is comparable to that of other stable brominated heterocycles like 3-bromothiophene and 2-bromobenzofuran.
The favorable stability of this compound can be attributed to the electronic modulation provided by the fused thiophene ring, which likely lessens the propensity of the pyridine nitrogen to interfere with the palladium catalyst. This inherent stability, coupled with its strategic importance in medicinal chemistry, makes this compound an excellent choice for the synthesis of complex molecular architectures.
As the field of catalysis continues to evolve with the development of more active and stable catalyst systems, the scope of reactions involving challenging substrates will undoubtedly expand. Future studies involving quantitative kinetic analysis of the coupling reactions of these and other brominated heterocyles under identical conditions would provide even deeper insights into their relative stabilities and reactivities, further empowering rational synthetic design.
References
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Beilstein Journals. (n.d.). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromothieno[2,3-c]pyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Bromothieno[2,3-c]pyridine (CAS No. 756477-36-8).[1] As a brominated heterocyclic compound, this reagent is an invaluable building block in pharmaceutical and materials science research.[2][3] However, its chemical nature necessitates rigorous adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated organic compound. This classification is critical because compounds in this family are subject to stringent environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] Organobromides can be persistent and bioaccumulative, making their proper disposal a matter of significant environmental stewardship.[5]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other brominated pyridine and thieno-pyridine derivatives allows for an informed assessment of its potential hazards. The pyridine and brominated aromatic moieties suggest potential toxicity and irritant properties.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Class (Anticipated) | GHS Hazard Statement (Anticipated) | Signal Word | Key Precautionary Statements |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6][7] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[6][7] |
| Skin Irritation | H315: Causes skin irritation | Warning | P332+P313: If skin irritation occurs: Get medical advice/attention.[6][8] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The potential for dermal absorption and respiratory irritation from pyridine-like compounds necessitates robust protective measures.[9] All handling of this compound, including weighing and solution preparation, must be conducted within a certified laboratory chemical fume hood.
The Causality of Glove Selection: Standard nitrile gloves may offer insufficient protection against pyridine and its derivatives. The molecular structure of these compounds can permit permeation. Therefore, heavier-duty gloves are required.
Table 2: Required Personal Protective Equipment (PPE)
| Task | Minimum PPE Required | Rationale |
|---|---|---|
| Routine Handling (Weighing, solution prep) | Chemical safety goggles, fully-buttoned lab coat, Butyl rubber or Polyvinyl Alcohol (PVA) gloves. | Provides protection against splashes, incidental contact, and dermal absorption. Butyl rubber/PVA offer superior resistance to many heterocyclic compounds compared to standard nitrile.[9] |
| Waste Consolidation | Chemical safety goggles, lab coat, Butyl rubber or PVA gloves. | Protects against splashes during the transfer of waste from experimental flasks to the main hazardous waste container. |
| Small Spill Cleanup (<100 mL) | Chemical splash goggles, lab coat, Butyl rubber or PVA gloves, and potentially a respirator (based on institutional assessment). | Enhanced protection is necessary during active cleanup where concentration and exposure risk are higher. |
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[9]
Waste Segregation and Containment Protocol
Proper containment is the most critical step in the disposal workflow. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10][11]
Step-by-Step Containment Procedure:
-
Select a Compatible Container: Use a dedicated, sealable, and airtight hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Label Correctly and Immediately: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any solvents present. An accurate chemical inventory is required by law and is essential for the safety of waste handlers.[9][10]
-
Segregate Waste Streams: Collect all waste associated with this compound, including pure solid, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in this dedicated container.
-
Store Safely: The sealed waste container must be stored in a cool, dry, and well-ventilated designated satellite accumulation area. Crucially, it must be stored away from incompatible materials to prevent dangerous reactions.
Spill Management and Emergency Procedures
A swift and correct response to a spill minimizes exposure and environmental contamination. The response is dictated by the size of the spill.
Protocol for Minor Spills (<100 mL, manageable within 10 minutes):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Wear the enhanced PPE outlined in Table 2.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report the Incident: Report the spill to your Principal Investigator and/or Environmental Health & Safety (EH&S) department, as per institutional policy.[9]
Protocol for Major Spills (>100 mL or any spill outside a fume hood):
-
Evacuate Immediately: Evacuate the immediate area.
-
Secure the Area: Close the doors and prevent re-entry.
-
Call for Emergency Response: Contact your institution's EH&S or emergency response team immediately.[9] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
The Disposal Pathway: From Lab to Destruction
As a halogenated organic waste, this compound must be disposed of according to federal and state regulations.[13] The accepted and most environmentally sound method for its final destruction is high-temperature incineration.
The Rationale for Incineration:
Halogenated organic compounds require specific disposal technologies to ensure their complete destruction and to manage the hazardous byproducts of combustion.
-
Destruction: Rotary kiln incineration, operating at temperatures between 820°C and 1,600°C, provides the high energy and long residence time needed to break the strong carbon-bromine and aromatic ring bonds, ensuring complete destruction of the molecule.[13]
-
Byproduct Management: The combustion of brominated compounds produces acidic gases, primarily hydrogen bromide (HBr). Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems (e.g., caustic scrubbers) that neutralize these acidic gases before they are released into the atmosphere.[11][14]
The entire process, from your lab to the final disposal facility, is governed by a manifest system that tracks the waste, ensuring it is managed responsibly at every step.
Caption: Disposal workflow from laboratory generation to final destruction.
References
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. Retrieved from NCBI. [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from WSU Environmental Health & Safety. [Link]
-
Jiangsu Haipu Functional Materials Co.,Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from Haipu Adsorbent. [Link]
-
Bokhove, J., Visser, T. J., Schuur, B., & de Haan, A. B. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. Reactive and Functional Polymers, 86, 67-79. Retrieved from TU Delft Research Portal. [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIC. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. Retrieved from PubChem. [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
-
American Elements. (n.d.). 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride. Retrieved from American Elements. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine. Retrieved from Chemos. [Link]
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U.S. Environmental Protection Agency. (2014). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from EPA. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: Bromination. Retrieved from ACS GCI. [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from California Code of Regulations. [Link]
-
University of Illinois. (n.d.). Heterocyclic Chemistry. Retrieved from University of Illinois. [Link]
-
Barun, O., et al. (2024). Sustainable bromination of organic compounds: A critical review. Retrieved from ResearchGate. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Bromothieno[2,3-c]pyridine: Essential Personal Protective Equipment and Operational Protocols
As a Senior Application Scientist, it is imperative to approach novel compounds with a rigorous and proactive safety-first mindset. This guide provides essential, field-proven safety and logistical information for the handling of 2-Bromothieno[2,3-c]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar compounds, including pyridine and its halogenated derivatives. This approach ensures a conservative and comprehensive safety margin, upholding the highest standards of laboratory practice.
Hazard Analysis: Understanding the Risks
Based on the GHS classifications for the isomeric 3-Bromothieno[2,3-c]pyridine, we can infer that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing.[4] | Protects against accidental splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended. Nitrile gloves may be used for short-duration tasks but should be changed frequently.[1][5] Always inspect gloves for tears or punctures before use. | Provides a critical barrier to prevent skin absorption, which can be a primary route of exposure for pyridine derivatives.[5] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[4][5] | Protects the skin from contact with the chemical and prevents contamination of personal clothing. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If there is a potential for aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity. The following diagram and steps outline a self-validating system for handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Review Safety Information: As no specific SDS exists, review the SDS for a structurally similar compound like 3-Bromothieno[2,3-c]pyridine or general pyridine handling guidelines.[1][3] Conduct a thorough risk assessment for your specific experimental procedure.
-
Don PPE: Before entering the designated work area, correctly don all personal protective equipment as outlined in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Handling:
-
Weighing: All weighing and handling of the solid compound should be performed within the fume hood to contain any airborne particles.
-
Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the compound to the reaction vessel, minimizing the potential for spills.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste must be disposed of in clearly labeled hazardous waste containers.[5] Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly after removing all PPE.
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Pyridine - Safety Data Sheet. Carl ROTH. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
3-Bromothieno[2,3-c]pyridine. PubChem. Available at: [Link]
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- 2. carlroth.com [carlroth.com]
- 3. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
